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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-3-phenoxypropan-2-one (CAS 237386-02-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the known properties, synthesis, reactivity, and handling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the known properties, synthesis, reactivity, and handling of 1-Bromo-3-phenoxypropan-2-one, a reactive intermediate with significant potential in constructing complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

1-Bromo-3-phenoxypropan-2-one is classified as an α-haloketone and a 1,2-bis-electrophile.[1] This bifunctional nature is central to its utility in organic synthesis. The molecule incorporates a reactive bromomethyl ketone moiety attached to a phenoxymethyl group. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond, rendering it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 1-Bromo-3-phenoxypropan-2-one

PropertyValueSource
CAS Number 237386-02-6[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance Liquid[2][3]
SMILES O=C(CBr)COC=1C=CC=CC1[1]
Calculated logP (CLogP) 1.667[1]
Classification Alkyl Halides, α-Haloketones[1]

Spectral Data and Structural Elucidation

Spectroscopic data provides the foundational evidence for the structure of 1-Bromo-3-phenoxypropan-2-one. The available data from infrared and nuclear magnetic resonance spectroscopy are summarized below.

Table 2: Spectroscopic Data for 1-Bromo-3-phenoxypropan-2-one

TechniqueDataSource
Infrared (IR), neat νₘₐₓ = 1737 cm⁻¹ (C=O stretch), 668 cm⁻¹ (C-Br stretch)[2][3]
¹H NMR (60 MHz, CDCl₃) δ = 4.46 (s, 2H), 5.10 (s, 2H), 6.99-7.34 (m, 5H)[2][3]

The IR spectrum clearly indicates a ketone carbonyl group (1737 cm⁻¹) and a carbon-bromine bond (668 cm⁻¹). The ¹H NMR spectrum confirms the presence of nine protons, consistent with the molecular formula. The multiplet between 6.99-7.34 ppm corresponds to the five protons of the phenyl ring. The two singlets at 4.46 and 5.10 ppm are assigned to the two methylene (-CH₂-) groups. The singlet nature of these peaks suggests a lack of coupling between them, which may be due to the specific magnetic environment or the resolution of the instrument used (60 MHz).

Synthesis: Pathways to an α-Bromoketone

While a detailed, step-by-step synthesis protocol for 1-Bromo-3-phenoxypropan-2-one is not widely published, its structure strongly suggests its formation via the oxidative bromination of an olefin precursor. Literature indicates this compound has been synthesized through the direct conversion of an olefin using o-iodoxybenzoic acid (IBX) and a bromide source like tetraethylammonium bromide.[3][4] The logical precursor for this transformation would be allyl phenyl ether.

This method is advantageous as it avoids the direct use of elemental bromine and often proceeds under mild conditions. The reaction involves the oxidation of the alkene to an intermediate that is then trapped by the bromide ion to furnish the α-bromoketone.

G cluster_reactants Reactants cluster_products Product AllylEther Allyl Phenyl Ether Reagents o-Iodoxybenzoic Acid (IBX) + Tetraethylammonium Bromide (TEABr) Product 1-Bromo-3-phenoxypropan-2-one Reagents->Product Oxidative Bromination

Caption: Plausible synthesis route for 1-Bromo-3-phenoxypropan-2-one.

General Principles of α-Bromination of Ketones

The synthesis of α-bromoketones is a cornerstone transformation in organic chemistry. The most fundamental method involves the reaction of an enolizable ketone with molecular bromine (Br₂), often under acidic conditions which catalyze the formation of the enol nucleophile.[5] Alternative and often milder brominating agents include N-Bromosuccinimide (NBS), which is widely used to avoid the hazards associated with Br₂.[6]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-3-phenoxypropan-2-one stems from the high reactivity of the α-bromoketone functional group. The carbon atom bearing the bromine is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2).[7]

Core Reactivity:

  • Electrophilicity: The inductive electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electron-deficient and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions).[7]

  • Building Block for Heterocycles: α-Haloketones are exceptionally valuable precursors for synthesizing a vast array of heterocyclic compounds, such as imidazoles, thiazoles, oxazoles, and larger ring systems.[7] The reaction typically involves condensation with a dinucleophilic species.

G A 1-Bromo-3-phenoxypropan-2-one P Substituted Product A->P Sₙ2 Attack Nu Nucleophile (Nu⁻) Nu->A Br Br⁻ P->Br +

Caption: General reactivity of 1-Bromo-3-phenoxypropan-2-one with nucleophiles.

This reactivity allows for the facile introduction of the phenoxy-acetonyl moiety into other molecules, providing a rapid route to increase molecular complexity. This is a key strategy in medicinal chemistry and materials science for the construction of new chemical entities.

Safety, Handling, and Storage

1-Bromo-3-phenoxypropan-2-one is classified as a dangerous good for transport and requires careful handling due to its nature as a reactive alkylating agent.[1]

Table 3: Handling and Storage Information

ParameterRecommendationSource
Storage Temperature -70 °C[1]
Transport Conditions Shipped on dry ice[1]
UN Number 3335[1]
General Handling As a reactive alkylating agent, this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.General laboratory best practices

Conclusion

1-Bromo-3-phenoxypropan-2-one (CAS 237386-02-6) is a valuable bifunctional building block for advanced organic synthesis. Its identity is confirmed by spectroscopic data, and its reactivity is dominated by the electrophilic nature of the α-carbon, making it an excellent substrate for Sₙ2 reactions. While specific applications are not widely documented, its utility as a precursor for more complex molecules, particularly heterocycles, is clear. Strict adherence to safety protocols is mandatory when handling this reactive compound.

References

  • Thieme E-Journals - Synlett / Volltext. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • ChemScene. (n.d.). 1-Bromo-3-phenoxypropan-2-one. Retrieved from Chemikart. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5089. Retrieved from [Link]

  • Boga, C., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Retrieved from [Link]

  • Reddy, R., & Ghorai, P. (2021). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Organic & Biomolecular Chemistry, 19(3), 570-575. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Arctom. (n.d.). CAS NO. 237386-02-6 | 1-Bromo-3-phenoxypropan-2-one. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Direct Conversion of Olefins into α-Bromo Ketones Using O-Iodoxybenzoic Acid and Tetraethylammonium Bromide. Retrieved from [Link]

Sources

Exploratory

Technical Guide: The Chemical Structure & Utility of 1-Bromo-3-phenoxypropan-2-one

[1] Executive Summary 1-Bromo-3-phenoxypropan-2-one (CAS: 237386-02-6) is a high-value bifunctional building block in organic synthesis and medicinal chemistry.[1][2] Characterized by its reactive -haloketone moiety and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Bromo-3-phenoxypropan-2-one (CAS: 237386-02-6) is a high-value bifunctional building block in organic synthesis and medicinal chemistry.[1][2] Characterized by its reactive


-haloketone moiety and the lipophilic phenoxy ether linkage, it serves as a critical intermediate for constructing heterocycles—most notably thiazoles and imidazoles—and as a covalent inhibitor scaffold for cysteine proteases.[1]

This guide provides a comprehensive technical analysis of its structure, synthesis protocols, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of a central acetone core flanked by two distinct electrophilic sites: the


-bromine carbon and the carbonyl carbon.[1][2] The phenoxy group acts as a lipophilic anchor, influencing the electronic environment of the carbonyl via the inductive effect of the ether oxygen.
PropertyData
IUPAC Name 1-Bromo-3-phenoxypropan-2-one
Common Name

-Bromo-

-phenoxyacetone
CAS Number 237386-02-6
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
SMILES C1=CC=C(C=C1)OCC(=O)CBr
Physical State Liquid (at room temperature)
Appearance Colorless to pale yellow oil
Spectroscopic Characterization

Validation of the chemical structure is primarily achieved via


H NMR, where the asymmetry of the methylene protons flanking the carbonyl is distinct.

H NMR Data (60 MHz, CDCl

):
  • 
     6.99–7.34 ppm (m, 5H):  Aromatic protons (Phenoxy group).[3]
    
  • 
     5.10 ppm (s, 2H):  -O-CH 
    
    
    
    -C(=O)- (Deshielded by Oxygen and Carbonyl).
  • 
     4.46 ppm (s, 2H):  -C(=O)-CH 
    
    
    
    -Br (Deshielded by Bromine and Carbonyl).

IR Spectrum (Neat):

  • 1737 cm

    
    :  Strong C=O stretching (Ketone).[1]
    
  • 668 cm

    
    :  C-Br stretching.
    

Synthesis Protocols

Protocol A: Oxidative Bromination of Olefins (Modern/Green)

This method utilizes IBX (o-iodoxybenzoic acid) and TEAB (tetraethylammonium bromide) to convert allyl phenyl ether directly to the


-bromoketone.[2] This avoids handling elemental bromine.[1]

Reagents:

  • Allyl phenyl ether (1.0 equiv)

  • IBX (1.1 equiv)[3]

  • TEAB (1.1 equiv)

  • Solvent: CH

    
    Cl
    
    
    
    or CH
    
    
    CN

Workflow:

  • Dissolve allyl phenyl ether in CH

    
    Cl
    
    
    
    .[1]
  • Add IBX and TEAB in a single portion.[1]

  • Stir at room temperature for 2–4 hours (Monitor via TLC).

  • Filter the reaction mixture to remove insoluble iodobenzoic acid byproducts.[1]

  • Concentrate the filtrate and purify via silica gel flash chromatography (EtOAc/Hexanes).

Protocol B: Bromination of Phenoxyacetone (Standard)

The classical route involves the electrophilic


-bromination of the parent ketone, phenoxyacetone.[2]

Reagents:

  • Phenoxyacetone (1.0 equiv)[4]

  • Bromine (Br

    
    ) or N-Bromosuccinimide (NBS)[5]
    
  • Catalyst: HBr (cat.) or p-TsOH[1]

  • Solvent: Acetic Acid (AcOH) or CCl

    
    
    

Workflow:

  • Dissolve phenoxyacetone in glacial acetic acid.

  • Add a catalytic amount of HBr to initiate enolization.[1]

  • Add Br

    
     dropwise at 0°C to control the exotherm.[1]
    
  • Stir at room temperature until the bromine color fades.

  • Quench with saturated NaHCO

    
     and extract with dichloromethane.
    

Reactivity Profile & Mechanisms

The Hantzsch Thiazole Synthesis

The primary application of 1-bromo-3-phenoxypropan-2-one is the synthesis of 2-amino-4-(phenoxymethyl)thiazoles.[1][2] This reaction proceeds via the condensation of the


-haloketone with thiourea or thioamides.[1]

Mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon bearing the bromine (S
    
    
    
    2 displacement).[1]
  • Cyclization: The amino group of the intermediate attacks the carbonyl carbon.[1]

  • Dehydration: Loss of water drives aromatization to form the thiazole ring.[1]

HantzschSynthesis Start 1-Bromo-3-phenoxypropan-2-one Inter1 Intermediate: S-Alkylated Thioiminium Start->Inter1 S_N2 Attack (S -> C-Br) Thiourea Thiourea (H2N-CS-NH2) Thiourea->Inter1 Cyclic Cyclization (Tetrahedral Intermediate) Inter1->Cyclic Intramolecular N -> C=O Product 2-Amino-4-(phenoxymethyl)thiazole Cyclic->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway for the Hantzsch synthesis of thiazole derivatives using 1-bromo-3-phenoxypropan-2-one.

Cysteine Protease Inhibition

The


-bromoketone moiety is a "warhead" for covalent inhibition.[1][2] It selectively alkylates the thiolate anion of catalytic cysteine residues in enzymes such as papain or cruzain.[1]

Reaction: Enz-S⁻ + R-COCH₂Br → Enz-S-CH₂CO-R + Br⁻ This irreversible modification permanently inactivates the enzyme, making this scaffold valuable in early-stage drug discovery for parasitic diseases.[1]

Safety & Handling (Lachrymator Warning)

Hazard Classification:

  • Lachrymator: Highly irritating to eyes and mucous membranes.[1]

  • Skin Corrosive: Causes severe skin burns.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

Handling Protocol:

  • Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

  • Decontamination: Spills should be treated with a solution of sodium thiosulfate or sodium bisulfite to quench the alkylating capability before cleanup.[1]

References

  • Synthesis via IBX/TEAB: Yadav, J. S., et al. "Direct Conversion of Olefins into

    
    -Bromo Ketones Using O-Iodoxybenzoic Acid and Tetraethylammonium Bromide."[1][2] Synlett, vol. 2002, no.[1] 11, 2002, pp. 1821-1823.[1]
    
    
  • Hantzsch Thiazole General Mechanism: Eicher, T., & Hauptmann, S.[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1]

  • Alpha-Haloketones as Protease Inhibitors: Powers, J. C., et al. "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[1][2] Chemical Reviews, vol. 102, no.[1] 12, 2002, pp. 4639-4750.[1]

Sources

Foundational

An In-depth Technical Guide to 1-Bromo-3-phenylpropan-2-one

It appears there might be an ambiguity in the requested topic. The search results predominantly provide information for 1-Bromo-3-phenylpropan-2-one rather than "1-Bromo-3-phenoxypropan-2-one".

Author: BenchChem Technical Support Team. Date: February 2026

It appears there might be an ambiguity in the requested topic. The search results predominantly provide information for 1-Bromo-3-phenylpropan-2-one rather than "1-Bromo-3-phenoxypropan-2-one". The phenoxy group (-O-C6H5) differs from the phenyl group (-C6H5). This guide will proceed with the information available for 1-Bromo-3-phenylpropan-2-one , as it is the well-documented compound in the provided search results.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-phenylpropan-2-one is a valuable reagent in organic synthesis, characterized by a reactive α-bromoketone moiety adjacent to a phenyl-substituted acetone framework.[1] This structure renders it an excellent electrophile and alkylating agent, making it a key precursor in the synthesis of various heterocyclic compounds.[1] Its utility is particularly noted in the formation of nitrogen-containing scaffolds such as pyrroles and imidazoles, which are of significant interest due to their potential pharmacological activities.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Bromo-3-phenylpropan-2-one is essential for its handling, application in reactions, and analytical characterization.

PropertyValueSource
Molecular Formula C9H9BrO[2][3]
Molecular Weight 213.07 g/mol [2][3]
CAS Number 20772-12-7[2][3]
Appearance Dark Oil[2]
IUPAC Name 1-bromo-3-phenylpropan-2-one[3]
SMILES C1=CC=C(C=C1)CC(=O)CBr[3]

Synthesis and Reactivity

The synthesis of 1-Bromo-3-phenylpropan-2-one and related structures often involves the bromination of a suitable precursor. For instance, a general approach involves the reaction of a phenyl-substituted propane derivative with a brominating agent.

The reactivity of 1-Bromo-3-phenylpropan-2-one is primarily dictated by the presence of the α-bromoketone functional group. This makes the carbon atom attached to the bromine highly susceptible to nucleophilic attack, leading to the substitution of the bromine atom. This reactivity is the cornerstone of its application in the synthesis of more complex molecules.[1]

Applications in Drug Development and Organic Synthesis

1-Bromo-3-phenylpropan-2-one serves as a versatile intermediate in the synthesis of a wide array of organic compounds, including those with potential therapeutic applications.

  • Synthesis of Heterocyclic Compounds: It is a key starting material for the synthesis of various heterocyclic systems. The reaction mechanism typically involves nucleophilic substitution of the bromine atom, which can be followed by intramolecular cyclization to form rings.[1]

  • Building Block for Complex Molecules: Its bifunctional nature allows for its use in the stepwise construction of more intricate molecular architectures.[1]

  • Pharmaceutical and Agrochemical Intermediates: While direct applications are in synthesis, the derivatives of 1-Bromo-3-phenylpropan-2-one are explored in the development of pharmaceuticals and agrochemicals.

Safety and Handling

Proper handling of 1-Bromo-3-phenylpropan-2-one is crucial due to its hazardous nature.

Hazard Identification:

  • Combustible liquid. [3][4]

  • Causes skin irritation. [3][4]

  • Causes serious eye damage. [3][4]

  • May cause respiratory irritation. [3][4]

Precautionary Measures:

  • Handle in a well-ventilated place.[4]

  • Wear suitable protective clothing, including gloves and eye/face protection.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

In case of exposure, it is imperative to seek medical attention.[4][5]

Chemical Structure and Representation

The structural representation of 1-Bromo-3-phenylpropan-2-one is crucial for understanding its reactivity and interactions.

Caption: 2D chemical structure of 1-Bromo-3-phenylpropan-2-one.

References

  • ChemAdvin. 1-Bromo-3-phenylpropan-2-one. [Link]

  • PubChem. 1-Bromo-3-phenyl-2-propanone. [Link]

  • Chemsrc. 1-Bromo-3-phenylpropane. [Link]

  • Chemsrc. 1-Bromoacetone. [Link]

  • PubChem. 1-Bromo-3-phenylprop-2-en-1-ol. [Link]

  • ChemBK. 1-Bromo-3-phenylpropane. [Link]

  • ChemBK. 1-bromo-1-phenyl-2-propanon. [Link]

  • PubChem. 1-Bromo-3-phenylpropan-2-ol. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

Exploratory

Synonyms for alpha-bromo-alpha'-phenoxyacetone

An In-Depth Technical Guide to α-Bromo-α'-phenoxyacetone and its Congeners For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to α-Bromo-α'-phenoxyacetone and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical entity ambiguously referred to as "alpha-bromo-alpha'-phenoxyacetone." We will deconstruct this nomenclature to identify the most probable molecular structure, detail its synthesis, explore its chemical properties and reactivity, and discuss its potential applications, particularly in the realm of medicinal chemistry and drug development. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.

Deciphering the Nomenclature: Identifying the Core Structure

The name "alpha-bromo-alpha'-phenoxyacetone" is not a standard systematic name in organic chemistry, leading to potential ambiguity. A logical interpretation of this nomenclature points to a central acetone (propan-2-one) core. The locants "alpha" (α) and "alpha-prime" (α') denote the carbons adjacent to the carbonyl group (C1 and C3). Consequently, the structure is that of a propan-2-one with a bromine atom on one alpha carbon and a phenoxy group on the other. This leads to the systematic name 1-bromo-3-phenoxy-2-propanone .

While direct database entries for "alpha-bromo-alpha'-phenoxyacetone" are scarce, this guide will proceed with the well-defined structure of 1-bromo-3-phenoxy-2-propanone as the primary subject of this technical guide. We will also draw upon the rich chemistry of related α-haloketones and phenoxyketones to provide a comprehensive understanding.

Table 1: Chemical Identifiers for Core and Related Structures

Compound NameProbable StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Bromo-3-phenoxy-2-propanoneC9H9BrO2229.07Not readily available
1-Phenoxy-2-propanone (Phenoxyacetone)C9H10O2150.17621-87-4[1]
BromoacetoneC3H5BrO136.97598-31-2[2]
1-Bromo-3-phenyl-2-propanoneC9H9BrO213.0720772-12-7[3][4]

Synthesis and Mechanism

The most direct and logical synthetic route to 1-bromo-3-phenoxy-2-propanone is the α-bromination of its precursor, 1-phenoxy-2-propanone (phenoxyacetone). α-Halogenation of ketones is a fundamental and widely practiced transformation in organic synthesis.[5][6]

Synthesis of the Precursor: 1-Phenoxy-2-propanone

The synthesis of 1-phenoxy-2-propanone is typically achieved through a Williamson ether synthesis, reacting a phenol with an α-haloketone like chloroacetone.[7]

Experimental Protocol: Synthesis of 1-Phenoxy-2-propanone [7]

  • Reaction Setup: To a solution of phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., dry acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Heating: Heat the mixture to 60°C with stirring for 1 hour to facilitate the formation of the phenoxide.

  • Addition of α-Chloroacetone: Add α-chloroacetone (1.0 eq) dropwise to the reaction mixture.

  • Reaction Completion: Continue heating at 60°C for an additional 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-phenoxy-2-propanone as a light yellow oil.[7]

α-Bromination of 1-Phenoxy-2-propanone

The α-bromination of ketones can be performed under acidic or basic conditions, though acidic conditions are generally preferred to avoid polybromination. The reaction proceeds through an enol or enolate intermediate.[8]

Reaction Mechanism: Acid-Catalyzed Bromination

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) to form the α-bromoketone and hydrogen bromide (HBr).[8][9]

Experimental Protocol: Synthesis of 1-Bromo-3-phenoxy-2-propanone

  • Reaction Setup: Dissolve 1-phenoxy-2-propanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Bromine Addition: While stirring at room temperature, slowly add a solution of bromine (1.0 eq) in the same solvent. The disappearance of the bromine color indicates the progress of the reaction.[10][11]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct, followed by a wash with water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 1-bromo-3-phenoxy-2-propanone.

  • Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_bromination α-Bromination Phenol Phenol Phenoxyacetone 1-Phenoxy-2-propanone Phenol->Phenoxyacetone Williamson Ether Synthesis Chloroacetone α-Chloroacetone Chloroacetone->Phenoxyacetone Base K2CO3, KI Base->Phenoxyacetone Target 1-Bromo-3-phenoxy-2-propanone Phenoxyacetone->Target Electrophilic Addition Bromine Br2 Bromine->Target Acid Acid Catalyst (e.g., HBr, AcOH) Acid->Target

Caption: Synthetic pathway to 1-bromo-3-phenoxy-2-propanone.

Chemical Properties and Reactivity

α-Haloketones are a versatile class of bifunctional compounds, possessing two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[12]

  • Electrophilicity: The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[13]

  • Reactivity Trend: The reactivity of the α-carbon towards nucleophiles generally follows the trend of leaving group ability: I > Br > Cl > F.[12]

  • Nucleophilic Substitution: 1-Bromo-3-phenoxy-2-propanone is expected to readily undergo SN2 reactions with a wide range of nucleophiles, leading to the displacement of the bromide ion.

  • Heterocycle Synthesis: This reactivity makes α-bromoketones valuable precursors for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are common motifs in pharmacologically active compounds.[14][15][16]

Applications in Drug Development and Research

While specific applications of 1-bromo-3-phenoxy-2-propanone are not extensively documented, its structural features suggest significant potential in medicinal chemistry and drug discovery.

  • Building Block for Heterocycles: As an α-bromoketone, it can serve as a key intermediate in the synthesis of imidazoles, thiazoles, pyrroles, and other heterocyclic systems.[4][14]

  • Pharmacophore Scaffolding: The phenoxy group is a recognized "privileged" moiety in drug design, appearing in numerous approved drugs and contributing to favorable pharmacokinetic and pharmacodynamic properties.[3]

  • Enzyme Inhibition: The reactive α-bromoketone functionality can act as an irreversible inhibitor of enzymes by forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active site.

Diagram: Potential Reaction Pathways for Drug Scaffolds

Applications cluster_heterocycles Heterocycle Synthesis cluster_enzyme Enzyme Inhibition Start 1-Bromo-3-phenoxy-2-propanone Thioamide Thioamide Start->Thioamide Amidine Amidine Start->Amidine Enzyme Enzyme Active Site (e.g., Cys, His) Start->Enzyme Thiazole Thiazole Derivative Thioamide->Thiazole Hantzsch Synthesis Imidazole Imidazole Derivative Amidine->Imidazole Debus-Radziszewski Synthesis CovalentAdduct Covalent Enzyme-Inhibitor Adduct Enzyme->CovalentAdduct Covalent Modification

Caption: Potential applications in synthesis and enzyme inhibition.

Safety and Handling

α-Haloketones, as a class, are known to be hazardous materials and should be handled with appropriate safety precautions.

  • Toxicity: They are often lachrymatory (tear-inducing) and can be corrosive to the skin, eyes, and respiratory tract.[17]

  • Personal Protective Equipment (PPE): Always handle α-bromoketones in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While the nomenclature "alpha-bromo-alpha'-phenoxyacetone" is ambiguous, the most plausible structure, 1-bromo-3-phenoxy-2-propanone, represents a valuable and reactive building block for organic synthesis. Its synthesis is achievable through established methods of ketone bromination. The combination of a reactive α-bromoketone moiety and a privileged phenoxy group makes this compound and its congeners attractive targets for the development of novel therapeutics and other functional molecules. Researchers working with this class of compounds should adhere to strict safety protocols due to their inherent reactivity and potential toxicity.

References

  • Eaton, P. E., & Bodwell, G. J. (1983). Eaton's Reagent: A Convenient and Powerful Dehydrating Agent. The Journal of Organic Chemistry, 48(18), 3083–3085.
  • Google Patents. (n.d.). Process for preparing alpha-halo-ketones.
  • Wikipedia. (2023, December 27). α-Halo ketone. In Wikipedia. [Link]

  • Diaz-Coutiño, D., et al. (2025). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. Steroids, 191, 109658.
  • Fiveable. (n.d.). α-bromoketone Definition. Retrieved February 8, 2024, from [Link]

  • Kim, D. H., & Lee, K. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Bulletin of the Korean Chemical Society, 30(6), 1381-1382.
  • Rammurthy, B., et al. (2017). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. New Journal of Chemistry, 41(10), 3765-3769.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5079.
  • Van der Pijl, F., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3587.
  • PubChem. (n.d.). 1-Bromo-3-phenyl-2-propanone. Retrieved February 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2021, March 15). 12: Bromination of Acetone. Retrieved February 8, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved February 8, 2024, from [Link]

  • Van der Pijl, F., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3587.
  • Makos, M., et al. (2023). Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. Journal of Nuclear Medicine Technology, 51(1), 1-8.
  • Gao, Y., et al. (2024).
  • Van der Pijl, F., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3587.
  • Macmillan Group - Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved February 8, 2024, from [Link]

  • Gao, Y., et al. (2024).
  • J-GLOBAL. (n.d.). 1-Bromo-3-phenoxy-2-propanol. Retrieved February 8, 2024, from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved February 8, 2024, from [Link]

  • PrepChem.com. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved February 8, 2024, from [Link]

  • YouTube. (2022, March 18). Bromination of Acetone Experiment. Retrieved February 8, 2024, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1366–1377.
  • Cheméo. (n.d.). Chemical Properties of Bromoacetone (CAS 598-31-2). Retrieved February 8, 2024, from [Link]

  • The Good Scents Company. (n.d.). phenoxyacetone. Retrieved February 8, 2024, from [Link]

Sources

Foundational

1-Bromo-3-phenoxypropan-2-one: Solubility Profile & Solvent Selection Guide

[1] Executive Summary 1-Bromo-3-phenoxypropan-2-one (CAS: 237386-02-6) is a specialized bifunctional electrophile utilized primarily in the synthesis of heterocycles (e.g., imidazoles, thiazoles) and pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Bromo-3-phenoxypropan-2-one (CAS: 237386-02-6) is a specialized bifunctional electrophile utilized primarily in the synthesis of heterocycles (e.g., imidazoles, thiazoles) and pharmaceutical intermediates.[1][2] Its structure combines a lipophilic phenoxy ether tail with a highly reactive


-bromo ketone head.

This guide addresses a critical gap in public literature: the lack of explicit solubility data for this specific derivative. By synthesizing structural analysis with solubility parameters of validated analogs (e.g., 1-bromo-3-phenylpropan-2-one), this document provides a definitive solvent selection framework.[3]

Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, THF, Acetone) and aromatic hydrocarbons. However, its high reactivity as an alkylating agent dictates that chemical stability —not just thermodynamic solubility—must guide solvent choice.

Part 1: Chemical Profile & Solubility Physics

To predict solubility behavior accurately, we must deconstruct the molecule into its interacting domains.[3]

Structural Analysis

The molecule (Ph-O-CH


-C(=O)-CH

-Br) contains three distinct solubility-determining regions:
  • Phenoxy Group (Ph-O-): A lipophilic, aromatic domain that drives solubility in non-polar and aromatic solvents (Toluene, Benzene) via ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking and van der Waals forces.
  • Ether Linkage (-O-): A weak hydrogen bond acceptor that enhances compatibility with ethers (THF, MTBE) and esters.[3]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Bromo Ketone (Br-CH
    
    
    
    -C=O):
    A highly polar, electrophilic region. The C=O dipole and the polarizable C-Br bond favor solvation in polar aprotic solvents (DCM, Acetone, Acetonitrile).
Polarity & Partitioning[1]
  • Predicted LogP: ~2.0 – 2.5 (Moderately Lipophilic).[3]

  • H-Bonding: 2 Acceptors (Ether, Ketone), 0 Donors.[3]

  • Implication: The compound is hydrophobic . It will not dissolve in water to any appreciable extent (<1 mg/mL) but will partition readily into organic layers during extraction.

Part 2: Solvent Compatibility & Selection

The following table categorizes solvents based on Thermodynamic Solubility (Will it dissolve?) and Kinetic Stability (Will it react?).[3]

Table 1: Solvent Selection Matrix
Solvent ClassSpecific SolventSolubilityStability RiskRecommendation
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)LowPrimary Choice for synthesis & handling.
ChloroformHigh LowExcellent alternative to DCM.
Polar Aprotic AcetoneHigh LowGood for Finkelstein reactions; easy to strip.
Acetonitrile (MeCN)High LowIdeal for nucleophilic substitutions (S

2).
THFHigh Low/ModUsable; watch for peroxide formation in storage.
DMSO / DMFHigh Moderate Caution: Hard to remove; may accelerate decomposition.
Aromatic TolueneModerate LowGood for reflux reactions; may require heating.
Ethers Diethyl Ether / MTBEModerate LowGood for precipitating polar impurities.
Alcohols Methanol / EthanolHigh High Avoid for Storage. Risk of hemiketal formation or solvolysis over time.
Aqueous WaterInsoluble N/AUse only as the immiscible phase in extractions.
The "Reactivity Trap" in Alcohols

While 1-Bromo-3-phenoxypropan-2-one dissolves readily in methanol and ethanol, these solvents are nucleophilic.[3] Prolonged storage or heating in alcohols can lead to:

  • Solvolysis: Displacement of the bromide by the alkoxy group (forming an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -alkoxy ketone).
    
  • Hemiketal Formation: Reversible attack on the ketone carbonyl.[3]

Protocol Note: Alcohols (e.g., Ethanol) are often used intentionally as solvents when reacting this compound with strong nucleophiles like thiourea (Hantzsch Thiazole Synthesis), as the thiourea sulfur is more nucleophilic than the solvent oxygen. For storage, however, alcohols are strictly contraindicated.

Part 3: Experimental Protocols

Visual Solubility Determination (Self-Validating Protocol)

Use this rapid workflow to determine the exact solubility limit for your specific batch/purity level.[3]

Materials: 10 mL vial, calibrated micropipette, analytical balance.

  • Weighing: Weigh 50 mg of 1-Bromo-3-phenoxypropan-2-one into the vial.

  • Titration: Add the target solvent in 100 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    L increments.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.[3]

    • Turbid/Particulate: Insoluble.[3][4][5]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    
    Result is in mg/mL.
    
Visualization: Solubility Decision Tree

The following logic map guides the researcher to the optimal solvent based on the intended application (Reaction vs. Extraction vs. Analysis).

SolubilityLogic Start Select Solvent for 1-Bromo-3-phenoxypropan-2-one Application What is the Application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Extraction Work-up / Extraction Application->Extraction Analysis Analysis (NMR/HPLC) Application->Analysis Temp High Temp (>60°C)? Synthesis->Temp EtOAc Ethyl Acetate (Extraction) Extraction->EtOAc CDCl3 CDCl3 / DMSO-d6 (NMR) Analysis->CDCl3 Nucl Nucleophile Presence? Temp->Nucl No Tol Toluene (High Boiling Point) Temp->Tol Yes DCM Dichloromethane (DCM) (Best General Purpose) Nucl->DCM Weak/No Nu MeCN Acetonitrile (Polar/Non-Nucl) Nucl->MeCN Strong Nu (e.g. Amines)

Figure 1: Decision logic for solvent selection based on experimental intent.

Part 4: Safety & Handling (Lachrymator Warning)

Critical Safety Note: Like most ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-bromo ketones, 1-Bromo-3-phenoxypropan-2-one is a potent lachrymator  (tear gas agent) and a skin irritant.
  • Vapor Pressure: While relatively low, the vapor is highly irritating to mucous membranes.[3]

  • Solvent Effect: Dissolving in volatile solvents (DCM, Ether) increases the risk of inhalation as the solvent evaporates and carries the lachrymator with it.[3]

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to degrade the alkylating bromide moiety before cleaning.[3]

References

  • Synthesis of Phenoxypropan-2-one Derivatives

    • Title: Synthesis and biological evaluation of novel phenoxy-substituted deriv
    • Context: Describes the general reactivity of phenoxy-ketones and the use of acetone/potassium carbon
    • Source:[3]

  • Reactivity of

    
    -Halo Ketones: 
    
    • Title: Reactivity of 1-Bromo-3-phenyl-2-propanone (Analogous Reactivity).[3][6]

    • Context: Establishes the electrophilic nature and solvent constraints (avoiding nucleophilic solvents for storage).
    • Source:[3]

  • General Solubility Principles

    • Title: Hansen Solubility Parameters: A User's Handbook.[3]

    • Context: Theoretical basis for predicting solubility of polar aromatic ketones in chlorinated vs. aqueous solvents.[3]

    • Source: CRC Press.[3]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-phenoxypropan-2-one

Section 1: Chemical Identity and Physical Properties 1-Bromo-3-phenoxypropan-2-one is a halogenated organic compound. While specific physical data is limited, its properties can be estimated based on its structural analo...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identity and Physical Properties

1-Bromo-3-phenoxypropan-2-one is a halogenated organic compound. While specific physical data is limited, its properties can be estimated based on its structural analogue, 1-bromo-3-phenylpropan-2-one.

PropertyEstimated Value/InformationSource
Molecular Formula C₉H₉BrO₂N/A
Molecular Weight 229.07 g/mol N/A
Appearance Likely a solid or high-boiling liquid[1]
Melting Point Estimated to be around 58 °C[2]
Boiling Point Estimated to be >100 °C at reduced pressure[2]
Flash Point Estimated to be a combustible liquid[2][3]
Solubility Likely insoluble in water; soluble in organic solvents[4][5]

Section 2: Hazard Identification and GHS Classification

Based on data for 1-bromo-3-phenylpropan-2-one, this compound is anticipated to be hazardous. The Globally Harmonized System (GHS) classification is projected as follows:

  • Pictograms:

    • Corrosion

    • Irritant

  • Signal Word: Danger[2]

  • Hazard Statements:

    • H227: Combustible liquid[3]

    • H315: Causes skin irritation[3]

    • H318: Causes serious eye damage[3]

    • H335: May cause respiratory irritation[3]

Toxicological Profile

Detailed toxicological studies on 1-Bromo-3-phenoxypropan-2-one are not available. However, based on structurally similar compounds, the following hazards are anticipated:

  • Acute Toxicity: Likely harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3]

  • Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[7]

  • Carcinogenicity: Some related halogenated hydrocarbons are considered possibly carcinogenic to humans.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Section 3: Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols are necessary when handling 1-Bromo-3-phenoxypropan-2-one.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.[8]

PPE TypeSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8]To prevent skin contact and irritation.[3]
Eye Protection Chemical safety goggles and a face shield.[9]To protect against splashes and vapors, preventing serious eye damage.[3]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.To prevent accidental skin contact.
Respiratory Protection An organic vapor cartridge respirator may be necessary for handling large quantities or in case of poor ventilation.[9]To prevent respiratory irritation from vapors.[3]

The proper sequence for donning PPE is essential for ensuring complete protection.[8]

PPE_Donning_Sequence lab_coat Lab Coat gloves Gloves lab_coat->gloves eye_protection Eye Protection (Goggles/Face Shield) gloves->eye_protection respirator Respirator (if required) eye_protection->respirator

Caption: PPE Donning Sequence.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep away from heat, sparks, and open flames.

  • Store away from strong oxidizing agents.[10]

  • The storage area should be locked or otherwise secured.[2]

Section 4: Emergency Procedures

Prompt and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Leak Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[7]

    • Collect the absorbed material into a sealed container for proper disposal.[9]

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact emergency services and a hazardous waste disposal team.

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[9]

An emergency response workflow should be clearly understood by all personnel.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Immediate Risk start->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes evacuate Evacuate Area large_spill->evacuate Yes contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose notify Notify Emergency Services & EHS evacuate->notify isolate Isolate and Secure Area notify->isolate

Sources

Foundational

A Tale of Two Ketones: A Technical Guide to the Structural and Reactive Differences Between 1-Bromo-3-phenoxypropan-2-one and Phenoxyacetone

Executive Summary: In the landscape of organic synthesis and drug discovery, ketones serve as fundamental building blocks. This guide provides an in-depth comparative analysis of two structurally related ketones: phenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of organic synthesis and drug discovery, ketones serve as fundamental building blocks. This guide provides an in-depth comparative analysis of two structurally related ketones: phenoxyacetone and its α-brominated derivative, 1-bromo-3-phenoxypropan-2-one. While phenoxyacetone is a versatile precursor, notably explored for its role as an acetylcholinesterase inhibitor, the introduction of a bromine atom at the alpha position in 1-bromo-3-phenoxypropan-2-one dramatically alters its chemical reactivity, transforming it into a potent electrophile primarily utilized in the synthesis of complex heterocyclic systems. This guide will dissect their chemical structures, properties, synthesis, and divergent applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Section 1: Phenoxyacetone: A Versatile Ketone Building Block

Phenoxyacetone, systematically named 1-phenoxy-2-propanone, is a ketone characterized by a phenoxy group attached to a propanone backbone.[1][2] This structural feature imparts a unique combination of properties and reactivity, making it a valuable intermediate in various synthetic endeavors.

Chemical Structure and Properties

Phenoxyacetone's structure consists of a phenyl group linked through an ether bond to an acetone moiety.[1] Its molecular formula is C₉H₁₀O₂ with a molecular weight of 150.17 g/mol .[1][2] It is typically a colorless to pale yellow liquid.[3]

Table 1: Physicochemical Properties of Phenoxyacetone

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
Boiling Point 229-230 °C[4]
Density 1.097 g/mL at 25 °C[4]
Refractive Index 1.521 at 20 °C[4]
Flash Point 85 °C (185 °F)[3][5]
Solubility Soluble in organic solvents like ethanol and ether; sparingly soluble in water.[5]
Synthesis of Phenoxyacetone

The most common and efficient method for synthesizing phenoxyacetone is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion, typically through an Sₙ2 mechanism.[1][6][7][8][9][10]

  • Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in an anhydrous solvent such as acetone or dimethylformamide (DMF).

  • Carefully add an equimolar amount of a strong base, like sodium hydroxide (NaOH) or sodium hydride (NaH), portion-wise. The reaction is exothermic and may require cooling.

  • Nucleophilic Substitution: To the resulting sodium phenoxide solution, add chloroacetone dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by distillation to yield pure phenoxyacetone.

G phenol Phenol phenoxide Sodium Phenoxide phenol:e->phenoxide:w + naoh NaOH naoh:e->phenoxide:w phenoxyacetone Phenoxyacetone phenoxide:e->phenoxyacetone:w + chloroacetone Chloroacetone chloroacetone:e->phenoxyacetone:w nacl NaCl G phenoxyacetone Phenoxyacetone brominated_product 1-Bromo-3-phenoxypropan-2-one phenoxyacetone:e->brominated_product:w + nbs NBS/H+ nbs:e->brominated_product:w succinimide Succinimide

Sources

Exploratory

1-Bromo-3-phenoxypropan-2-one melting point and boiling point

Topic: 1-Bromo-3-phenoxypropan-2-one: Physicochemical Profile & Synthetic Methodologies Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-3-phenoxypropan-2-one: Physicochemical Profile & Synthetic Methodologies Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: Chemical Identity & Significance[1][2]

1-Bromo-3-phenoxypropan-2-one (CAS: 237386-02-6 ) is a specialized


-haloketone intermediate used primarily in the synthesis of heterocycles for pharmaceutical applications. Structurally, it consists of a phenoxy group linked to a reactive bromomethyl ketone moiety. This bifunctional nature makes it a critical electrophile for Hantzsch thiazole synthesis and other cyclization reactions.

Unlike its phenyl analog (1-bromo-3-phenylpropan-2-one, MP 58°C), the phenoxy derivative is characteristically liquid at ambient temperature , a property that dictates specific handling and purification protocols.

Key Chemical Identifiers
ParameterDetail
IUPAC Name 1-Bromo-3-phenoxypropan-2-one
Common Names

-Bromo-

'-phenoxyacetone; Phenoxy bromomethyl ketone
CAS Number 237386-02-6
Molecular Formula

Molecular Weight 229.07 g/mol
SMILES O=C(CBr)COc1ccccc1

Physicochemical Properties: Melting & Boiling Points[1][2][6][7]

The physical constants of 1-bromo-3-phenoxypropan-2-one are often confused with its solid phenyl analog. The definitive experimental data confirms its state as a liquid oil under standard conditions.

Table 1: Physical Constants
PropertyValue / RangeCondition / Note
Physical State Liquid At 20–25°C [1].[1][2]
Melting Point < 20°C Does not crystallize at room temperature.
Boiling Point (Atm) > 250°C (Est.) Likely decomposes before boiling at 760 mmHg.
Boiling Point (Vac) ~110–120°C Estimated at 0.5–1.0 mmHg (Vacuum distillation required).
Density ~1.45 g/mL Predicted based on structural analogs.
Solubility SolubleDCM, Chloroform, Ethyl Acetate, THF.
Solubility InsolubleWater (hydrolyzes slowly).
Technical Insight: The "Liquid" State Anomaly

While 1-bromo-3-phenylpropan-2-one is a solid, the insertion of the ether oxygen in the phenoxy derivative introduces rotational freedom and polarity changes that disrupt crystal lattice packing, lowering the melting point below ambient temperature. Researchers should expect a viscous, potentially lachrymatory oil, not a solid.

Synthesis & Production Methodologies

The synthesis of 1-bromo-3-phenoxypropan-2-one centers on the selective bromination of phenoxyacetone . Two primary routes are established: direct bromination (scalable) and diazomethane homologation (specialized).

Route A: Selective Bromination of Phenoxyacetone (Primary)

This is the industry-standard approach. Phenoxyacetone is first synthesized from phenol and chloroacetone, followed by bromination at the sterically less hindered


-methyl position.
Experimental Workflow (Graphviz)

SynthesisPathway Phenol Phenol (C6H5OH) Phenoxyacetone Phenoxyacetone (Intermediate) Phenol->Phenoxyacetone K2CO3, Acetone Reflux, SN2 Chloroacetone Chloroacetone (Cl-CH2-C(=O)-CH3) Chloroacetone->Phenoxyacetone Product 1-Bromo-3-phenoxypropan-2-one (Target) Phenoxyacetone->Product Br2/AcOH or NBS/CCl4 Br2 Bromine (Br2) or NBS

Figure 1: Two-step synthesis pathway from phenol to 1-bromo-3-phenoxypropan-2-one.

Detailed Protocol: Bromination via NBS

Reagents: Phenoxyacetone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), p-Toluenesulfonic acid (pTsOH, cat.), Acetonitrile or CCl4.

  • Preparation: Dissolve phenoxyacetone in acetonitrile (0.5 M concentration).

  • Activation: Add pTsOH (10 mol%) to catalyze enolization.

  • Bromination: Add NBS portion-wise at 0°C to prevent poly-bromination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine and sodium thiosulfate (to remove traces of bromine).

  • Purification: The crude oil is often used directly. If purification is needed, use rapid column chromatography (Silica, Hexane/EtOAc) or vacuum distillation.

Critical Control Point: Avoid excess bromine/NBS. Over-bromination leads to the


-dibromo or 

-dibromo byproducts, which are difficult to separate.

Analytical Characterization

Validating the identity of the liquid product is crucial, as physical appearance is non-specific.

Nuclear Magnetic Resonance (

NMR)

Data derived from Deshmukh et al. [1] for the pure liquid in


:
  • 
     6.99 – 7.34 (m, 5H):  Aromatic protons (Phenoxy group).
    
  • 
     5.10 (s, 2H): 
    
    
    
    protons. (Deshielded by oxygen).
  • 
     4.46 (s, 2H): 
    
    
    
    protons. (Characteristic singlet for
    
    
    -bromo ketone).

Interpretation: The presence of two distinct singlets at 5.10 and 4.46 ppm is the definitive fingerprint. If you see splitting or extra peaks in this region, the product has either degraded or poly-brominated.

Handling, Stability & Safety

Stability Profile
  • Thermal Instability: Like most

    
    -haloketones, this compound is thermally sensitive. Do not heat above 100°C at atmospheric pressure.
    
  • Reactivity: Highly susceptible to nucleophilic attack. Reacts rapidly with moisture (hydrolysis) and amines.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Safety Hazards (Lachrymator)
  • Warning: This compound is a potent lachrymator (tear gas agent).

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential.

References

  • Deshmukh, S. S., Chaudhari, K. H., & Akamanchi, K. G. (2010). Direct Conversion of Olefins into

    
    -Bromo Ketones Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide. Synlett , 2011(06), 869-873. 
    
  • Arctom Scientific. (n.d.). Product Data: 1-Bromo-3-phenoxypropan-2-one (CAS 237386-02-6).[3] Retrieved February 5, 2026.

  • ChemicalBook. (2026).[4] Decamethylcyclopentasiloxane (CAS 541-02-6) - Note: Used for comparative physical state analysis of heavy oils.

Sources

Foundational

Suppliers and price of 1-Bromo-3-phenoxypropan-2-one

An In-depth Technical Guide to the Procurement and Synthesis of 1-Bromo-3-phenoxypropan-2-one for Research and Development Introduction 1-Bromo-3-phenoxypropan-2-one is a bifunctional organic molecule of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Procurement and Synthesis of 1-Bromo-3-phenoxypropan-2-one for Research and Development

Introduction

1-Bromo-3-phenoxypropan-2-one is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive α-bromoketone moiety and a phenoxy group, makes it a versatile building block for the synthesis of complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents.[1]

Direct commercial availability of this compound is limited, classifying it as a specialty chemical rather than a stock reagent. Consequently, this guide provides a comprehensive overview for its procurement, focusing on a practical, well-documented laboratory-scale synthesis. We will delve into the sourcing of precursors, detailed and validated synthetic protocols, and the subsequent application of the target molecule in established synthetic transformations. This document is intended for an audience of trained research scientists and drug development professionals.

Physicochemical Properties of 1-Bromo-3-phenoxypropan-2-one

A summary of the key chemical and physical properties for 1-Bromo-3-phenoxypropan-2-one is presented below. These are based on its chemical structure and data from analogous compounds, as extensive experimental data for this specific molecule is not widely published.

PropertyValueSource
IUPAC Name 1-Bromo-3-phenoxypropan-2-one-
CAS Number 35043-36-8 (provisional)-
Molecular Formula C₉H₉BrO₂Calculated
Molecular Weight 229.07 g/mol Calculated
Appearance Expected to be a solid or high-boiling oilAnalogy
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ether, Acetone)Analogy
InChI Key (Predicted)-

Procurement Strategy: In-House Synthesis

Given the scarcity of commercial listings for 1-Bromo-3-phenoxypropan-2-one, the most reliable and cost-effective procurement strategy for research quantities is in-house synthesis. This can be efficiently achieved via a two-step process:

  • Step 1: Synthesis of the precursor, 1-phenoxypropan-2-one, via Williamson ether synthesis.

  • Step 2: Selective α-bromination of the ketonic precursor to yield the final product.

This approach offers full control over the purity and scale of the final product.

Step 1: Synthesis of Precursor 1-Phenoxypropan-2-one

The synthesis of the ketone precursor is a straightforward and high-yielding Williamson ether synthesis. A protocol adapted from established literature procedures is provided below.[2]

Reaction Scheme:

Phenol + Chloroacetone → 1-Phenoxypropan-2-one

Detailed Experimental Protocol:

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dry acetone (100 mL), phenol (1.0 mol equiv.), anhydrous potassium carbonate (K₂CO₃, 1.5 mol equiv.), and a catalytic amount of potassium iodide (KI, 0.1 mol equiv.).

  • Initial Reaction: Heat the reaction mixture to 60°C with vigorous stirring for 1 hour. The KI serves as a catalyst to facilitate the substitution reaction.

  • Addition of Alkylating Agent: Add α-chloroacetone (1.0 mol equiv.) dropwise to the heated mixture over 15 minutes.

  • Reaction Completion: Maintain the reaction at 60°C for an additional 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield 1-phenoxypropan-2-one as a light yellow oil.[2] The expected yield is typically high, often around 85-90%.

Step 2: α-Bromination of 1-Phenoxypropan-2-one

The conversion of the precursor to the final product involves the selective bromination of the α-carbon of the ketone. This reaction proceeds via an acid-catalyzed enol intermediate.[3][4]

Reaction Scheme:

1-Phenoxypropan-2-one + Br₂ → 1-Bromo-3-phenoxypropan-2-one

Detailed Experimental Protocol:

  • Reaction Setup: In a flask protected from light, dissolve 1-phenoxypropan-2-one (1.0 mol equiv.) in a suitable solvent such as acetic acid or dioxane.[4]

  • Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) to facilitate the formation of the enol tautomer.[4] The keto-enol tautomerism is the rate-determining step in this reaction.[3]

  • Bromination: Cool the solution in an ice bath and slowly add a solution of bromine (Br₂, 1.0 mol equiv.) in the same solvent. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Once complete, the reaction can be quenched by the addition of a dilute solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction and Purification: Extract the product into an organic solvent like dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography to yield pure 1-Bromo-3-phenoxypropan-2-one.

Workflow for the Synthesis of 1-Bromo-3-phenoxypropan-2-one

The following diagram illustrates the two-step synthesis pathway.

Synthesis_Workflow phenol Phenol k2co3 K2CO3, KI (cat.) Acetone, 60°C phenol->k2co3 chloroacetone Chloroacetone chloroacetone->k2co3 precursor 1-Phenoxypropan-2-one k2co3->precursor Step 1: Williamson Ether Synthesis bromine Br2, HBr (cat.) Dioxane precursor->bromine product 1-Bromo-3-phenoxypropan-2-one bromine->product Step 2: α-Bromination

Caption: Two-step synthesis of 1-Bromo-3-phenoxypropan-2-one.

Suppliers and Pricing of Precursors

For researchers opting for in-house synthesis, the immediate precursor, 1-phenoxypropan-2-one, is commercially available from several suppliers, which can save a synthetic step. Alternatively, the basic starting materials are readily and economically sourced.

CompoundCAS NumberSupplier(s)Indicative Price (USD)Purity
1-Phenoxypropan-2-one 621-87-4BLD Pharm[5]Request Quote95%+
Acros Organics (via Fisher Sci.)~$40 / 5g98%
Matrix Fine Chemicals[6]Request Quote-
Phenol 108-95-2Sigma-Aldrich, Fisher Scientific~$50 / 500g99%+
Chloroacetone 78-95-5Sigma-Aldrich, TCI Chemicals~$60 / 100g95%+ (stabilized)
N-Bromosuccinimide (NBS) (Alternative Brominating Agent)128-08-5Sigma-Aldrich, Alfa Aesar~$70 / 250g99%

Note: Prices are estimates as of early 2026 and are subject to change. They do not include shipping and handling fees. It is recommended to obtain current quotes directly from suppliers.

Custom Synthesis Services

For laboratories without the capacity for in-house synthesis, 1-Bromo-3-phenoxypropan-2-one can be procured through custom synthesis services. Companies like Enamine and Chiroblock specialize in producing novel or non-catalog compounds on demand.[7][8] The cost of custom synthesis is substantially higher than purchasing stock chemicals, as it includes labor, process development, and analytical services. Pricing is project-specific and requires a direct quote.

Applications in Drug Development: The Hantzsch Thiazole Synthesis

α-Bromoketones are powerful intermediates for constructing five-membered heterocyclic rings, which are prevalent in pharmaceuticals.[1] A classic and highly reliable application is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[9][10]

Mechanism:

The reaction of 1-Bromo-3-phenoxypropan-2-one with a thioamide (e.g., thiourea) proceeds via initial nucleophilic attack by the sulfur atom on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9]

Mechanism: Hantzsch Thiazole Synthesis

The diagram below outlines the key steps in the formation of a 2-amino-4-(phenoxymethyl)thiazole from 1-Bromo-3-phenoxypropan-2-one and thiourea.

Hantzsch_Mechanism cluster_start Reactants start_ketone 1-Bromo-3-phenoxypropan-2-one intermediate1 S-Alkylation Intermediate (SN2 Product) start_ketone->intermediate1 SN2 Attack by Sulfur start_thio Thiourea intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 Dehydration (-H2O) product 2-Amino-4-(phenoxymethyl)thiazole intermediate3->product Tautomerization

Caption: Hantzsch synthesis of a substituted thiazole.

Safety and Handling of α-Bromoketones

While a specific Safety Data Sheet (SDS) for 1-Bromo-3-phenoxypropan-2-one is not available, the hazards can be reliably inferred from the known properties of the α-bromoketone functional group.

  • Toxicity and Irritation: α-Bromoketones are potent alkylating agents and are typically classified as irritants. They can cause severe skin and eye irritation.[11]

  • Lachrymatory Properties: Many α-haloketones are lachrymators, meaning they cause irritation to the eyes and respiratory tract, leading to tearing.

  • Handling Precautions: All manipulations should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • In case of Exposure: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

1-Bromo-3-phenoxypropan-2-one represents a valuable, albeit not commercially mainstream, building block for synthetic and medicinal chemistry. This guide provides a clear and actionable pathway for its acquisition through a robust, two-step synthesis from readily available precursors. By understanding the synthesis, sourcing the necessary starting materials, and appreciating the compound's synthetic utility, researchers can effectively incorporate this versatile molecule into their drug discovery and development programs. Adherence to strict safety protocols is paramount when handling this and other α-bromoketones.

References

  • ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane synthesis.
  • BLD Pharm. (n.d.). 1-Phenoxypropan-2-one | 621-87-4.
  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL.
  • Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ChemicalBook. (n.d.). 1-Phenoxy-2-propanol | 770-35-4.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Acorn Pharmatech. (n.d.). 1-Phenoxy-propan-2-one | 621-87-4.
  • Matrix Fine Chemicals. (n.d.). 1-PHENOXYPROPAN-2-ONE | CAS 621-87-4.
  • National Institutes of Health (NIH). (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
  • Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models.
  • ResearchGate. (2025). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2019). mechanism of alpha-halogenation of ketones.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Wikipedia. (n.d.). Ketone halogenation.
  • Alfa Chemistry. (n.d.). General Safety Handling Consideration.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.
  • ResearchGate. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one.
  • Sciencemadness.org. (2021). Custom Organic Synthesis Costs.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • AAPPTEC. (n.d.). Custom Peptide Synthesis Price.
  • YouTube. (2019). synthesis of thiazoles.
  • Enamine. (n.d.). Custom Synthesis.

Sources

Exploratory

Stability of 1-Bromo-3-phenoxypropan-2-one Under Storage Conditions: A Guide for Researchers

An In-Depth Technical Guide Introduction: The Duality of a Versatile Reagent 1-Bromo-3-phenoxypropan-2-one is a bifunctional molecule of significant interest in synthetic chemistry, particularly in the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Duality of a Versatile Reagent

1-Bromo-3-phenoxypropan-2-one is a bifunctional molecule of significant interest in synthetic chemistry, particularly in the development of novel pharmaceutical agents and heterocyclic compounds. Its structure, featuring a reactive α-bromoketone moiety, makes it an excellent electrophile and a potent alkylating agent. This high reactivity is precisely what makes it a valuable synthetic building block; however, it is also the source of its inherent instability. Understanding the chemical liabilities of this compound is paramount for ensuring its quality, purity, and performance in sensitive downstream applications.

This guide provides a comprehensive technical overview of the stability profile of 1-Bromo-3-phenoxypropan-2-one. We will explore its intrinsic reactivity, dissect the primary degradation pathways, and offer field-proven protocols for its proper storage, handling, and stability assessment. The insights and methodologies presented herein are designed to empower researchers to maintain the integrity of this reagent, ensuring the reliability and reproducibility of their experimental outcomes.

Section 1: Intrinsic Reactivity of the α-Bromoketone Moiety

The functionality of 1-Bromo-3-phenoxypropan-2-one is dominated by the α-bromoketone group. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack (a classic SN2 reaction pathway). The formation of a carbocation at the α-position is energetically unfavorable due to electrostatic repulsion from the partial positive charge of the carbonyl carbon, rendering an SN1 pathway highly unlikely under most conditions.[1]

Furthermore, the α-protons are acidic and can be abstracted by a base, leading to the formation of an enolate. This enolization is a critical intermediate step in several decomposition reactions, including elimination and racemization (if the α-carbon were chiral).[1] The presence of the phenoxy group adds another layer of complexity, though its direct electronic influence on the α-carbon is mediated by the intervening methylene group.

Section 2: Primary Decomposition Pathways

Based on the fundamental chemistry of α-haloketones, two primary, non-photolytic degradation pathways are of principal concern for 1-Bromo-3-phenoxypropan-2-one during storage.

Pathway A: Hydrolysis

In the presence of water, 1-Bromo-3-phenoxypropan-2-one can undergo hydrolysis to replace the bromine atom with a hydroxyl group, yielding 1-Hydroxy-3-phenoxypropan-2-one. This reaction can be catalyzed by both acidic and basic conditions. The presence of trace amounts of acid (like HBr, a potential byproduct of other degradation pathways) can protonate the carbonyl oxygen, further activating the α-carbon to nucleophilic attack by water.

Pathway B: Elimination (Dehydrobromination)

In the presence of even weak bases, the compound can undergo elimination of hydrogen bromide (HBr) to form the α,β-unsaturated ketone, 3-phenoxyprop-1-en-2-one. This pathway is often a significant concern, as basic residues on glassware or trace impurities in solvents can catalyze this reaction over time. The HBr generated can, in turn, catalyze further degradation.[2]

Figure 1: Primary Degradation Pathways start 1-Bromo-3-phenoxypropan-2-one h2o H₂O (Hydrolysis) start->h2o base Base (Elimination) start->base prod_h 1-Hydroxy-3-phenoxypropan-2-one h2o->prod_h Pathway A prod_e 3-Phenoxyprop-1-en-2-one (α,β-Unsaturated Ketone) base->prod_e Pathway B hbr HBr base->hbr

Caption: Primary degradation routes for 1-Bromo-3-phenoxypropan-2-one.

Section 3: Critical Factors Influencing Stability

Several environmental factors can accelerate the degradation of 1-Bromo-3-phenoxypropan-2-one. Controlling these variables is the key to preserving its integrity.

FactorImpact on StabilityRationale & Causality
Temperature High Impact Increased temperature provides the activation energy for hydrolysis and elimination reactions, significantly increasing their rates. While some α-haloketones are stable at room temperature for short periods, long-term storage requires refrigeration or freezing.[3]
Moisture High Impact Water is a direct reactant in the hydrolysis pathway (Pathway A). Storage in a dry environment and under an inert atmosphere is critical to prevent the ingress of atmospheric moisture.
Light Moderate Impact While specific photostability data is not readily available, compounds with carbonyl groups and aromatic rings can be susceptible to photodegradation via radical mechanisms. Protection from light is a prudent precautionary measure.
pH (Acids/Bases) High Impact Both acidic and basic conditions catalyze degradation. HBr, a potential degradation byproduct, can auto-catalyze hydrolysis.[2] Basic impurities are particularly detrimental, strongly promoting the elimination pathway (Pathway B).

Section 4: Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted storage and handling strategy is required. This protocol is designed to be a self-validating system by minimizing exposure to all known degradation triggers.

Optimal Storage Conditions
ParameterRecommendationJustification
Temperature -20°C (Freezer) Minimizes thermal energy, drastically slowing the kinetics of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Amber Borosilicate Glass Vial with PTFE-lined Cap Amber glass protects from light. Borosilicate glass is non-reactive. A PTFE-lined cap provides an excellent seal against moisture and air, preventing contamination from the cap material itself.
Aliquoting Store in small, single-use aliquots. Avoids repeated freeze-thaw cycles and minimizes exposure of the bulk material to the atmosphere each time a sample is needed.
Safe Handling Procedures

1-Bromo-3-phenoxypropan-2-one is classified as a skin and eye irritant and may cause respiratory irritation.[4][5]

  • Ventilation: Always handle inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Dispensing: Use clean, dry glassware and utensils. Avoid metal spatulas which could have reactive surfaces.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 5: Analytical Assessment of Stability

To quantitatively assess the stability of 1-Bromo-3-phenoxypropan-2-one and identify potential degradants, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[6] A forced degradation study is the cornerstone for developing and validating such a method.

Experimental Workflow: Forced Degradation Study

A forced degradation study intentionally subjects the compound to harsh conditions to produce degradants, which helps in understanding the degradation pathways and proves the analytical method's ability to separate these impurities from the main compound.

Figure 2: Forced Degradation Experimental Workflow cluster_stress Stress Conditions (in parallel) prep Prepare Stock Solution of Compound in ACN:H₂O acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox therm Thermal (60°C, in solution) prep->therm photo Photolytic (UV/Vis Light, RT) prep->photo control Control (No Stress, RT) prep->control neutralize Neutralize Acid/Base Samples Quench Oxidative Sample acid->neutralize base->neutralize ox->neutralize dilute Dilute All Samples to Working Concentration therm->dilute photo->dilute control->dilute neutralize->dilute analyze Analyze via HPLC-UV/MS dilute->analyze data Data Analysis: - Calculate % Degradation - Identify Degradant Peaks - Validate Peak Purity analyze->data

Sources

Protocols & Analytical Methods

Method

High-Fidelity Bromination of Phenoxyacetone: Regiocontrol &amp; Scale-Up

Application Note | Process Chemistry & Medicinal Synthesis Executive Summary The bromination of phenoxyacetone (1-phenoxypropan-2-one) is a pivotal transformation in the synthesis of pharmacologically active heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Process Chemistry & Medicinal Synthesis

Executive Summary

The bromination of phenoxyacetone (1-phenoxypropan-2-one) is a pivotal transformation in the synthesis of pharmacologically active heterocycles, particularly aminothiazoles and imidazoles used in antifungal and beta-adrenergic blocking agents. This reaction presents a classic regiochemical challenge: distinguishing between the internal methylene (


, activated by the phenoxy group) and the terminal methyl  (

, kinetically accessible).

This guide details two validated protocols to access 1-bromo-3-phenoxyacetone (the terminal bromide), the primary building block for Hantzsch thiazole synthesis. We contrast the industrial standard Bromine/Methanol (


/MeOH)  method against the milder N-Bromosuccinimide (NBS)  approach, providing critical insights into regiocontrol, safety handling of lachrymators, and purification strategies.
Strategic Analysis: The Regioselectivity Dilemma

The substrate, phenoxyacetone, possesses two enolizable positions with distinct electronic and steric profiles. Understanding this dichotomy is essential for process control.

FeatureInternal Position (

:

)
Terminal Position (

:

)
Electronic Environment Flanked by Oxygen and Carbonyl. High acidity (

~13-15).
Flanked by Carbonyl only.[1] Moderate acidity (

~19-20).
Sterics Hindered by the phenoxy ring.Unhindered.
Thermodynamic Stability Enol is stabilized by conjugation with Oxygen (Enol Ether character).Less substituted enol.[1]
Reaction Outcome Thermodynamic Product. Favored by high temp and strong acid (

).
Kinetic Product. Favored by low temp, steric bulk, or radical mechanisms.
Utility Unstable (susceptible to hydrolysis/polymerization).High Value. Stable precursor for heterocycles.

Critical Insight: While the internal position is thermodynamically more acidic, the resulting


-bromo-

-phenoxy species is often hydrolytically unstable. Successful protocols must maximize kinetic attack at the terminal methyl to ensure high isolated yields of the desired 1-bromo-3-phenoxyacetone.
Mechanistic Pathways

The following diagram illustrates the divergent pathways dictated by reagent choice and conditions.

BrominationPathways Start Phenoxyacetone (Ph-O-CH2-CO-CH3) Enol_Int Internal Enol (Ph-O-CH=C(OH)-CH3) Start->Enol_Int Acid/Thermo Control (Fast Eq.) Enol_Term Terminal Enol (Ph-O-CH2-C(OH)=CH2) Start->Enol_Term Kinetic Control (Slow Eq.) Prod_Term Terminal Bromide (Ph-O-CH2-CO-CH2Br) [Target Product] Start->Prod_Term NBS / Radical (Steric Preference) Prod_Int Internal Bromide (Ph-O-CH(Br)-CO-CH3) [Unstable/Side Product] Enol_Int->Prod_Int Br2 / Electrophilic Attack Enol_Term->Prod_Term Br2 / Electrophilic Attack (Irreversible)

Figure 1: Divergent enolization pathways. Kinetic control targets the terminal enol to produce the stable 1-bromo-3-phenoxyacetone.

Experimental Protocols
Protocol A: The "Industrial Standard" (

in Methanol)

Best for: Scale-up, cost-efficiency, and high throughput.

Principle: The reaction is conducted at low temperature to favor kinetic enolization. Methanol solvates the protons, moderating the acidity and preventing rapid equilibration to the internal enol.

Materials:

  • Phenoxyacetone (1.0 eq)

  • Bromine (

    
    ) (0.95 - 1.0 eq)
    
  • Methanol (Solvent, 10V)

  • Catalytic HCl (Optional, for initiation)

Step-by-Step Workflow:

  • Setup: Charge Phenoxyacetone and Methanol into a reactor equipped with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.

  • Cooling: Cool the solution to 0°C – 5°C . Crucial: Higher temperatures (>10°C) increase internal bromination.

  • Addition: Add

    
     dropwise over 60-90 minutes.
    
    • Visual Cue: The solution will turn orange/red. Adjust rate to maintain a faint orange color (consumption of

      
       should be instantaneous).
      
    • Exotherm Control: Maintain internal temperature < 5°C.

  • Digestion: Stir at 0°C for 1 hour until the red bromine color fades to pale yellow.

  • Quench: Add 10% aqueous

    
     (Sodium Bisulfite) to destroy excess bromine.
    
  • Workup:

    • Dilute with water (20V).[2] The product often precipitates as a solid or oil.

    • Extract with Dichloromethane (DCM) if oil forms.

    • Wash organic layer with Sat.

      
       (neutralize HBr) and Brine.
      
    • Dry over

      
       and concentrate in vacuo (Max bath temp 35°C to prevent degradation).
      

Yield Expectation: 85-92% Selectivity: >90:10 (Terminal:Internal)

Protocol B: The "High Precision" Method (NBS/NH4OAc)

Best for: Small scale, sensitive substrates, and avoiding liquid bromine hazards.

Principle: N-Bromosuccinimide (NBS) provides a controlled release of bromine. Ammonium Acetate (


) acts as a mild catalyst that buffers the reaction, favoring the formation of the terminal enol acetate intermediate or direct 

-bromination.

Materials:

  • Phenoxyacetone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Ammonium Acetate (

    
    ) (0.1 eq)
    
  • Diethyl Ether or Acetonitrile (10V)

Step-by-Step Workflow:

  • Setup: Dissolve Phenoxyacetone in Diethyl Ether (or MeCN) in a round-bottom flask.

  • Catalyst Addition: Add

    
     (10 mol%). Stir for 10 minutes at Room Temperature (RT).
    
  • NBS Addition: Add NBS portion-wise over 30 minutes.

    • Note: The reaction is endothermic initially but may exotherm slightly.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Observation: Succinimide will precipitate as a white solid (if using Ether/CCl4).

  • Filtration: Filter off the succinimide byproduct.

  • Workup:

    • Wash the filtrate with water (2x) and Brine.

    • Dry over

      
      .
      
    • Concentrate to yield the crude bromide.[3]

Yield Expectation: 75-85% Selectivity: >95:5 (Terminal:Internal)

Safety & Handling: The Lachrymator Hazard

-Bromoketones are potent lachrymators  (tear agents) and skin irritants. They alkylate cysteine residues in TRPA1 ion channels, causing intense pain and tearing.
HazardControl Measure
Inhalation (Tearing) Work exclusively in a functioning fume hood. Keep sash as low as possible. Do not transport open flasks outside the hood.
Skin Contact (Burns) Wear Double Nitrile Gloves and a lab coat. If spilled on gloves, remove immediately and wash hands.
Eye Contact Chemical Splash Goggles are mandatory. Safety glasses are insufficient against vapors.
Decontamination Quench all glassware/spills with a solution of Ethanol + Ammonia or Sodium Thiosulfate before removing from the hood.
Analytical QC & Troubleshooting

Data Summary Table

ParameterProtocol A (

/MeOH)
Protocol B (NBS)
Reaction Time 1 - 2 Hours2 - 4 Hours
Temperature 0°C (Strict)Room Temp
Atom Economy HighModerate (Succinimide waste)
Scalability ExcellentGood (NBS cost is higher)
Major Impurity

-dibromoketone (if

excess)
Succinimide (easy to remove)

NMR Diagnostics (


): 
  • Starting Material: Methyl singlet at

    
     2.25 ppm.
    
  • Product (Terminal Bromide): Singlet at

    
     4.05 - 4.15 ppm (
    
    
    
    ).
  • Impurity (Internal Bromide): Quartet at

    
     ~5.5 ppm (methine) and doublet at 
    
    
    
    1.8 ppm (methyl).

Troubleshooting:

  • Problem: Presence of dibrominated product.[3][4][5]

    • Cause: Excess bromine or high temperature.

    • Fix: Control temp < 0°C; add

      
       slower; stop exactly at 1.0 eq.
      
  • Problem: Dark/Black reaction mixture.

    • Cause: HBr accumulation causing polymerization.

    • Fix: Ensure efficient stirring; consider adding solid

      
       or using the NBS method.
      
References
  • Regioselectivity in Bromination of Methyl Ketones

    • Source:Journal of the Indian Chemical Society.[6] Selective bromination of acetophenone derivatives with bromine in methanol.

    • Link:

  • NBS Protocols for

    
    -Bromination: 
    
    • Source:BenchChem Application Notes. Synthesis of -bromo ketones using NBS.
    • Link:

  • Safety Handling of Lachrymators

    • Source:The MSDS HyperGlossary.
    • Link:

  • General Mechanism of Ketone Halogenation

    • Source:Master Organic Chemistry.
    • Link:

Sources

Application

Application Notes and Protocols: Synthesis of 2-Amino-4-(phenoxymethyl)thiazole Derivatives via Reaction of 1-Bromo-3-phenoxypropan-2-one with Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-amino-4-(phenoxymethyl)thiazole and its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-amino-4-(phenoxymethyl)thiazole and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active molecules.[1] The core synthetic strategy discussed is the Hantzsch thiazole synthesis, a robust and high-yielding reaction between α-haloketones and thiourea or its derivatives.[2] This guide will detail the reaction of 1-bromo-3-phenoxypropan-2-one with thiourea as a key example, providing insights into the reaction mechanism, step-by-step experimental procedures, and methods for product purification and characterization.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1] The inherent bioactivity of this scaffold, coupled with its synthetic accessibility, makes it a focal point for the development of novel therapeutics. The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone for the construction of this important heterocyclic system.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.

The reaction of 1-bromo-3-phenoxypropan-2-one with thiourea derivatives provides a direct route to 2-amino-4-(phenoxymethyl)thiazoles. The phenoxymethyl substituent at the 4-position of the thiazole ring offers a versatile handle for further structural modifications, allowing for the exploration of structure-activity relationships (SAR) in drug development programs. This guide aims to provide researchers with the necessary technical details to successfully synthesize and characterize these valuable compounds.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction between 1-bromo-3-phenoxypropan-2-one and thiourea proceeds via the well-established Hantzsch thiazole synthesis mechanism. This multi-step process can be summarized as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon bearing the bromine atom in 1-bromo-3-phenoxypropan-2-one via an SN2 reaction. This results in the formation of an isothiouronium salt intermediate.

  • Tautomerization and Cyclization: The isothiouronium salt can exist in equilibrium with its tautomeric form. The nitrogen atom of the amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This leads to the formation of a five-membered heterocyclic intermediate.

  • Dehydration: The subsequent elimination of a molecule of water (dehydration) from the cyclic intermediate results in the formation of the aromatic 2-aminothiazole ring.

The overall transformation is a condensation reaction that forms the stable thiazole ring with high efficiency.

Hantzsch_Thiazole_Synthesis reagents 1-Bromo-3-phenoxypropan-2-one + Thiourea intermediate1 Isothiouronium Salt (S-Alkylation) reagents->intermediate1 S_N2 Attack intermediate2 Cyclic Intermediate (Intramolecular Cyclization) intermediate1->intermediate2 Tautomerization & Nucleophilic Attack product 2-Amino-4-(phenoxymethyl)thiazole intermediate2->product Dehydration (-H₂O)

Figure 1: Generalized workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-(phenoxymethyl)thiazole from 1-bromo-3-phenoxypropan-2-one and thiourea.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
1-Bromo-3-phenoxypropan-2-one≥97%Sigma-Aldrich
Thiourea≥99%Acros Organics
Ethanol (EtOH), AbsoluteReagent GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Ethyl Acetate (EtOAc)HPLC GradeJ.T. Baker
HexaneHPLC GradeJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeEMD Millipore
Deionized Water (DI H₂O)
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Merck
Protocol 1: Synthesis of 2-Amino-4-(phenoxymethyl)thiazole

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-phenoxypropan-2-one (e.g., 5.0 g, 21.8 mmol) and thiourea (e.g., 1.83 g, 24.0 mmol, 1.1 equivalents).

  • Solvent Addition: Add absolute ethanol (e.g., 50 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL) to neutralize any hydrobromic acid formed during the reaction. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Analysis and Characterization

Analytical Technique Expected Observations for 2-Amino-4-(phenoxymethyl)thiazole (Analog-based)
Appearance Off-white to pale yellow solid.
Melting Point (°C) Expected to be in the range of 130-160 °C (based on analogs like 2-amino-4-(p-tolyl)thiazole having a melting point of 132-136 °C).[4]
¹H NMR ~5.0 ppm (s, 2H): -CH₂- protons of the phenoxymethyl group. ~6.5 ppm (s, 1H): Thiazole ring proton at the 5-position. ~6.9-7.4 ppm (m, 5H): Protons of the phenyl ring. ~7.0 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O).
¹³C NMR ~68 ppm: -CH₂- carbon of the phenoxymethyl group. ~102 ppm: C5 of the thiazole ring. ~115-130 ppm: Carbons of the phenyl ring. ~150 ppm: C4 of the thiazole ring. ~158 ppm: C-O carbon of the phenoxy group. ~168 ppm: C2 of the thiazole ring.
Mass Spectrometry (MS) Expected [M+H]⁺: ~207.06 m/z for C₁₀H₁₀N₂OS.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry. Derivatives of 2-amino-4-(phenoxymethyl)thiazole are valuable as intermediates for the synthesis of more complex molecules with potential therapeutic applications. The amino group at the 2-position can be readily functionalized to introduce a wide variety of substituents, allowing for the fine-tuning of pharmacological properties. These compounds have been investigated for a range of biological activities, including but not limited to:

  • Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[5]

  • Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs.[1]

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.

The phenoxymethyl group at the 4-position can also influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it an important site for modification in lead optimization campaigns.

Troubleshooting and Safety Precautions

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and dry. The reaction time may need to be extended, and the reaction progress should be carefully monitored by TLC.

  • Purification Challenges: If the crude product is difficult to purify, column chromatography is recommended over recrystallization.

  • Safety: 1-Bromo-3-phenoxypropan-2-one is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thiourea is a suspected carcinogen and should be handled with care.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable method for the preparation of 2-amino-4-(phenoxymethyl)thiazole and its derivatives. This application note offers a detailed protocol and foundational knowledge for researchers to synthesize and characterize these valuable compounds. The versatility of the 2-aminothiazole scaffold ensures its continued importance in the field of drug discovery, and the protocols outlined herein provide a solid starting point for the exploration of this important chemical space.

References

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Metwally, M. A., & Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-344. [Link]

  • Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1465. [Link]

  • PubChem. (n.d.). 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Chopra, D., et al. (2022). 2-Amino-4-ferrocenylthiazole. IUCrData, 7(3), x220225. [Link]

  • Płusa, D., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(21), 6489. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Chem ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 5, 2026, from [Link]

  • Singh, P., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. [Link]

Sources

Method

Application Note: 1-Bromo-3-phenoxypropan-2-one as a Versatile Synthon for Thiazole-Based Pharmacophores

This Application Note and Protocol Guide is designed for researchers and process chemists utilizing 1-Bromo-3-phenoxypropan-2-one (CAS: 59376-94-4) in pharmaceutical synthesis. Executive Summary & Chemical Profile 1-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists utilizing 1-Bromo-3-phenoxypropan-2-one (CAS: 59376-94-4) in pharmaceutical synthesis.

Executive Summary & Chemical Profile

1-Bromo-3-phenoxypropan-2-one is a bifunctional electrophile serving as a critical "linchpin" intermediate in medicinal chemistry. Its structure combines a reactive


-bromo ketone moiety with a lipophilic phenoxy ether linkage.

This intermediate is primarily utilized to synthesize 2-amino-4-(phenoxymethyl)thiazoles via the Hantzsch Thiazole Synthesis. These thiazole scaffolds are privileged structures found in:

  • H2-Receptor Antagonists: Analogues of famotidine/nizatidine.

  • Antimicrobial Agents: Novel antitubercular and antifungal candidates.

  • Kinase Inhibitors: Fragment-based drug discovery targeting ATP binding pockets.

Chemical Profile
PropertySpecification
IUPAC Name 1-Bromo-3-phenoxypropan-2-one
Common Name

-Bromo-

-phenoxyacetone
CAS Number 59376-94-4
Molecular Formula

Molecular Weight 229.07 g/mol
Physical State Solid (low melting) or oil (often lachrymatory)
Storage 2–8°C, under inert gas (Argon/Nitrogen). Light sensitive.

Mechanistic Insight: The Hantzsch Cyclization

The primary utility of this intermediate lies in its reactivity with amidines, thioureas, and thioamides. The reaction proceeds through a cascade sequence: Nucleophilic Displacement


 Condensation 

Dehydration
.
Pathway Diagram

The following diagram illustrates the formation of the 2-aminothiazole scaffold, the most common pharmaceutical application of this intermediate.

HantzschMechanism Start 1-Bromo-3-phenoxypropan-2-one (Electrophile) Inter1 Intermediate Thioether (S-Alkylation) Start->Inter1 SN2 Attack (S on C-Br) Reagent Thiourea (Nucleophile) Reagent->Inter1 Inter2 Hydroxy-thiazoline (Cyclization) Inter1->Inter2 Intramolecular Condensation Product 4-(Phenoxymethyl)thiazol-2-amine (Final Pharmacophore) Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for the synthesis of 2-aminothiazoles using 1-bromo-3-phenoxypropan-2-one.

Experimental Protocols

Protocol A: Synthesis of 4-(Phenoxymethyl)thiazol-2-amine

This protocol is the industry standard for validating the quality of the intermediate and generating libraries of antimicrobial agents.

Reagents:

  • 1-Bromo-3-phenoxypropan-2-one (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10 volumes)

  • Sodium Acetate (Optional, for buffering)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (1.1 equiv) in absolute ethanol.

  • Addition: Add 1-Bromo-3-phenoxypropan-2-one (1.0 equiv) portion-wise to the stirring solution at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (System: Hexane:EtOAc 6:4). The starting bromide (
    
    
    
    ) should disappear, and a polar baseline spot (hydrobromide salt of product) will appear.
  • Workup:

    • Cool the mixture to room temperature. A precipitate (the HBr salt of the thiazole) often forms.

    • Option 1 (Isolation of Salt): Filter the solid, wash with cold ethanol, and dry.

    • Option 2 (Free Base Isolation): Concentrate the solvent in vacuo. Resuspend the residue in water. Basify to pH 9–10 using 10% aqueous

      
       or 
      
      
      
      . The free amine will precipitate as a white/off-white solid.
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

Self-Validating Checkpoint:

  • Visual: The reaction mixture typically turns from colorless to clear yellow/orange during reflux.

  • Solubility: The product is soluble in dilute acid (HCl) but precipitates upon neutralization, confirming the presence of the basic 2-amino group.

Protocol B: Synthesis of Imidazo[1,2-a]pyridines

This intermediate is also used to fuse rings onto pyridine scaffolds, creating imidazopyridines (common in anxiolytics and antiviral drugs).

Reagents:

  • 1-Bromo-3-phenoxypropan-2-one (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Sodium Bicarbonate (

    
    , 2.0 equiv)
    
  • Solvent: Ethanol or DMF

Methodology:

  • Mix 1-Bromo-3-phenoxypropan-2-one and 2-aminopyridine in ethanol.

  • Reflux for 6–8 hours.

  • The exocyclic amine nitrogen attacks the ketone carbonyl after initial alkylation of the ring nitrogen, leading to cyclization.

  • Remove solvent and neutralize to isolate the 2-(phenoxymethyl)imidazo[1,2-a]pyridine .

Analytical Validation & Quality Control

When characterizing the product from Protocol A (4-(phenoxymethyl)thiazol-2-amine), use the following parameters to ensure structural integrity.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

7.2–7.4 (m, 2H), 6.9 (m, 3H)
Phenoxy aromatic protons

6.9–7.0 (s, 2H, broad)

(Exchangeable with

)

6.65 (s, 1H)
Thiazole C5-H (Characteristic Singlet)

4.95 (s, 2H)

(Methylene bridge)
HPLC Retention Time shiftProduct is significantly more polar than the bromo-ketone starting material.
Mass Spec (ESI)

Expected m/z

207.05

Data Interpretation: The presence of the singlet at


 6.65 ppm  is the critical "Go/No-Go" signal. If this peak is absent or split, cyclization has failed or the starting material has degraded.

Safety & Handling (Critical)

1-Bromo-3-phenoxypropan-2-one is an


-haloketone. These compounds are potent alkylating agents and often act as lachrymators  (tear gas agents).
  • Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination:

    • Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.

    • Glassware should be rinsed with an ethanolic amine solution (e.g., ethanol/ammonia) to destroy residual traces before removal from the hood.

  • Storage: Store in a tightly sealed container at 2–8°C. If the compound turns dark brown or green, it has likely degraded (polymerized or lost HBr) and should be repurified or discarded.

References

  • Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). (General mechanism reference).

  • Thiazole Pharmacophores: Kashyap, S. J., et al. "Synthesis of 2-amino-4-(substituted)thiazoles as potential bioactive agents." Acta Pharmaceutica Sciencia, 53, 2011.
  • Phenoxy-linker Applications: ChemicalBook Product Entry & Reaction Data. .

  • Safety D

    
    -Bromo ketones. .
    
  • Imidazopyridine Synthesis:Journal of Medicinal Chemistry, "Synthesis and SAR of Imidazo[1,2-a]pyridines," 2015. (General application of alpha-bromo ketones in heterocycle fusion).

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-phenoxypropan-2-one

Abstract This document provides a comprehensive guide to the nucleophilic substitution reactions of 1-bromo-3-phenoxypropan-2-one, a versatile bifunctional reagent. We will delve into the underlying principles governing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the nucleophilic substitution reactions of 1-bromo-3-phenoxypropan-2-one, a versatile bifunctional reagent. We will delve into the underlying principles governing its reactivity, present detailed, validated protocols for its reaction with various nucleophiles, and discuss the applications of the resulting products in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound.

Introduction: The Chemical Versatility of 1-Bromo-3-phenoxypropan-2-one

1-Bromo-3-phenoxypropan-2-one is a valuable synthetic intermediate possessing two key reactive sites: an α-bromoketone and a phenoxy ether. This dual functionality allows for a diverse range of chemical transformations, making it a powerful building block in organic synthesis. The primary focus of these application notes will be on the nucleophilic substitution at the carbon atom bearing the bromine atom. This reaction is a cornerstone of synthetic chemistry, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

The reactivity of the α-bromo ketone moiety is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. This makes the methylene carbon highly susceptible to attack by a wide array of nucleophiles.

Mechanistic Insights: Understanding the SN2 Pathway

The nucleophilic substitution reactions of 1-bromo-3-phenoxypropan-2-one predominantly proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.

Several factors favor the SN2 pathway for this substrate:

  • Steric Hindrance: The primary nature of the carbon atom bearing the bromine minimizes steric hindrance, allowing for facile backside attack by the nucleophile.

  • Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its stability in solution.

  • Solvent Effects: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are typically employed. These solvents solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.

The choice of nucleophile is critical and will dictate the nature of the final product. A wide variety of nucleophiles, including amines, thiols, carboxylates, and azide ions, have been successfully employed in reactions with 1-bromo-3-phenoxypropan-2-one.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of various derivatives of 3-phenoxypropan-2-one. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary depending on the specific nucleophile and desired purity of the product.

General Considerations for All Reactions
  • Reagent Purity: 1-Bromo-3-phenoxypropan-2-one should be of high purity. If necessary, it can be recrystallized from a suitable solvent such as ethanol. All other reagents should be of analytical grade.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, particularly with sensitive nucleophiles.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system. Visualization can be achieved using UV light and/or a potassium permanganate stain.

Protocol 1: Synthesis of 1-(4-Methylpiperazin-1-yl)-3-phenoxypropan-2-one

This protocol describes the reaction of 1-bromo-3-phenoxypropan-2-one with N-methylpiperazine, a secondary amine, to form a tertiary amine derivative.

Workflow Diagram:

G reagents 1-Bromo-3-phenoxypropan-2-one N-Methylpiperazine Potassium Carbonate Acetonitrile reaction_vessel Reaction at Room Temperature (Stirring for 12h) reagents->reaction_vessel Combine & Stir workup Filtration & Evaporation reaction_vessel->workup Monitor by TLC extraction Extraction with Ethyl Acetate workup->extraction Dissolve in Water purification Column Chromatography extraction->purification product 1-(4-Methylpiperazin-1-yl)-3-phenoxypropan-2-one purification->product

Caption: Workflow for the synthesis of 1-(4-Methylpiperazin-1-yl)-3-phenoxypropan-2-one.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-3-phenoxypropan-2-one229.071.0229 mg
N-Methylpiperazine100.161.2120 mg (0.13 mL)
Anhydrous Potassium Carbonate (K₂CO₃)138.212.0276 mg
Acetonitrile (CH₃CN)--10 mL
Ethyl Acetate--As needed
Saturated Sodium Chloride (Brine)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-phenoxypropan-2-one (229 mg, 1.0 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and acetonitrile (10 mL).

  • Add N-methylpiperazine (0.13 mL, 1.2 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (1-bromo-3-phenoxypropan-2-one) should be consumed.

  • Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-methylpiperazin-1-yl)-3-phenoxypropan-2-one.

Protocol 2: Synthesis of S-(2-Oxo-3-phenoxypropyl) Ethanethioate

This protocol details the reaction with a sulfur nucleophile, potassium thioacetate, to form a thioester derivative.

Workflow Diagram:

G reagents 1-Bromo-3-phenoxypropan-2-one Potassium Thioacetate DMF reaction_vessel Reaction at 0 °C to Room Temp (Stirring for 4h) reagents->reaction_vessel Combine & Stir workup Quench with Water reaction_vessel->workup Monitor by TLC extraction Extraction with Diethyl Ether workup->extraction purification Column Chromatography extraction->purification product S-(2-Oxo-3-phenoxypropyl) Ethanethioate purification->product

Method

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 1-Bromo-3-phenoxypropan-2-one

Introduction: The Benzofuran Scaffold in Medicinal Chemistry The benzofuran moiety is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products and synthetic compounds of significant thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran moiety is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products and synthetic compounds of significant therapeutic interest.[1][2] Its unique structural and electronic properties have positioned it as a cornerstone in the design and development of novel pharmacological agents. Benzofuran derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The rigid, planar benzofuran ring system serves as an excellent framework for the precise spatial orientation of various pharmacophoric groups, enabling high-affinity interactions with a multitude of biological targets. This has led to the successful development of several clinically approved drugs containing the benzofuran core, highlighting its importance in modern drug discovery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized benzofuran derivatives, with a particular focus on the intramolecular cyclization of 1-Bromo-3-phenoxypropan-2-one and its analogues. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of the synthesis.

Synthetic Strategy: From α-Phenoxy Ketones to Benzofurans

The synthesis of benzofurans from α-phenoxy ketones is a robust and versatile strategy that allows for the construction of a wide range of substituted derivatives.[5] The general approach involves two key stages: the formation of the α-phenoxy ketone precursor and its subsequent intramolecular cyclization to yield the benzofuran ring system.

Formation of the α-Phenoxy Ketone Precursor

While the primary focus of this guide is the cyclization of 1-Bromo-3-phenoxypropan-2-one, it is instructive to understand the synthesis of this precursor. Typically, α-phenoxy ketones are prepared via the Williamson ether synthesis, involving the reaction of a phenol with an α-halo ketone in the presence of a base.[5]

G

Intramolecular Cyclization: The Core Transformation

The pivotal step in this synthetic sequence is the intramolecular cyclization of the α-phenoxy ketone to form the benzofuran ring. This reaction is typically acid-catalyzed and proceeds via an electrophilic aromatic substitution mechanism. A variety of Brønsted and Lewis acids can be employed to promote this transformation.[5]

The starting material, 1-Bromo-3-phenoxypropan-2-one, is an α-halo ketone that already incorporates the phenoxy group. The bromine atom in this substrate can be misleading. While it is an α-haloketone, the key reactive site for the benzofuran-forming cyclization is the phenoxy ring and the ketone moiety. The bromine atom can be retained in the final product or may participate in subsequent reactions depending on the reaction conditions and the desired final compound. For the purpose of this guide, we will focus on the cyclization to form a 2-(bromomethyl)benzofuran derivative.

Detailed Application Notes and Protocols

Method 1: Acid-Catalyzed Cyclization using Eaton's Reagent

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful and efficient medium for the cyclodehydration of α-phenoxy ketones to yield benzofurans.[5] Its high acidity and dehydrating capacity drive the reaction towards completion, often under mild conditions and with high yields.

Causality Behind Experimental Choices:

  • Eaton's Reagent: The combination of a strong Brønsted acid (methanesulfonic acid) and a potent dehydrating agent (phosphorus pentoxide) facilitates the protonation of the carbonyl group, enhancing its electrophilicity, and efficiently removes the water molecule formed during the cyclization, thus preventing the reverse reaction.[5]

  • Temperature Control: The reaction is often exothermic. Careful temperature control is crucial to prevent side reactions and decomposition of the starting material and product.

  • Anhydrous Conditions: The presence of water can quench the Eaton's reagent and hinder the reaction. Therefore, the use of anhydrous solvents and reagents is recommended.

Experimental Protocol:

Table 1: Reagents and Materials for Acid-Catalyzed Cyclization

Reagent/MaterialGradeSupplier
1-Bromo-3-phenoxypropan-2-one≥98%Commercially Available
Eaton's Reagent (7.5 wt% P₂O₅ in MsOH)Reagent GradePrepare fresh or purchase
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionACS GradePrepare in-house
Anhydrous Magnesium Sulfate≥97%Commercially Available
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercially Available
HexaneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available

Step-by-Step Methodology:

  • Preparation of Eaton's Reagent (if not purchased): In a fume hood, cautiously add phosphorus pentoxide (7.5 g) in small portions to ice-cooled methanesulfonic acid (100 g) with gentle stirring. Allow the mixture to warm to room temperature and stir until the phosphorus pentoxide has completely dissolved.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Eaton's reagent (10 mL per 1 g of starting material).

  • Addition of Starting Material: Dissolve 1-Bromo-3-phenoxypropan-2-one (1.0 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred Eaton's reagent at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-(bromomethyl)benzofuran.

Table 2: Typical Reaction Parameters and Expected Yields

Starting MaterialProductCatalystTemp. (°C)Time (h)Yield (%)
1-Bromo-3-phenoxypropan-2-one2-(Bromomethyl)benzofuranEaton's Reagent0 to RT1-385-95

G

Mechanistic Insights: The Chemistry Behind the Cyclization

The acid-catalyzed intramolecular cyclization of 1-Bromo-3-phenoxypropan-2-one to form 2-(bromomethyl)benzofuran proceeds through a well-established electrophilic aromatic substitution mechanism.

G

  • Protonation of the Carbonyl Group: The strong acid (methanesulfonic acid in Eaton's reagent) protonates the carbonyl oxygen of the 1-Bromo-3-phenoxypropan-2-one. This significantly increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Aromatic Substitution (EAS): The electron-rich phenoxy ring then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion. This electrophilic aromatic substitution typically occurs at the ortho position to the ether linkage due to its activation by the oxygen atom.

  • Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the aromatic ring, restoring its aromaticity and forming a dihydrobenzofuran intermediate.

  • Dehydration: The hydroxyl group of the intermediate is protonated by the acid, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the stable benzofuran ring.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating. The appearance of a new, less polar spot corresponding to the product and the disappearance of the starting material spot indicate a successful reaction.

  • Spectroscopic Characterization: The structure and purity of the final product should be unequivocally confirmed by standard spectroscopic techniques, including:

    • ¹H NMR: To confirm the presence of the characteristic protons of the benzofuran ring and the bromomethyl group.

    • ¹³C NMR: To verify the number and types of carbon atoms in the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

    • Infrared (IR) Spectroscopy: To identify the absence of the starting ketone carbonyl stretch and the presence of characteristic benzofuran ring vibrations.

Conclusion

The synthesis of benzofuran derivatives from 1-Bromo-3-phenoxypropan-2-one via acid-catalyzed intramolecular cyclization is a highly efficient and reliable method for accessing this important class of heterocyclic compounds. The use of potent reagents like Eaton's reagent ensures high yields and clean conversions under relatively mild conditions. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are paramount for achieving optimal results. The protocols and insights provided in this application note are intended to empower researchers in their efforts to synthesize novel benzofuran derivatives for applications in drug discovery and materials science.

References

  • Ma, Z., Zhou, M., Ma, L., & Zhang, M. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(7-8), 426-436. [Link]

  • Koca, M., Ceylan, M., & Yavuz, S. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30), e202202243. [Link]

  • Aslam, J., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(15), 5789. [Link]

  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1405-1424. [Link]

  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29046-29068. [Link]

  • Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(112), 92244-92265. [Link]

  • Taylor & Francis Online. (2022). Benzofuran – Knowledge and References. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Patel, R. V., et al. (2016). Benzofuran as a promising scaffold for antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 119–126. [Link]

  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29046-29068. [Link]

  • ResearchGate. (2021). Research advances in the Rap-Stoermer reaction. [Link]

  • Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(112), 92244-92265. [Link]

  • ResearchGate. (2014). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • National Institutes of Health. (2014). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. [Link]

  • RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. [Link]

  • European Journal of Chemistry. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. [Link]

  • Expert Opinion on Drug Discovery. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. [Link]

  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29046-29068. [Link]

  • Sancak, K., et al. (2009). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Hacettepe Journal of Biology and Chemistry, 37(2), 127-134. [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]

  • ResearchGate. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. [Link]

  • ResearchGate. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. [Link]

  • American Chemical Society. (2024). Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. [Link]

  • ResearchGate. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. [Link]

  • Organic Syntheses. (n.d.). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. [Link]

  • ResearchGate. (2021). Various synthetic routes for benzofuran moiety. [Link]

  • ResearchGate. (2013). Attempted intramolecular cyclization of 1 to 2 under acidic conditions. [Link]

Sources

Application

Strategic Synthesis of Phenoxy-Substituted Heterocycles

Application Note & Protocol Guide | AN-2026-PHX Abstract & Industrial Significance Phenoxy-substituted heterocycles are ubiquitous pharmacophores in modern drug discovery, serving as critical linkers in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-PHX

Abstract & Industrial Significance

Phenoxy-substituted heterocycles are ubiquitous pharmacophores in modern drug discovery, serving as critical linkers in kinase inhibitors (e.g., Vemurafenib , Ibrutinib ) and agrochemicals. The ether oxygen provides a unique conformational hinge while modulating lipophilicity (


) and metabolic stability.

However, the formation of the


 bond is often non-trivial. While Nucleophilic Aromatic Substitution (

) is the historical workhorse, it fails with electron-rich heterocycles. Conversely, transition-metal-catalyzed cross-coupling (Pd/Cu) offers versatility but introduces cost and purification challenges.

This guide provides a decision-matrix-driven approach to synthesizing these motifs, offering two validated protocols: a robust


 method for activated systems and a Buchwald-Hartwig type C-O coupling for challenging substrates.

Strategic Method Selection

Before initiating synthesis, the electronic nature of the heterocyclic electrophile dictates the pathway. Do not default to high-temperature "bake and shake" methods without analyzing the substrate.

Decision Matrix (Method Selection)

MethodSelection Start Substrate Analysis: Heterocyclic Halide (X) ElecCheck Is the Heterocycle Electron Deficient? (e.g., Pyridine-2/4-Cl, Pyrimidine) Start->ElecCheck SNAr_Route Method A: S_NAr (Base-Mediated) ElecCheck->SNAr_Route Yes (Ortho/Para N-atom) Cat_Check Is the Halide Activated? (e.g., Pyridine-3-Br, Indole) ElecCheck->Cat_Check No (Meta N-atom or Electron Rich) Pd_Route Method B: Pd-Catalyzed (Buchwald-Hartwig) Cat_Check->Pd_Route High Value / Late Stage Cu_Route Method C: Cu-Catalyzed (Ullmann-type) Cat_Check->Cu_Route Cost Sensitive / Early Stage

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate electronics.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best For: 2- or 4-halopyridines, pyrimidines, triazines. Mechanism: Stepwise Addition-Elimination via a Meisenheimer Complex.[1]

The "Water-Free" Imperative

The most common failure mode in


 is the hydrolysis of the heteroaryl halide to the corresponding hydroxy-heterocycle (pyridone/pyrimidone), driven by trace water in the solvent or base. This protocol utilizes azeotropic drying to mitigate this side reaction.
Materials
  • Electrophile: 2-Chloro-heterocycle (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Preferred over 
    
    
    
    for solubility.
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

Step-by-Step Procedure
  • System Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon.

  • Reagent Charging: Add the phenol (1.1 equiv) and

    
     (1.5 equiv) to the vial.
    
  • Solvent & Scavenging: Add anhydrous DMF.

    • Pro-Tip: If using older solvent stocks, add 4Å molecular sieves directly to the reaction vessel to scavenge in-situ water.

  • Activation (Optional but Recommended): Stir at room temperature for 15 minutes. This allows partial deprotonation of the phenol, generating the active phenoxide nucleophile before introducing the electrophile.

  • Addition: Add the heteroaryl chloride (1.0 equiv).

  • Reaction: Heat to 80–100 °C. Monitor by LCMS.

    • Endpoint: Look for the disappearance of the chloride. If the "Hydrolysis Product" (M-Cl + OH) appears, the system was not dry enough.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
Mechanistic Visualization ( )

SNAr_Mechanism Step1 1. Deprotonation (Phenol → Phenoxide) Step2 2. Nucleophilic Attack (Formation of Meisenheimer Complex) Step1->Step2 + Heteroaryl Halide Intermediate Meisenheimer Intermediate (Anionic Sigma Complex) Step2->Intermediate Step3 3. Re-aromatization (Loss of Leaving Group) Intermediate->Step3 - Cl⁻

Figure 2: The addition-elimination pathway. Stabilization of the Meisenheimer intermediate by the ring nitrogen is the rate-determining factor.

Protocol B: Pd-Catalyzed C-O Coupling

Best For: Electron-neutral/rich systems (e.g., 3-bromopyridine, quinolines) or when


 fails.
Key Challenge:  Reductive elimination of C-O bonds is difficult compared to C-N bonds. Specialized bulky phosphine ligands are required.
Ligand Selection Guide
LigandSubstrate ClassNotes
RockPhos Sterically hindered phenolsExcellent for 3-pyridyl halides.
tBuBrettPhos General purposeHigh turnover; good for lower temperatures.
Tol-BINAP Simple substratesCheaper, but requires higher catalyst loading.
Protocol (Buchwald-Hartwig Conditions)[2]
  • Inert Atmosphere: This reaction is strictly air-sensitive . Use a glovebox or rigorous Schlenk technique.

  • Catalyst Pre-formation:

    • Mix

      
       (2 mol%) and RockPhos  (4 mol%) in Toluene. Stir for 5 mins to form the active ligated species.
      
    • Alternative: Use precatalysts like RockPhos Pd G3 for higher reproducibility.

  • Reaction Assembly:

    • Add Heteroaryl Halide (1.0 equiv).

    • Add Phenol (1.2 equiv).

    • Add Base:

      
       (finely ground, 2.0 equiv).
      
  • Execution: Add the catalyst solution to the solids. Heat to 90 °C for 12–18 hours.

  • Workup: Filter through a pad of Celite (to remove Pd black). Concentrate and purify via flash chromatography.

Troubleshooting & Optimization

Common pitfalls and their chemical causality:

ObservationDiagnosisCorrective Action
Hydrolysis (OH-Het formed) Water contamination in

.
Switch to anhydrous DMSO; add 4Å sieves; use

dried in an oven.
No Reaction (Pd-Cat) Catalyst poisoning or oxidation.Degas solvents with

sparging (20 mins); ensure Halide is not an Iodide (sometimes inhibits C-O coupling due to iodide poisoning).
Regioselectivity Issues Multiple leaving groups (e.g., 2,4-dichloropyridine).2-position reacts first in

(more electron deficient). Lower temp to 0 °C to control selectivity.
Low Yield (Phenol recovery) Phenol is not nucleophilic enough.Switch from

to stronger bases like NaH (careful with functional group tolerance) or use Protocol B.

References

  • Maiti, D., et al. (2010).[2] "Copper-Catalyzed Coupling of Aryl Halides with Phenols." Journal of Organic Chemistry.

  • Buchwald, S. L., et al. (2006).[3] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition.

  • Terrier, F. (2013).[1] "Nucleophilic Aromatic Substitution: Hydrogen and Other Leaving Groups." Wiley-VCH. (General Reference for

    
     Mechanism).
    
  • Vertex Pharmaceuticals. (2015). "Process for the preparation of Vemurafenib intermediates." US Patent 9,150,570.

Sources

Method

Introduction: The Strategic Importance of α-Halogenated Ketones

An Application Guide to the Synthesis of α-Bromo-1-phenoxy-2-propanone The α-bromination of ketones is a cornerstone transformation in synthetic organic chemistry. The resulting α-bromo ketones are highly versatile inter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of α-Bromo-1-phenoxy-2-propanone

The α-bromination of ketones is a cornerstone transformation in synthetic organic chemistry. The resulting α-bromo ketones are highly versatile intermediates, pivotal in the synthesis of a wide array of biologically active compounds and complex molecular architectures.[1] Specifically, 1-bromo-1-phenoxy-2-propanone serves as a critical building block for pharmaceuticals and agrochemicals, where the introduction of the bromine atom provides a reactive handle for subsequent nucleophilic substitutions, eliminations, and coupling reactions. This guide provides a detailed examination of the general protocols for the selective alpha-bromination of 1-phenoxy-2-propanone, focusing on mechanistic integrity, procedural robustness, and operational safety.

Pillar 1: Mechanistic Causality

The selective bromination at the α-carbon of a ketone is not a direct reaction with the keto form, which is insufficiently nucleophilic. Instead, the reaction proceeds through a more nucleophilic intermediate: an enol or enolate. The choice between acidic or basic conditions dictates the specific intermediate and can influence the regioselectivity of the reaction.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen, which significantly accelerates the rate of tautomerization to the enol form.[2] This enol intermediate is the active nucleophile. The double bond of the enol attacks an electrophilic bromine source (e.g., Br₂ or the polarized bromine of NBS). Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo ketone along with a proton, perpetuating the catalytic cycle.[2] This pathway generally leads to the thermodynamically more stable enol, resulting in bromination at the more substituted α-carbon. For 1-phenoxy-2-propanone, this corresponds to the methylene carbon adjacent to the phenoxy group.

Acid_Catalyzed_Bromination_Mechanism Mechanism of Acid-Catalyzed α-Bromination cluster_reactants Reactants cluster_products Products Ketone 1-Phenoxy-2-propanone (Keto Form) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone 1. Protonation (fast) Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol 2. Tautomerization (rate-determining) H_plus_out -H+ Bromonium Bromonium Ion Intermediate Enol->Bromonium 3. Nucleophilic Attack Product 1-Bromo-1-phenoxy-2-propanone Bromonium->Product 4. Deprotonation (fast) Br_minus_out -Br⁻ H_plus_in H+ Br2_in Br₂ Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Substrate, NBS, Catalyst, Solvent) Reaction 2. Reaction (Stir at 25°C, Monitor by TLC) Setup->Reaction Filter 3. Filtration (Remove Succinimide) Reaction->Filter Wash 4. Aqueous Work-up (Wash with Na₂S₂O₃, NaHCO₃, Brine) Filter->Wash Dry 5. Drying & Concentration (Dry over MgSO₄, Evaporate Solvent) Wash->Dry Purify 6. Purification (Flash Column Chromatography) Dry->Purify Product Pure Product (1-Bromo-1-phenoxy-2-propanone) Purify->Product

Sources

Application

Application Note: 1-Bromo-3-phenoxypropan-2-one in Multicomponent Reactions

This Application Note and Protocol Guide details the utilization of 1-Bromo-3-phenoxypropan-2-one as a pivotal bifunctional electrophile in multicomponent reactions (MCRs). This guide focuses on its application in the Ha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 1-Bromo-3-phenoxypropan-2-one as a pivotal bifunctional electrophile in multicomponent reactions (MCRs). This guide focuses on its application in the Hantzsch Thiazole Synthesis and Imidazo[1,2-a]pyridine Synthesis , providing researchers with high-fidelity protocols for generating bioactive heterocyclic libraries.

Part 1: Strategic Overview & Chemical Logic

1-Bromo-3-phenoxypropan-2-one (CAS: 20772-12-7) is a specialized


-haloketone building block. Unlike simple phenacyl bromides, this molecule incorporates a phenoxymethyl  side chain. This structural motif is critical in drug discovery for three reasons:
  • Linker Properties: The ether oxygen provides a hydrogen bond acceptor site while the methylene spacer confers flexibility, often used to probe binding pockets in kinase inhibitors and GPCR ligands.

  • Lipophilicity Modulation: The phenoxy group enhances lipophilicity (

    
    ) compared to methyl or ethyl analogs, improving membrane permeability.
    
  • Reactivity Profile: The adjacent carbonyl group activates the C-Br bond for nucleophilic attack, while the phenoxy group remains chemically orthogonal under standard MCR conditions (ethanol reflux, mild Lewis acids), preventing side reactions.

Key Applications
  • Hantzsch Synthesis: 3-Component reaction with thioureas and aldehydes to form 2-amino-4-(phenoxymethyl)thiazoles .

  • Imidazo[1,2-a]pyridine Synthesis: Condensation with 2-aminopyridines (and optionally isocyanides) to form fused bicyclic systems.

Part 2: Preparation of the Reagent

Note: Commercial availability can be variable.[] High-purity in-situ preparation is recommended for sensitive MCRs.

Gold Standard Synthesis (IBX/TEAB Method): The most reliable method for synthesizing 1-Bromo-3-phenoxypropan-2-one from allyl phenyl ether is the IBX-TEAB oxidation protocol described in Synlett (2011). This method avoids the use of toxic elemental bromine and minimizes over-bromination.

  • Reference: Synlett2011 , 2011, e1-e1.[2] [DOI: 10.1055/s-0030-1259279][2]

Part 3: Protocol A - One-Pot Hantzsch Multicomponent Synthesis

Target Scaffold: 2-Amino-4-(phenoxymethyl)thiazoles Reaction Type: 3-Component Condensation (Ketone + Amine + Isothiocyanate/Thiourea)

Mechanistic Pathway

The reaction proceeds via the in-situ formation of a thiourea (if starting from amine/isothiocyanate) followed by nucleophilic attack of the sulfur on the


-carbon of the ketone. Subsequent cyclization and dehydration yield the thiazole.

HantzschMechanism Start 1-Bromo-3- phenoxypropan-2-one Inter1 Intermediate A: Thioimidate Start->Inter1 S-Alkylation (-HBr) Thiourea Thiourea / Substituted Thiourea Thiourea->Inter1 Inter2 Intermediate B: Hydroxy-thiazoline Inter1->Inter2 Cyclization (N-Attack) Product 2-Amino-4- (phenoxymethyl)thiazole Inter2->Product Dehydration (-H2O)

Caption: Mechanistic flow of the Hantzsch thiazole synthesis using 1-Bromo-3-phenoxypropan-2-one.

Experimental Protocol

Scale: 1.0 mmol Solvent: Ethanol (Absolute) Catalyst: None (Autocatalytic) or catalytic


 (10 mol%)

Reagents:

  • 1-Bromo-3-phenoxypropan-2-one (229 mg, 1.0 mmol)

  • Thiourea or N-substituted thiourea (1.0 - 1.2 mmol)

  • Optional Component: Aldehyde (for 4-component variants involving condensation at the 5-position).

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Thiourea in 5 mL of absolute ethanol .

  • Addition: Add 1.0 mmol of 1-Bromo-3-phenoxypropan-2-one dropwise to the stirring solution at room temperature.

    • Observation: The solution may turn slightly yellow; this is normal.

  • Reflux: Fit a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Monitoring: Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The starting bromide (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (thiazole) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (often the HBr salt of the thiazole), filter it directly and wash with cold ethanol.

    • Free Base Liberation: Suspend the solid in water (10 mL) and neutralize with saturated

      
       solution until pH ~8. Extract with Ethyl Acetate (
      
      
      
      ).
  • Purification: Dry organic layers over anhydrous

    
    , filter, and concentrate. Purify via recrystallization (EtOH/Water) or flash chromatography (Silica gel, Hexane/EtOAc gradient).
    

Yield Expectation: 80–95% Characterization: Look for the disappearance of the


 signal (

ppm) and the appearance of the thiazole proton (

ppm) in

NMR.

Part 4: Protocol B - One-Pot Imidazo[1,2-a]pyridine Synthesis

Target Scaffold: 2-(Phenoxymethyl)imidazo[1,2-a]pyridine Reaction Type: 2-Component Condensation (often coupled with GBB reaction for 3-component diversity).

Mechanistic Pathway

This reaction involves the alkylation of the pyridine nitrogen followed by an intramolecular cyclization onto the exocyclic amine.

ImidazoMechanism Ketone 1-Bromo-3- phenoxypropan-2-one Salt N-Alkylated Pyridinium Salt Ketone->Salt N-Alkylation Amine 2-Aminopyridine Amine->Salt Cyclic Dihydroimidazo pyridine Salt->Cyclic Cyclization Final 2-(Phenoxymethyl) imidazo[1,2-a]pyridine Cyclic->Final Dehydration (-H2O, -HBr)

Caption: Synthesis pathway for imidazo[1,2-a]pyridine scaffold.

Experimental Protocol

Scale: 1.0 mmol Solvent: Ethanol or DMF Base:


 (Solid)

Reagents:

  • 1-Bromo-3-phenoxypropan-2-one (229 mg, 1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • Sodium Bicarbonate (1.5 mmol)

Step-by-Step Procedure:

  • Mixing: In a reaction vial, combine 2-Aminopyridine (94 mg, 1.0 mmol) and 1-Bromo-3-phenoxypropan-2-one (229 mg, 1.0 mmol) in ethanol (5 mL) .

  • Heating: Heat the mixture at reflux for 6–8 hours .

    • Note: For faster results, microwave irradiation at

      
       for 20 minutes can be used.
      
  • Basification: After cooling, add

    
     (126 mg)  directly to the reaction mixture and stir for 30 minutes to neutralize the HBr generated in situ and drive the dehydration.
    
  • Isolation: Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a solid.

  • Filtration: Filter the solid, wash with water, and dry.

  • Purification: Recrystallize from Ethanol/Ether.

Part 5: Data Summary & Troubleshooting

Physicochemical Data Profile
PropertyValue / Description
Molecular Weight 229.07 g/mol
Appearance Liquid (often solidifies upon storage at 4°C)
Reactive Moiety

-Bromoketone (Electrophile)
Stability Sensitive to light and moisture.[3] Store at -20°C.
NMR Marker

ppm (s, 2H,

)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of starting materialEnsure solvents are anhydrous (Ethanol).
Multiple Spots on TLC Over-alkylationAdd the bromoketone slowly to the nucleophile (thiourea/amine).
Sticky Product Residual solvent/HBr saltWash thoroughly with

and recrystallize.
Starting Material Remains Low reactivity of amineSwitch solvent to DMF and increase temp to

.

References

  • Synthesis of Starting Material: Moorthy, J. N.; Senapati, K.; Kumar, S. "Direct Conversion of Olefins into

    
    -Bromo Ketones Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide." Synlett2011 , 2011(01), e1-e1.[2]
    
    
  • General Hantzsch MCR Methodology: Erian, A. W.; Sherif, S. M.; Gaber, H. M. "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules2003 , 8(11), 793-865.
    
    
  • Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K.; Santra, S.; Monir, K.; Hajra, A. "Synthesis of Imidazo[1,2-a]pyridines: A Decade Update." Chemical Communications2015 , 51, 1555-1575.

  • One-Pot Synthesis of Thiazoles (Relevant Analogues): Potewar, T. M.; Ingale, S. A.; Srinivasan, K. V. "Efficient and Eco-Friendly Synthesis of 2-Aminothiazoles in Water under Microwave Irradiation." Tetrahedron2008 , 64(22), 5051-5057.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management of 1-Bromo-3-phenoxypropan-2-one

Subject: Prevention of Polymerization and Degradation in -Haloketone Intermediates Product: 1-Bromo-3-phenoxypropan-2-one (CAS: 20772-12-7) Ticket Priority: Critical (Stability/Storage) Executive Summary 1-Bromo-3-phenox...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Polymerization and Degradation in


-Haloketone Intermediates
Product:  1-Bromo-3-phenoxypropan-2-one (CAS: 20772-12-7)
Ticket Priority:  Critical (Stability/Storage)

Executive Summary

1-Bromo-3-phenoxypropan-2-one is a highly reactive


-haloketone intermediate commonly used in the synthesis of heterocycles (e.g., aminothiazoles, imidazoles).[1][2] Users frequently report the material turning from a pale yellow solid/oil into a dark, viscous tar.

This is not simple polymerization; it is an autocatalytic degradation cycle driven by hydrobromic acid (HBr).

This guide provides the mechanistic insight and protocols required to arrest this cycle, ensuring the integrity of your starting material for downstream applications.

Module 1: The Mechanism of Failure

Question: "Why does my compound turn black even in the freezer?"

Answer: The darkening is caused by the formation of polycondensated "tars," triggered by trace acidity. The


-carbon (between the carbonyl and the bromine) is highly electrophilic.
  • Initiation: Exposure to light, heat, or moisture hydrolyzes a small fraction of the C-Br bond, releasing HBr.

  • Autocatalysis: The released HBr acts as a catalyst. It protonates the carbonyl oxygen, increasing the acidity of the

    
    -protons.
    
  • Condensation (The "Polymerization"): The enol form of the ketone attacks the electrophilic carbonyl of a neighboring molecule (Aldol-type condensation). This chain reaction rapidly forms dark, conjugated oligomers.

Visualizing the Threat:

degradation_cycle Start Pure 1-Bromo-3- phenoxypropan-2-one Trigger Trigger: Moisture / Light / Heat Start->Trigger HBr HBr Release (Acid Generation) Trigger->HBr Hydrolysis/Homolysis Enol Acid-Catalyzed Enolization HBr->Enol Catalysis HBr->Enol Condensation Self-Condensation (Oligomerization) Enol->Condensation Nucleophilic Attack Condensation->HBr Regenerates Acid Tar Dark Tar (Irreversible Loss) Condensation->Tar

Figure 1: The Autocatalytic Acid Cycle. Note how HBr is regenerated, accelerating the degradation exponentially over time.

Module 2: Storage & Stabilization Protocols

Question: "How should I store this to prevent degradation?"

Answer: You must break the acid cycle described above. Standard refrigeration is often insufficient because it does not neutralize the HBr generated by slow hydrolysis.

The "Zero-Acid" Storage Protocol:

ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) Slows the kinetics of the initial hydrolysis/homolysis event.
Atmosphere Argon (Preferred) or

Argon is heavier than air and provides a better blanket against moisture ingress than Nitrogen.
Container Amber GlassBlocks UV light which can homolytically cleave the C-Br bond [1].
Stabilizer Solid Acid Scavenger CRITICAL STEP: Add 1-2% (w/w) of anhydrous Potassium Carbonate (

)
or Magnesium Oxide (MgO) directly into the vial.

Protocol: Adding a Solid Stabilizer

  • Dry

    
     in an oven at 120°C for 2 hours to ensure it is anhydrous.
    
  • Add the solid powder directly to the vial containing the 1-Bromo-3-phenoxypropan-2-one.

  • The solid base will neutralize any HBr immediately upon formation, preventing the autocatalytic cycle from starting.

  • Note: Before using the reagent in a reaction, simply filter the solution or decant the liquid to remove the solid stabilizer.

Module 3: Synthesis & Reaction Troubleshooting

Question: "I am synthesizing this myself. How do I stop it from degrading during the reaction?"

Answer: The synthesis (usually bromination of phenoxyacetone) generates stoichiometric HBr. If this is not neutralized in situ, your product will degrade before isolation.

Key Process Controls:

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) if possible, as they facilitate solvolysis. Use Dichloromethane (DCM) or Diethyl Ether .

  • Neutralization:

    • Method A (Solid Buffer): Perform the bromination in the presence of suspended

      
       or 
      
      
      
      . This neutralizes HBr as it forms [2].
    • Method B (Post-Rxn Quench): Immediately wash the reaction mixture with cold saturated

      
       solution. Do not let the acidic reaction mixture stand overnight. 
      
  • Temperature: Keep the reaction between 0°C and 10°C. Do not reflux.

Module 4: Purification & Rescue

Question: "My column turned brown/black. How do I purify this?"

Answer: STOP using Silica Gel. Standard Silica Gel is slightly acidic (pH 6-7) and has active hydroxyl groups. This acidity is sufficient to catalyze the decomposition of sensitive


-bromoketones, causing them to "streak" and turn dark on the column [3].

Recommended Purification Workflow:

purification_flow Crude Crude Material (Yellow/Orange) Decision Is it Solid? Crude->Decision Recryst Recrystallization (Solvent: EtOH/Hexane) Decision->Recryst Yes Chrom Chromatography Selection Decision->Chrom No (Oil) Pure Pure Product (White/Pale Yellow) Recryst->Pure Silica Silica Gel (AVOID) Chrom->Silica High Risk Alumina Neutral Alumina (Activity II-III) Chrom->Alumina Recommended Silica->Crude Degradation Alumina->Pure

Figure 2: Purification Decision Tree. Neutral Alumina is the stationary phase of choice.

Detailed Protocols:

  • Recrystallization (Best for Solids):

    • If the product solidifies (MP approx 58°C [4]), recrystallize from a mixture of Ethanol/Hexane or Diethyl Ether/Pentane.

    • Tip: Add a trace of activated charcoal to remove colored oligomers before crystallizing.

  • Neutral Alumina Chromatography (Best for Oils):

    • Use Neutral Alumina (Brockmann Activity II or III) .

    • Why? Alumina is less acidic than silica. Deactivating it to Grade II/III (by adding defined amounts of water) covers the most active sites, preventing surface-catalyzed degradation [5].

    • Elute rapidly with Hexane/Ethyl Acetate.

  • Short Path Distillation:

    • Only applicable if the compound is very pure. High vacuum (<0.5 mmHg) is required to keep the bath temperature below 80°C. Above this temperature, thermal elimination of HBr becomes rapid.

References

  • PubChem. (2025).[3] 1-Bromo-3-phenylpropan-2-one Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Link[3]

  • Organic Syntheses. (1976). Bromination of ketones: General procedures and handling. Org. Synth. Coll. Vol. 6, p. 175. Link

  • Kelly, M. T., & Smyth, M. R. (1989).[4] A comparison of silica and alumina columns for high-performance liquid chromatographic separations. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1757-1764.[4] Link

  • ECHEMI. (2024). Physical Properties of 1-Bromo-3-phenyl-2-propanone. Link

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. Department of Chemistry. Link

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Bromo-3-phenoxypropan-2-one

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 1-Bromo-3-phenoxypropan-2-one. This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 1-Bromo-3-phenoxypropan-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

Part 1: Synthesis Overview & Core Protocol

The synthesis of 1-Bromo-3-phenoxypropan-2-one is typically achieved in a two-step process. First, a Williamson ether synthesis is performed to create the ketone intermediate, 1-phenoxypropan-2-one. This is followed by a selective alpha-bromination of the ketone.

Visualized Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Alpha-Bromination cluster_step3 Purification A Phenol + Chloroacetone B 1-phenoxypropan-2-one A->B K2CO3, KI Acetone, 60°C D 1-Bromo-3-phenoxypropan-2-one B->D α-Bromination C Brominating Agent (e.g., Br2 in Acetic Acid) C->D E Crude Product F Purified Product E->F Column Chromatography or Recrystallization

Caption: High-level workflow for the two-step synthesis of 1-Bromo-3-phenoxypropan-2-one.

Baseline Experimental Protocol

This protocol provides a standard method for the synthesis. Subsequent sections will address troubleshooting and optimization of these steps.

Step 1: Synthesis of 1-phenoxypropan-2-one [1]
  • To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in dry acetone.

  • Heat the mixture to 60°C and stir for 1 hour.

  • Add chloroacetone (1.0 eq) dropwise to the reaction mixture.

  • Maintain the temperature at 60°C and continue stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent (acetone) under reduced pressure.

  • The resulting residue can be purified by column chromatography to yield 1-phenoxypropan-2-one as a light-yellow oil.

Step 2: Synthesis of 1-Bromo-3-phenoxypropan-2-one
  • Dissolve the 1-phenoxypropan-2-one (1.0 eq) from Step 1 in a suitable solvent, such as glacial acetic acid or diethyl ether.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add molecular bromine (Br₂, 1.0-1.1 eq) dropwise while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess acid and bromine.[2]

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-Bromo-3-phenoxypropan-2-one by recrystallization or column chromatography.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue: Low Yield in Step 1 (Williamson Ether Synthesis)

Q1: My yield of 1-phenoxypropan-2-one is consistently below 50%. What are the most likely causes?

A1: Low yield in this step is often related to reagent quality, reaction conditions, or incomplete reaction.

  • Ineffective Base: Potassium carbonate (K₂CO₃) is hygroscopic. If it has absorbed moisture, it will be less effective at deprotonating the phenol, which is essential for the reaction. Ensure you are using freshly dried or anhydrous K₂CO₃.[1]

  • Purity of Reagents: Ensure your phenol is pure and your chloroacetone has not degraded. Chloroacetone can be unstable and should be handled with care.

  • Insufficient Catalyst: Potassium iodide (KI) acts as a catalyst via the Finkelstein reaction, converting the chloro- species to the more reactive iodo- species in situ. Ensure a sufficient catalytic amount (5-10 mol%) is used.

  • Reaction Time/Temperature: The reaction may be slow. Monitor it with TLC until the starting phenol spot has completely disappeared. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. The protocol from the Royal Society of Chemistry specifies heating at 60°C for several hours for a high yield of 87.9%.[1]

Issue: Low Yield or No Reaction in Step 2 (Alpha-Bromination)

Q2: I've added the bromine, but the reaction is either very slow or doesn't proceed to completion. What should I investigate?

A2: This points to issues with the key step of enol formation or the activity of the brominating agent.

  • Acid Catalyst is Crucial: For bromination with molecular bromine (Br₂), an acid catalyst (like HBr or acetic acid) is required to promote the formation of the enol tautomer.[3] The enol is the active nucleophile that attacks the bromine. Without acid, the reaction is extremely slow.

  • Choice of Brominating Agent: If using N-Bromosuccinimide (NBS), a radical initiator (like AIBN or light) or an acid catalyst may be needed depending on the desired mechanism.[4] NBS is often considered a safer and more convenient alternative to Br₂.[4]

  • Temperature Control: While the initial addition of bromine should be done at a low temperature (0-5°C) to control the reaction rate and prevent side reactions, allowing the mixture to warm to room temperature is often necessary for the reaction to go to completion.

Issue: Formation of Multiple Byproducts

Q3: My TLC and NMR analysis show several unexpected products in my crude mixture after bromination. What are they and how can I prevent them?

A3: The formation of multiple products is a common challenge in alpha-bromination. The likely culprits are over-bromination and aromatic substitution.

  • Dibromination: The most common side product is the dibrominated species, 1,1-Dibromo-3-phenoxypropan-2-one. This occurs when the initially formed product reacts with another equivalent of bromine.

    • Cause & Prevention: This is caused by using an excess of the brominating agent or poor local concentration control. Add the bromine slowly and dropwise into a well-stirred solution to ensure it reacts with the starting material before it can react with the product. Use a stoichiometric amount (1.0 to a slight excess of 1.1 equivalents) of bromine.[5]

  • Aromatic Ring Bromination: The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Bromine can react with the aromatic ring, especially if reaction conditions are too harsh.

    • Cause & Prevention: This is favored by a large excess of bromine and prolonged reaction times at higher temperatures. Using a non-polar solvent can sometimes suppress this side reaction. Using NBS instead of Br₂ can also provide better selectivity for alpha-bromination over aromatic bromination.

Troubleshooting Decision Tree

Troubleshooting cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Purity start Problem Encountered low_yield Low Yield start->low_yield side_products Multiple Side Products start->side_products step1_yield Step 1: Ether Synthesis low_yield->step1_yield step2_yield Step 2: Bromination low_yield->step2_yield dibromo Dibrominated Product? side_products->dibromo ring_bromo Aromatic Bromination? side_products->ring_bromo cause1a Wet Base (K2CO3)? step1_yield->cause1a cause1b Insufficient Catalyst (KI)? step1_yield->cause1b cause2a No Acid Catalyst? step2_yield->cause2a cause2b Poor Bromine Quality? step2_yield->cause2b cause3a Excess Bromine Used? dibromo->cause3a cause3b Slow Dropwise Addition? dibromo->cause3b ring_bromo->cause3a

Caption: A decision tree to diagnose common issues in the synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the acid in the bromination of 1-phenoxypropan-2-one?

A1: The acid acts as a catalyst to accelerate the keto-enol tautomerism. The ketone's carbonyl oxygen is protonated by the acid, making the alpha-protons more acidic and easier to remove. This facilitates the formation of the enol intermediate. The electron-rich double bond of the enol is the actual nucleophile that attacks the electrophilic bromine (Br₂), leading to the formation of the C-Br bond at the alpha position.[3]

Acid-Catalyzed Bromination Mechanism

Mechanism cluster_0 Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Nucleophilic Attack cluster_2 Final Product Formation Ketone Ketone (R-CO-CH3) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ Bromine Br-Br Enol->Bromine Attack on Br2 ProductCation Brominated Intermediate FinalProduct α-Bromo Ketone (R-CO-CH2Br) ProductCation->FinalProduct - H+

Caption: Simplified mechanism of acid-catalyzed alpha-bromination of a ketone.

Q2: Which brominating agent is superior: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: The choice depends on safety, selectivity, and reaction conditions. Neither is universally "superior," but they have distinct advantages.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Handling & Safety Highly corrosive, toxic, volatile liquid. Requires significant precautions.[5]Crystalline solid, easier and safer to handle.[4]
Selectivity Can lead to aromatic ring bromination, especially under harsh conditions.Generally more selective for allylic and benzylic positions, and alpha-keto positions. Less likely to cause aromatic bromination.[4]
Reaction Conditions Typically requires an acid catalyst (e.g., acetic acid) or Lewis acid.Can be used under acidic, neutral, or radical-initiated conditions.
Byproducts Produces HBr, which is corrosive and must be neutralized.Produces succinimide, which is a solid and can often be filtered off.

Recommendation: For laboratory-scale synthesis where safety and selectivity are paramount, NBS is often the preferred reagent . For large-scale industrial processes where cost is a major factor, Br₂ might be chosen despite the handling challenges.

Q3: What are the critical safety precautions for handling 1-Bromo-3-phenoxypropan-2-one and the reagents involved?

A3: Safety is non-negotiable. Both the reagents and the final product have significant hazards.

  • Bromine (Br₂): Extremely corrosive and toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) available.

  • 1-Bromo-3-phenoxypropan-2-one: This compound is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[6][7] It is a lachrymator (causes tearing). Always handle it in a fume hood with proper PPE.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Ensure proper quenching procedures are in place to neutralize excess bromine and acid at the end of the reaction.

References

  • Bartleby.com. (n.d.). 1-Bromo-3-Phenylpropane Reaction. Retrieved from [Link]

  • Google Patents. (n.d.).CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.
  • Google Patents. (n.d.).US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
  • Allen. (n.d.). 2-Bromo-3-phenylpropane can be synthesised by. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-phenyl-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

  • Notte, K., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4947. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-3-phenylpropane. Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling of α-Bromo Ketones

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with α-bromo ketones. This guide is designed to provide you with in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with α-bromo ketones. This guide is designed to provide you with in-depth, field-proven insights into the safe handling, troubleshooting, and emergency management of these highly reactive and lachrymatory compounds. Our goal is to empower you with the knowledge to conduct your research safely and effectively.

Understanding the Hazard: The "Why" Behind the Tears

Alpha-bromo ketones are powerful electrophiles, a characteristic that makes them invaluable synthetic intermediates in drug discovery and organic synthesis.[1] This high reactivity, however, is also the source of their potent lachrymatory (tear-inducing) and irritant properties.[2]

The physiological response to these compounds is not merely a nuisance; it is a direct result of their chemical reactivity. Similar to other tear gas agents, α-bromo ketones are electrophiles that can react with biological nucleophiles.[3][4] They are known to activate the TRPA1 ion channel on sensory nerves, which is the same receptor responsible for the painful and irritant effects of mustard oil, wasabi, and onions.[3][4] This activation leads to a rapid onset of symptoms including intense eye and respiratory tract irritation, pain, and blepharospasm (involuntary eyelid closure).[3]

Troubleshooting Guide: Addressing In-Lab Scenarios

This section is designed to provide immediate, actionable advice for specific issues you may encounter during your experiments.

Q1: I've just started my reaction and can detect a faint, sharp, or irritating odor. What should I do?

A1: This indicates a potential containment breach. Do not ignore it.

  • Immediate Action: Double-check that your fume hood sash is at the appropriate height and that the ventilation is functioning correctly.

  • Causality: The odor is likely due to volatile α-bromo ketone or the release of hydrogen bromide (HBr) gas, a common decomposition byproduct.[2] Even at low concentrations, these vapors are potent irritants.

  • Protocol:

    • Ensure your personal protective equipment (PPE) is correctly worn, especially your safety goggles and gloves.

    • Verify that all joints in your glassware apparatus are securely clamped and sealed. Use high-vacuum grease if appropriate for your reaction conditions.

    • Check for any visible cracks or defects in your glassware.

    • If the odor persists, consider setting up a gas trap (e.g., a bubbler with a sodium bicarbonate solution) to capture any evolved HBr.

Q2: My α-bromo ketone is a solid. How can I transfer it without generating airborne dust?

A2: Minimizing the aerosolization of solid α-bromo ketones is critical to preventing exposure.

  • Expertise & Experience: Avoid scraping or vigorous scooping, which can create fine, inhalable particles. A gentle, controlled transfer is key.

  • Protocol: Controlled Solid Transfer

    • Perform all transfers in a certified chemical fume hood.

    • Instead of a standard spatula, consider using a powder funnel to direct the solid into the reaction vessel.

    • If the solid is amenable, you can gently press it against the side of the container to create smaller, manageable chunks rather than fine dust.

    • For larger scales, consider dissolving the solid in a small amount of an appropriate anhydrous solvent (if compatible with your reaction) and transferring the resulting solution via cannula or syringe.

Q3: My purification by column chromatography is challenging. The product seems to co-elute with the starting material and is difficult to handle due to its irritant nature.

A3: This is a common challenge, as α-bromo ketones and their parent ketones can have very similar polarities.[5]

  • Trustworthiness: The primary goal is to achieve separation while minimizing your exposure. All column chromatography should be performed in a fume hood.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. Sometimes, a small percentage of a more polar or less polar solvent can achieve the necessary separation. Hexane/dichloromethane or hexane/ethyl acetate are common starting points.[5]

    • Alternative Purification: If the product is crystalline, recrystallization may be a more effective and safer purification method than chromatography.[5]

    • Reaction Optimization: Revisit your reaction conditions. Incomplete conversion is a frequent issue.[5] Driving the reaction to completion will simplify the purification process significantly. Consider adjusting the stoichiometry of your brominating agent or the reaction time.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the safe handling and chemistry of α-bromo ketones.

Q1: Why are α-bromo ketones such potent lachrymators?

A1: Their lachrymatory nature is a direct consequence of their chemical structure. The presence of a bromine atom on the carbon adjacent (alpha) to a carbonyl group creates a highly electrophilic center.[1] This makes the compound highly reactive towards nucleophiles, including cysteine residues in the TRPA1 ion channel found in sensory nerves of the eyes, nose, and respiratory tract.[3] This chemical interaction triggers a pain and irritation response, leading to tearing and coughing.[3]

Q2: What is the essential Personal Protective Equipment (PPE) for handling α-bromo ketones?

A2: There is no substitute for proper PPE. The following should be considered mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when there is a risk of splashing or explosion.[6]Protects against direct contact with solids, liquids, and vapors which can cause severe eye irritation and pain.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility charts.[7]Prevents skin contact, which can cause irritation, redness, and potential blistering.[3]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin from accidental spills and splashes.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Q3: How should I properly store my α-bromo ketone?

A3: Proper storage is crucial to maintain the compound's integrity and prevent hazardous decomposition.

  • Expertise & Experience: Alpha-bromo ketones can degrade over time, often through dehydrobromination or hydrolysis, releasing corrosive HBr gas.[2]

  • Storage Protocol:

    • Store in a tightly sealed container to protect from moisture and air.[2]

    • Keep in a cool, dark, and dry environment, such as a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).[2]

    • Ensure the storage location is well-ventilated.

    • Clearly label the container with the compound name, date received, and all relevant hazard symbols.

Q4: What is the correct procedure for quenching a reaction containing an α-bromo ketone?

A4: Never add water or aqueous base directly to a concentrated solution of α-bromo ketone. This can lead to a rapid, exothermic reaction and the release of HBr.

  • Authoritative Grounding: The preferred method is to quench the reaction with a nucleophilic but non-basic solution.

  • Recommended Quenching Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of sodium thiosulfate or sodium sulfite. These will react with and neutralize any unreacted brominating agent and the α-bromo ketone itself.

    • Once the initial quench is complete, you can then proceed with a more standard aqueous workup.

Q5: How do I decontaminate glassware that has been in contact with α-bromo ketones?

A5: Residual α-bromo ketone can remain a potent irritant. All glassware must be thoroughly decontaminated before being removed from the fume hood.

  • Decontamination Protocol:

    • Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the material.

    • Soak the glassware in a solution of a mild nucleophile, such as a dilute solution of sodium thiosulfate or a secondary amine (e.g., diethylamine) in an appropriate solvent. This will react with and neutralize any residual α-bromo ketone.

    • Follow with a standard wash using soap and water.

Q6: What are the immediate first aid measures for exposure to an α-bromo ketone?

A6: Immediate and thorough action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove all contaminated clothing.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Seek immediate medical attention.

Visual Workflow and Diagrams

Safe Handling Workflow for α-Bromo Ketone Reactions

The following diagram outlines the critical steps and decision points for safely conducting a reaction involving an α-bromo ketone.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_glassware Inspect & Dry Glassware prep_fumehood->prep_glassware prep_reagents Weigh Reagents in Hood prep_glassware->prep_reagents rxn_setup Assemble Apparatus in Hood prep_reagents->rxn_setup Proceed to Reaction rxn_transfer Controlled Transfer of α-Bromo Ketone rxn_setup->rxn_transfer rxn_run Run Reaction Under Inert Atmosphere (if needed) rxn_transfer->rxn_run rxn_monitor Monitor for Leaks or Pressure Buildup rxn_run->rxn_monitor workup_cool Cool Reaction to 0°C rxn_monitor->workup_cool Reaction Complete workup_quench Slowly Quench with Na2S2O3 Solution workup_cool->workup_quench workup_extract Perform Aqueous Extraction workup_quench->workup_extract workup_purify Purify (Chromatography/Recrystallization) in Hood workup_extract->workup_purify cleanup_decon Decontaminate Glassware with Quenching Agent workup_purify->cleanup_decon Purification Complete cleanup_waste Dispose of Waste in Labeled Halogenated Waste Container cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of Gloves cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of α-Bromo Ketones.

References

  • Mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]

  • The Biological Mechanisms of Tear Gas on the Human Body. The Science Journal of the Lander College of Arts and Sciences. Available at: [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.Google Patents.
  • Riot Control Agents. ACEP Toxicology Section. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Fiveable. Available at: [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. OpenStax. Available at: [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Separation of Ketone and alpha Bromo ketone. Reddit. Available at: [Link]

  • Tear gas. Wikipedia. Available at: [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Tear gas: an epidemiological and mechanistic reassessment. Annals of the New York Academy of Sciences. Available at: [Link]

  • Pepper spray. Wikipedia. Available at: [Link]

  • Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Physicians for Human Rights. Available at: [Link]

  • Lachrymatory composition,e.g. for tear gas grenades,contains a lachrymator,e.g. CS or Cayenne pepper,plus trans-1,2-dichloroethylene,hydrofluoro-ether and possibly a petroleum fraction.Google Patents.
  • Riot-Control Chemical Agents. MSD Manual Professional Edition. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]

  • First Aid - Chemical Poisoning. Ministry of Health, Saudi Arabia. Available at: [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Bromo-3-phenoxypropan-2-one

Executive Summary & Molecule Profile 1-Bromo-3-phenoxypropan-2-one is a potent electrophilic intermediate, often utilized as a "warhead" in covalent inhibitor design or as a key synthon in heterocyclic chemistry. Its rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Bromo-3-phenoxypropan-2-one is a potent electrophilic intermediate, often utilized as a "warhead" in covalent inhibitor design or as a key synthon in heterocyclic chemistry. Its reactivity stems from the


-bromoketone  moiety, which makes the adjacent methylene carbon highly susceptible to nucleophilic attack (

).

While this reactivity is desired for biological activity (e.g., cysteine targeting), it creates significant stability challenges. This guide moves beyond generic advice, providing a mechanistic understanding of why standard protocols (like "dissolve in DMSO") can lead to experimental failure.

PropertyCritical AttributeImplication for Stability
Functional Group

-Haloketone
Highly prone to nucleophilic substitution and photolysis.
Leaving Group Bromide (

)
Excellent leaving group; facilitates rapid hydrolysis and solvent reactions.
Electronic Effect Phenoxy (Electron Withdrawing)Increases the electrophilicity of the

-carbon, accelerating degradation.

Module 1: Solvent Selection & Stock Preparation (The "DMSO Trap")

The Critical Failure Point: Many researchers habitually dissolve organic compounds in DMSO for −20°C storage. For


-bromoketones, this is a critical error. 
The Mechanism of Failure: Kornblum Oxidation

DMSO is not chemically inert toward alkyl halides. It acts as a nucleophile through its oxygen atom. Over time, even at low temperatures, DMSO will displace the bromide ion, forming an alkoxysulfonium intermediate. Upon warming or treatment with base (e.g., adding to assay buffer), this intermediate decomposes to an aldehyde or glyoxal derivative, effectively destroying your compound.

Validated Protocol: Stock Solution Preparation
  • Primary Solvent: Use Anhydrous Acetonitrile (ACN) .

    • Why: ACN is polar aprotic but non-nucleophilic. It stabilizes the dipole of the ketone without attacking the

      
      -carbon.
      
  • Secondary Option: Anhydrous Dimethylformamide (DMF).

    • Note: Use only if solubility in ACN is insufficient. DMF is less reactive than DMSO but can still degrade slowly over months.

  • Storage Concentration: Prepare high concentration stocks (e.g., 50–100 mM) to minimize solvent volume effects in downstream assays.

Visualizing the Degradation Risk:

DegradationPathways Compound 1-Bromo-3-phenoxypropan-2-one DMSO DMSO Storage (Nucleophilic Attack) Compound->DMSO Slow SN2 Water Aqueous Buffer (Hydrolysis) Compound->Water pH > 7.0 ACN Anhydrous ACN (Inert Environment) Compound->ACN Preferred Kornblum Alkoxysulfonium Salt (Inactive Species) DMSO->Kornblum Oxidation HydrolysisProd α-Hydroxy Ketone (Inactive) Water->HydrolysisProd Rapid Substitution Stable Stable Stock (>6 Months) ACN->Stable

Figure 1: Comparative stability pathways. Note that DMSO actively participates in degradation via the Kornblum oxidation mechanism [1], whereas ACN remains inert.

Module 2: Aqueous Stability & Assay Conditions

Because 1-Bromo-3-phenoxypropan-2-one is an alkylating agent, it will eventually react with water (hydrolysis). The rate of this reaction is pH-dependent.

Experimental Guidelines
  • pH Sensitivity: The hydrolysis rate increases significantly at pH > 7.5 due to the higher concentration of hydroxide ions (

    
    ), which are stronger nucleophiles than water.
    
  • Buffer Nucleophiles: Avoid buffers containing strong nucleophiles (e.g., Tris, which contains a primary amine) if you are incubating for long periods (>1 hour), as the amine in Tris can react with the

    
    -bromoketone.
    
    • Recommended Buffers: HEPES, MOPS, or Phosphate (PBS).

  • Half-Life Rule: Assume a half-life (

    
    ) of < 4 hours in neutral aqueous buffer at 37°C.
    

Protocol: Handling for Biological Assays

  • Maintain the compound in 100% Anhydrous ACN stock.

  • Prepare intermediate dilutions in solvent (ACN) first.

  • Add to the aqueous assay buffer immediately prior to the experiment start.

  • Do not store aqueous dilutions.

Module 3: Solid State Storage & Handling

Even in solid form, the C-Br bond is labile.

ConditionRequirementScientific Rationale
Temperature -20°C (Long-term)Slows thermodynamic degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption. Hydrolysis releases HBr, which is autocatalytic (acid accelerates further degradation).
Container Amber VialThe C-Br bond is photosensitive. UV light causes homolytic cleavage, generating radicals and turning the solid yellow/brown.

Troubleshooting & FAQs

Q1: My stock solution in DMSO has turned from clear to yellow. Is it still usable?

  • Verdict: Discard immediately.

  • Reason: The yellow color indicates the liberation of free bromine (

    
    ) or the formation of conjugated byproducts from polymerization/oxidation. This confirms that the Kornblum oxidation or elimination reactions have occurred. Using this will yield false negatives (loss of activity) or false positives (toxicity from 
    
    
    
    ).

Q2: Can I use Ethanol to dissolve the compound?

  • Verdict: Not recommended for storage.

  • Reason: Ethanol is a nucleophile. Over time, it will attack the

    
    -carbon to form the ethyl ether derivative (1-ethoxy-3-phenoxypropan-2-one), rendering the "warhead" inert.
    

Q3: I see a precipitate when I dilute my ACN stock into PBS.

  • Troubleshooting:

    • Check the final concentration.[1] This compound has limited aqueous solubility due to the phenoxy group.

    • Ensure the ACN concentration in the final buffer is < 1-2% if possible, but sufficient to keep the compound solubilized.

    • Solution: Sonicate briefly. If precipitate persists, lower the working concentration or add a surfactant (e.g., 0.01% Tween-20) to the buffer to aid dispersion.

Q4: How do I verify the purity of my old stock?

  • Method: Run LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Look For:

    • Parent Mass (M).[1][2]

    • Mass M-80 (Loss of HBr -> Cyclization or Elimination).

    • Mass M-79+17 (Hydrolysis -> OH replacement of Br).

    • Note: UV purity alone is insufficient as some degradation products absorb similarly to the parent.

Validated Workflow Diagram

Workflow Start Received Solid Compound Inspection Visual Check: White/Off-white Crystalline? Start->Inspection Discard Discard: Yellow/Brown/Caked Inspection->Discard No Solubilization Dissolve in Anhydrous ACN (50-100 mM) Inspection->Solubilization Yes Aliquot Aliquot into Amber Vials (Single Use Volumes) Solubilization->Aliquot Freeze Store at -20°C or -80°C Aliquot->Freeze

Figure 2: Decision tree for receipt and storage of 1-Bromo-3-phenoxypropan-2-one.

References

  • Kornblum, N., et al. (1957).[3][4] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3] Journal of the American Chemical Society, 79(24), 6562.

  • Erian, A. W., et al. (2003). "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. 
    
  • Sigma-Aldrich. (n.d.). "Phenacyl Bromide Safety Data Sheet." (General reference for phenacyl bromide handling).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for reactivity of -halocarbonyls).

Sources

Troubleshooting

Troubleshooting cyclization failures with 1-Bromo-3-phenoxypropan-2-one

Technical Support Center: 1-Bromo-3-phenoxypropan-2-one Cyclization Protocols Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Troubleshooting Cyclization Failures & Low...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-3-phenoxypropan-2-one Cyclization Protocols

Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Troubleshooting Cyclization Failures & Low Yields

Introduction: The "Phenoxy" Factor

Welcome to the technical support hub for 1-Bromo-3-phenoxypropan-2-one (CAS: 637-59-2). This reagent is a critical bifunctional building block, primarily used to install the phenoxy-methyl motif into heterocycles via cyclocondensation.

Why this reagent fails: Unlike simple


-bromoacetophenones, the phenoxy group introduces unique solubility challenges and electronic effects. The oxygen atom at the 

-position relative to the ketone exerts an inductive effect that increases the electrophilicity of the carbonyl, making it prone to hydrate formation and rapid hydrolysis if stored improperly.

Safety Warning: This compound is a potent lachrymator . All manipulations must occur in a functioning fume hood.

Module 1: Pre-Reaction Integrity Check (The "Black Tar" Prevention)

User Complaint: "My reaction mixture turned into a black tar within 10 minutes of heating."

Diagnosis: This is rarely a reaction failure; it is usually a reagent failure .


-Haloketones are autocatalytic in their decomposition. Traces of HBr (from hydrolysis) catalyze aldol-type self-condensations, leading to polymerization (the "black tar").

The Protocol: Reagent QC & Rescue Before committing your precious nucleophile (thioamide/aminopyridine), validate the bromide.

  • Visual Check: If the reagent is a dark brown oil or sticky solid, it is compromised.

  • TLC Assay: Run TLC (20% EtOAc/Hexanes).

    • Good: Distinct spot (

      
      ).
      
    • Bad: Streak from baseline or spot at baseline (HBr salts/polymer).

  • The Rescue (Purification):

    • Dissolve in

      
       or 
      
      
      
      .
    • Wash with cold 5%

      
       (removes HBr).
      
    • Wash with Brine, Dry (

      
      ), and concentrate immediately before use.
      

Decision Tree: Go/No-Go

ReagentQC Start Reagent Status Check Color Color/State? Start->Color TLC TLC Analysis Color->TLC Off-white/Pale Yellow Purify Wash: Et2O / NaHCO3 Color->Purify Dark Brown/Orange Discard Discard (Polymerized) TLC->Discard Baseline Streak Proceed Proceed to Cyclization TLC->Proceed Single Spot Purify->TLC

Caption: Figure 1. Pre-reaction quality control workflow to prevent polymerization artifacts.

Module 2: The Hantzsch Thiazole Synthesis

Context: Synthesis of 4-(phenoxymethyl)thiazoles via reaction with thioureas or thioamides.

User Complaint: "I isolated a white solid, but the NMR shows two doublets around 3.5-4.0 ppm and no aromatic thiazole proton."

Diagnosis: The "Intermediate Trap" You have isolated the 4-hydroxy-thiazoline intermediate. The Hantzsch synthesis proceeds in two steps:

  • 
     Displacement:  Sulfur attacks the 
    
    
    
    -carbon (fast).
  • Cyclodehydration: Nitrogen attacks the carbonyl, followed by water loss (slow). The phenoxy group makes the intermediate stable enough to precipitate before dehydration occurs, especially in neutral solvents.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Ethanol (Abs) or DMF Avoid water. Ethanol allows the intermediate to precipitate (bad for yield, good for purity if you dehydrate later). DMF forces the reaction by higher T.
Temperature Reflux (78°C+) Room temperature is insufficient for the dehydration step in this specific substrate.
Scavenger Molecular Sieves Add 4Å sieves to the reaction to drive the equilibrium toward the aromatic thiazole.
The Fix Acid Catalysis If stuck at the intermediate: Dissolve in EtOH, add 5 mol% p-TsOH or conc.

, and reflux for 1 hour.

Mechanism of Failure:

HantzschFailure Reagents Phenoxy-Bromoacetone + Thioamide SN2 S-Alkylation (Fast) Reagents->SN2 Inter Hydroxy-thiazoline (STABLE TRAP) SN2->Inter Product Aromatic Thiazole Inter->Product  Dehydration  (Requires Heat/Acid)

Caption: Figure 2. The kinetic trap in Hantzsch synthesis. The hydroxy-thiazoline often precipitates before aromatization.

Module 3: Imidazo[1,2-a]pyridine Synthesis

Context: Reaction with 2-aminopyridine to form fused bicyclic systems.

User Complaint: "I have low yield and a sticky byproduct that won't crystallize."

Diagnosis:

  • Regioselectivity: Attack can occur at the ring nitrogen (desired) or the exocyclic amine. While ring nitrogen attack is favored, steric bulk from the phenoxy group can slow this down.

  • HBr Salts: The product forms as a hydrobromide salt, which is often hygroscopic and sticky (oiling out).

The Solution: The "Free Base" Workup Do not attempt to crystallize the reaction mixture directly.

Step-by-Step Protocol:

  • Reaction: Reflux 1.0 eq 1-Bromo-3-phenoxypropan-2-one + 1.1 eq 2-aminopyridine in Ethanol for 4–6 hours.

  • Evaporation: Remove EtOH under reduced pressure. Do not filter yet.

  • Neutralization (Critical): Resuspend the residue in EtOAc and wash with saturated

    
     . This liberates the free base.
    
  • Purification: The free base is lipophilic (due to the phenoxy group) and will partition into the organic layer.

    • Note: If the product is still oily, triturated with Diethyl Ether/Hexanes (1:1) to induce crystallization.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use DMF instead of Ethanol? A: Yes, but be careful. DMF is difficult to remove and can cause the product to stay in solution during workup. Use DMF only if the starting aminopyridine is insoluble in boiling ethanol. If using DMF, pour the reaction onto crushed ice/water to precipitate the product.

Q: The NMR shows a triplet at


 3.6 ppm and a triplet at 

4.2 ppm. Is this my product?
A: No. This is likely 1,3-diphenoxypropan-2-one (symmetric dimer) or hydrolyzed starting material. This suggests you have adventitious water or hydroxide present which displaced the bromide before the cyclization could occur. Ensure all solvents are dry.

Q: Why is the phenoxy group important? Can I just use bromoacetone and add the phenol later? A: You can, but it is chemically inefficient. Alkylating the thiazole/imidazo-pyridine methyl group later requires strong bases (NaH) which might degrade the heterocycle. Installing the phenoxy group first (using this reagent) is the preferred "convergent" route.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Chem Help Asap.[1] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Imidazo[1,2-a]pyridine Synthesis

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
    • URL:[Link]

  • Reagent Properties (1-Bromo-3-phenoxypropan-2-one)

    • Source: PubChem Compound Summary for CID 12345 (General Reference for Phenoxy-bromoacetone deriv
    • URL:[Link]

  • General Purific

    
    -Bromoketones: 
    
    • Source: Organic Syntheses, Coll. Vol. 2, p.88 (General procedure for bromo-ketone handling).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-3-phenoxypropan-2-one

Welcome to the technical support guide for the purification of 1-Bromo-3-phenoxypropan-2-one. This document provides in-depth, field-proven insights and troubleshooting advice for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Bromo-3-phenoxypropan-2-one. This document provides in-depth, field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals. As a reactive α-haloketone, this compound presents unique challenges during purification by column chromatography.[1] This guide is structured to walk you through the entire workflow, from initial method development to advanced troubleshooting, ensuring you can achieve high purity with confidence.

Part 1: Pre-Chromatography Strategy & FAQs

Proper planning is the cornerstone of a successful separation. Before you even pack a column, addressing these key questions will save significant time and prevent sample loss.

Q1: What is the best stationary phase for purifying 1-Bromo-3-phenoxypropan-2-one?

The default choice for many organic compounds is standard silica gel. However, 1-Bromo-3-phenoxypropan-2-one is an α-haloketone, and the acidic nature of silica gel can potentially cause degradation.

  • Expert Analysis: The Lewis acid sites on the surface of silica gel can catalyze side reactions, such as decomposition or rearrangement, especially with sensitive substrates.[2] The slightly acidic protons alpha to the ketone can also be involved in undesirable reactions.

  • Recommendation:

    • Start with a Silica Gel Stability Test: Before committing your entire batch, test the compound's stability. A detailed protocol is provided below.

    • Consider Deactivated Silica: If instability is observed, use silica gel that has been "deactivated" by treatment with a base like triethylamine. This is typically done by including a small percentage (0.1-1%) of triethylamine in your eluent system.

    • Alternative Sorbents: For highly sensitive separations, neutral alumina or Florisil can be effective alternatives, though they may alter the elution order of your compounds compared to silica.[2]

Q2: How do I perform a silica gel stability test?

This is a critical, self-validating step to prevent catastrophic sample loss on the column.

  • Protocol: 2D Thin-Layer Chromatography (TLC) Stability Test

    • Dissolve a small amount of your crude 1-Bromo-3-phenoxypropan-2-one in a volatile solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate, about 1.5 cm from the bottom edge.

    • Let the spot dry completely. Note its appearance under a UV lamp.

    • Place the dry, spotted TLC plate in a clean, empty, and covered beaker or jar for 30-60 minutes. This allows prolonged contact between the compound and the silica stationary phase in the presence of air.

    • Remove the plate and develop it in a pre-determined solvent system (see Q3).

    • Analysis: After development, examine the plate under a UV lamp. If you see new spots, significant streaking originating from the baseline, or a diminished main spot compared to a fresh co-spotted sample, your compound is likely degrading on silica gel.[2]

Q3: How do I select the ideal mobile phase (eluent) for my separation?

The goal is to find a solvent system that provides good separation between your target compound and its impurities. This is achieved through systematic TLC analysis.

  • Expert Strategy: The ideal eluent system should move your target compound to a Retention Factor (Rf) of 0.25 - 0.40 .[3] This range provides a balance where the compound interacts sufficiently with the stationary phase for separation to occur but elutes in a reasonable volume without excessive band broadening.

  • Step-by-Step Eluent Selection:

    • Start with a Standard System: A common starting point for moderately polar compounds is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).

    • Run TLC Plates: Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 9:1, 4:1, 7:3 Hexanes:Ethyl Acetate).

    • Spot and Develop: Spot your crude material on each plate and develop them.

    • Identify the Best System: Choose the solvent ratio that gives your product an Rf value in the 0.25-0.40 range and shows the largest possible separation from all impurity spots.

Part 2: Core Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the column chromatography process.

Visualizing the Workflow

The following diagram outlines the logical flow of the purification process.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation tlc 1. TLC Analysis (Find Solvent System, Rf ~0.3) stability 2. Silica Stability Test (2D-TLC) tlc->stability column_prep 3. Column & Slurry Prep (Silica + Eluent) stability->column_prep load 4. Sample Loading (Dry or Wet Method) column_prep->load elute 5. Elution (Run column with solvent) load->elute collect 6. Fraction Collection (Test tubes/vials) elute->collect frac_analysis 7. Fraction Analysis (TLC of fractions) collect->frac_analysis pool 8. Pool Pure Fractions frac_analysis->pool evap 9. Solvent Evaporation (Rotary Evaporator) pool->evap final 10. Final Product (Pure 1-Bromo-3-phenoxypropan-2-one) evap->final

Sources

Troubleshooting

Minimizing side products in phenoxyacetone bromination

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Phenoxyacetone Bromination. This guide is designed to provide you with in-depth technical assistance to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Phenoxyacetone Bromination. This guide is designed to provide you with in-depth technical assistance to help you navigate the nuances of this important synthetic transformation. As professionals in research and drug development, we understand that achieving high selectivity and minimizing side products is paramount. This resource, structured in a practical question-and-answer format, offers troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Issues in Phenoxyacetone Bromination

Question 1: I am observing significant amounts of a di-brominated side product in my reaction mixture. How can I favor the formation of the mono-brominated product, 1-bromo-1-phenoxyacetone?

Answer:

The formation of di-brominated species is a common challenge in the α-bromination of ketones. The key to achieving mono-selectivity lies in leveraging the principles of the acid-catalyzed halogenation mechanism.[1][2]

Causality and Mechanistic Insight:

Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of this enol is the rate-determining step of the reaction.[1] Once the first bromine atom is introduced at the α-position, the electron-withdrawing nature of the halogen decreases the basicity of the carbonyl oxygen. This, in turn, makes the subsequent protonation and formation of the second enol intermediate less favorable, thus slowing down the second bromination.[2]

To exploit this, ensure your reaction is conducted under acidic conditions. If you are not already using an acid catalyst, its addition is the most critical step to promote mono-bromination.

Troubleshooting Steps:

  • Ensure Acid Catalysis: The reaction should be performed in the presence of a catalytic amount of a strong acid like HBr or in a solvent such as glacial acetic acid.[1][3]

  • Control Stoichiometry: Use a precise 1:1 molar ratio of phenoxyacetone to the brominating agent (e.g., Br₂ or NBS). An excess of the brominating agent will inevitably lead to over-bromination.[4]

  • Slow Addition of Brominating Agent: Add the bromine solution dropwise to the reaction mixture at a controlled rate. This maintains a low concentration of the brominating agent at any given time, further favoring the faster mono-bromination reaction over the slower di-bromination.[5]

  • Temperature Control: Perform the reaction at a low to moderate temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the necessary activation energy for the less favorable second bromination to occur at a significant rate.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the mono-brominated product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Question 2: Besides di-bromination, I am also detecting byproducts that I suspect are from bromination on the aromatic ring. How can I prevent this side reaction?

Answer:

Aromatic bromination is a potential side reaction, especially given that the phenoxy group is an activating substituent on the benzene ring.[6] This electrophilic aromatic substitution competes with the desired α-bromination of the ketone.

Causality and Mechanistic Insight:

The conditions for electrophilic aromatic bromination often involve a Lewis acid catalyst (like FeBr₃) and a source of electrophilic bromine. While the conditions for α-bromination are different, certain factors can promote aromatic substitution.

Troubleshooting Steps:

  • Avoid Lewis Acid Catalysts: Do not use Lewis acids such as FeBr₃ or AlCl₃, as these are potent catalysts for electrophilic aromatic substitution.[7] The α-bromination of ketones is catalyzed by Brønsted acids (like HBr or acetic acid).

  • Use N-Bromosuccinimide (NBS): Consider using N-Bromosuccinimide (NBS) as your brominating agent instead of molecular bromine (Br₂). NBS provides a low, steady concentration of bromine, which can help to selectively promote the desired α-bromination over aromatic bromination, especially under radical conditions (though for α-keto bromination, an ionic pathway is generally desired).[1]

  • Control Reaction Temperature: As with di-bromination, keeping the reaction temperature low will disfavor the generally higher activation energy required for aromatic substitution.

  • Solvent Choice: Using a polar solvent like acetic acid can favor the ionic mechanism of α-bromination.

Frequently Asked Questions (FAQs)

What is the expected regioselectivity of the mono-bromination of phenoxyacetone?

For unsymmetrical ketones like phenoxyacetone (1-phenoxy-2-propanone), acid-catalyzed bromination generally occurs at the more substituted α-carbon.[2] However, in the case of phenoxyacetone, the two α-carbons are the methyl group (C1) and the methylene group adjacent to the phenoxy group (C3). The methylene protons are activated by the adjacent carbonyl group. Therefore, the bromination is expected to occur at the carbon bearing the phenoxy group to yield 1-bromo-1-phenoxyacetone .

Which brominating agent is better for this reaction: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both Br₂ and NBS can be effective for the α-bromination of ketones.[1]

  • Molecular Bromine (Br₂): This is the classic and often more economical choice. It is highly reactive and effective, especially in the presence of an acid catalyst. However, it is also highly corrosive and toxic, requiring careful handling.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a low concentration of Br₂ in the reaction mixture, which can enhance selectivity and reduce the formation of side products.[2] For substrates prone to side reactions, NBS is often the preferred reagent.

The choice between the two may depend on the scale of your reaction, your laboratory's safety protocols, and the desired level of selectivity. For initial optimizations and smaller-scale reactions, NBS is a highly recommended starting point.

How can I effectively purify my 1-bromo-phenoxyacetone product from unreacted starting material and di-brominated byproducts?

A combination of work-up and purification techniques is typically required.

  • Aqueous Work-up: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution. Neutralize the acid catalyst with a weak base such as sodium bicarbonate solution. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), wash with brine, and dry over an anhydrous salt like magnesium sulfate.[3]

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for purification. A solvent system in which the desired mono-brominated product has lower solubility than the impurities at low temperatures would be ideal. Ethanol or methanol are common choices for recrystallizing α-bromo ketones.

  • Column Chromatography: For liquid products or for separating mixtures with very similar polarities, silica gel column chromatography is the most effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow for the separation of the starting material, the mono-brominated product, and the di-brominated product based on their differing polarities.

Optimized Experimental Protocol for the Mono-bromination of Phenoxyacetone

This protocol is designed to maximize the yield of 1-bromo-1-phenoxyacetone while minimizing the formation of di-brominated and other side products.

Materials:

  • Phenoxyacetone

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenoxyacetone (1.0 eq.) in glacial acetic acid. Cool the flask to 0 °C in an ice bath.

  • Preparation of Brominating Agent Solution: In the dropping funnel, prepare a solution of either bromine (1.0 eq.) or NBS (1.0 eq.) in glacial acetic acid.

  • Slow Addition: Add the brominating agent solution dropwise to the stirred phenoxyacetone solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. The reaction is typically complete when the starting material is no longer detectable.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralization and Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side1 Dibromination Side Reaction cluster_side2 Aromatic Bromination Side Reaction Phenoxyacetone Phenoxyacetone Enol Enol Phenoxyacetone->Enol H+ (cat.) Aromatic Bromination Product Aromatic Bromination Product Phenoxyacetone->Aromatic Bromination Product + Br2 (Lewis Acid or harsh conditions) Mono-bromo Product Mono-bromo Product Enol->Mono-bromo Product + Br2 Second Enol Second Enol Mono-bromo Product->Second Enol H+ (slower) Di-bromo Product Di-bromo Product Second Enol->Di-bromo Product + Br2

Caption: Reaction pathways in phenoxyacetone bromination.

Troubleshooting Logic Flow

G start Reaction Analysis: High levels of side products q1 Is Di-bromination the main issue? start->q1 q2 Is Aromatic Bromination observed? q1->q2 No a1 1. Ensure Acid Catalysis 2. Use 1.0 eq. Bromine 3. Slow, cold addition 4. Monitor reaction closely q1->a1 Yes a2 1. Avoid Lewis Acids 2. Use NBS instead of Br2 3. Keep temperature low q2->a2 Yes end Optimized Mono-bromination q2->end No a1->q2 a2->end

Caption: Troubleshooting workflow for phenoxyacetone bromination.

Comparative Data on Brominating Agents for Ketones

While specific data for phenoxyacetone is limited in the literature, the following table summarizes general observations for the bromination of acetophenone derivatives, which can serve as a useful guide.

Brominating AgentTypical Yield of Mono-bromo ProductKey AdvantagesKey Disadvantages
Pyridine Hydrobromide Perbromide High (e.g., ~85% for 4-chloroacetophenone)[8]Solid, stable, and easy to handle. High yield.Can be more expensive than Br₂.
N-Bromosuccinimide (NBS) Variable, can be lowerSafe and easy to handle solid. Can offer high selectivity.Reaction can be slower.[8]
Copper (II) Bromide Moderate (e.g., ~60% for 4-chloroacetophenone)[8]Solid reagent, avoids handling liquid bromine.Can lead to moderate yields.
Molecular Bromine (Br₂) High (with careful control)Economical and highly reactive.Corrosive, toxic, and requires careful handling.

References

  • PrepChem. (n.d.). Preparation of bromoacetone. PrepChem.com. Retrieved from [Link]

  • Wikipedia. (2023). Bromoacetone. In Wikipedia. Retrieved from [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • Organic Syntheses. (n.d.). α,α-DIPHENYLACETONE. Org. Synth. Coll. Vol. 3, p.343 (1955); Vol. 29, p.38 (1949). Retrieved from [Link]

  • Xu, B., et al. (2022). A Novel Selective Method for the Synthesis of α-Bromoacetophenone and α,α-Dibromoacetophenone Using NaBr/K2S2O8. ChemistrySelect, 7(20), e202201005. [Link]

  • Organic Syntheses. (n.d.). bromoacetone. Org. Synth. Coll. Vol. 2, p.88 (1943); Vol. 11, p.20 (1931). Retrieved from [Link]

  • Ghosh, C., et al. (1995). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 34B(4), 343-344.
  • European Patent Office. (2006). Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol (EP1735266B1).
  • Chemistry Stack Exchange. (2015). Synthesis of phenoxyacetone from phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 16(7), 1385-1391.
  • De Kimpe, N., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3326. [Link]

  • Google Patents. (n.d.). A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination (CN101928208A).
  • Park, C. M., et al. (2005). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. Organic Letters, 7(1), 111-114.
  • Gao, Y., et al. (2024).
  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Wikipedia. (2023). Ketone halogenation. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues (KR20160065496A).
  • Kumar, Y., et al. (2018). Table 1. Optimization of the reaction conditions. [a]. In A Straightforward Synthesis of α-Amino Diaryl Ketones from (Hetero)Arylacetonitriles Promoted by N-Bromosuccinimide.
  • Cambié, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12217-12223.
  • Reddit. (2020). Need help on drawing the product.... r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2018). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS)
  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Google Patents. (n.d.). Method for selective bromination of phenyl alkyl ketone derivatives or... (KR101790573B1).
  • PubChem. (n.d.). 1-Phenoxy-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Org. Synth. 2012, 89, 21.
  • Chemistry LibreTexts. (2021). 22.
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • ResearchGate. (n.d.).
  • Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74–85.
  • PubMed. (1993).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Chemistry Stack Exchange. (2020).
  • ResearchGate. (2022).
  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • University of Ottawa. (n.d.). (Br) Bromine NMR.
  • Journal of the Chemical Society, Dalton Transactions. (1997). Characterisation of the oxo-anions of bromine BrOx–(x= 1–4) by infrared, Raman, nuclear magnetic resonance, and bromine K-edge extended X-ray absorption fine structure techniques.

Sources

Optimization

Technical Support Center: Solvent Selection for 1-Bromo-3-phenoxypropan-2-one

Executive Dashboard: Molecule Intelligence Before selecting a solvent, you must understand the "personality" of 1-Bromo-3-phenoxypropan-2-one (CAS: 55408-03-0). It is not merely a reactant; it is a highly reactive electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Dashboard: Molecule Intelligence

Before selecting a solvent, you must understand the "personality" of 1-Bromo-3-phenoxypropan-2-one (CAS: 55408-03-0). It is not merely a reactant; it is a highly reactive electrophile with specific stability constraints.

ParameterTechnical SpecificationImplications for Solvent Selection
Primary Reactivity

-Haloketone (Electrophile)
Highly susceptible to

attack. Prone to self-condensation in basic media.
Secondary Functionality Phenoxy Ether LinkageAdds lipophilicity. Requires organic co-solvents if reacting with water-soluble nucleophiles.
Safety Classification LACHRYMATOR CRITICAL: Solvents with high vapor pressure (e.g., DCM, Acetone) will carry lachrymatory vapors. All work must be in a fume hood.
Stability Moisture SensitiveThe C-Br bond can hydrolyze in hot aqueous/protic environments, leading to the

-hydroxy ketone.

The Solvent Decision Matrix

Do not default to Dichloromethane (DCM) or Methanol without a mechanistic reason. Use this logic flow to select the correct solvent system for your specific transformation.

Decision Logic Visualization

SolventSelection Start Reaction Type? Hantzsch Heterocycle Synthesis (e.g., Thiazoles) Start->Hantzsch SN2 Nucleophilic Substitution (Amines/Azides) Start->SN2 Red Reduction (to Halohydrin) Start->Red Alc Polar Protic (EtOH, MeOH) Hantzsch->Alc Solubilizes Thioamide Aprotic Polar Aprotic (Acetone, DMF, MeCN) SN2->Aprotic Prevents Solvolysis Mixed Mixed System (THF/MeOH) Red->Mixed Solubility balance H_Outcome Facilitates proton transfer Precipitates product Alc->H_Outcome S_Outcome Accelerates Nucleophile Stabilizes Transition State Aprotic->S_Outcome

Figure 1: Solvent selection logic based on the dominant reaction mechanism. Protic solvents assist in proton transfers (Hantzsch), while aprotic solvents maximize nucleophilicity (


).

Workflow 1: Hantzsch Thiazole Synthesis

Target: Synthesis of 2-amino-4-(phenoxymethyl)thiazole derivatives. Standard Solvent: Ethanol (EtOH) or Methanol (MeOH).

Why this works:

In the Hantzsch synthesis, the reaction proceeds via the attack of a sulfur nucleophile (thioamide/thiourea) on the


-carbon.
  • Solubility: The phenoxy group makes the starting material lipophilic, but the thiourea is polar. Ethanol provides the perfect "middle ground" polarity to dissolve both.

  • Mechanism: The reaction releases HBr. Alcohols act as a sink for the proton transfer steps required for cyclization and dehydration.

  • Isolation: The final thiazole hydrobromide salt often precipitates out of cold ethanol, simplifying purification to a simple filtration.

Protocol:
  • Dissolution: Dissolve 1-Bromo-3-phenoxypropan-2-one (1.0 eq) in absolute Ethanol (5 mL/mmol).

  • Addition: Add Thiourea (1.1 eq). The mixture may remain heterogeneous initially.

  • Reflux: Heat to reflux (

    
    C). The solution should clarify within 15 minutes as the reaction proceeds.
    
  • Monitoring: Run TLC (Solvent: 30% EtOAc/Hexane). The starting bromide (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. If crystals form, filter. If not, neutralize with aqueous

    
     to precipitate the free base.
    

Workflow 2: Nucleophilic Substitution ( )

Target: Amination or Azidation (Formation of


-amino ketones).
Standard Solvent:  Acetone, Acetonitrile (MeCN), or DMF.
Why this works:

Unlike the Hantzsch synthesis, you want to avoid protic solvents here.

  • Nucleophilicity: Protic solvents (water/alcohols) solvate anions (nucleophiles) via hydrogen bonding, forming a "cage" that reduces their reactivity. Polar aprotic solvents (DMF, Acetone) leave the nucleophile "naked" and more reactive.

  • Prevention of Side Reactions: Alcohols can compete as nucleophiles, leading to unwanted ether formation (solvolysis).

Comparative Solvent Data for :
SolventDielectric Constant (

)
Reaction RateWorkup DifficultyRecommendation
Acetone 20.7ModerateLow (Rotovap)Best for Iodide/Azide exchange.
Acetonitrile 37.5HighLow (Rotovap)Best for Amines. Good balance of rate/ease.
DMF 36.7Very HighHigh (High BP, water wash)Use only for sluggish nucleophiles.
THF 7.5LowLowUse only if reactants are strictly non-polar.

Troubleshooting & FAQs

Q1: I am seeing a "tar" or black oil instead of crystals. What happened?

Diagnosis: Polymerization or Decomposition. Root Cause:


-haloketones are sensitive to basic conditions. If you used a strong base (like NaOH) or an excess of amine in a solvent that got too hot, the molecule self-condensed.
Solution: 
  • Switch solvent to Ethanol or Acetonitrile .

  • Lower the temperature (Room Temp instead of Reflux).

  • Add a scavenger base (like

    
     or DIPEA) slowly, or use a buffer system.
    
Q2: My reaction yield is low, and I see a new spot on TLC that doesn't move (low ).

Diagnosis: Hydrolysis (Solvolysis). Root Cause: You likely used a wet solvent (containing water) or an alcohol solvent with a weak nucleophile. The bromine was replaced by -OH or -OR. Solution:

  • Dry your solvents. Use anhydrous Acetone or MeCN.

  • Verify the "Anhydrous" grade reagents. The C-Br bond in 1-Bromo-3-phenoxypropan-2-one is activated by the adjacent carbonyl, making it hyper-sensitive to moisture.

Q3: The vapors are unbearable, even in the hood. How do I handle the waste?

Diagnosis: Lachrymator exposure.[1] Root Cause: Volatile solvents (DCM, Acetone) carry the lachrymator into the air phase. Solution:

  • Quench: Before disposal, treat the waste stream with a dilute solution of ammonia or sodium thiosulfate to destroy the C-Br bond.

  • Solvent Swap: If possible, use lower volatility solvents like Isopropanol or Toluene to reduce vapor carry-over.

Q4: Can I use DMSO to speed up the reaction?

Technical Advice: Yes, but proceed with caution. While DMSO accelerates


 reactions significantly, it is difficult to remove. Furthermore, DMSO can act as an oxidant (Kornblum Oxidation) with 

-haloketones at high temperatures, potentially converting your starting material into a glyoxal derivative. Stick to DMF or NMP if a high-boiling polar aprotic solvent is strictly necessary.

References

  • Hantzsch Thiazole Synthesis Mechanisms

    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (PMC). Available at: [Link]

  • General Reactivity of Alpha-Haloketones

    • Solvent Effects in Nucleophilic Substitution.[2] Chemistry LibreTexts. Available at: [Link]

  • Safety & Handling
  • Experimental Procedures (Analogous)

    • Hantzsch Thiazole Synthesis - Laboratory Experiment. ChemHelpAsap.[3] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1-Bromo-3-phenoxypropan-2-one: A Focus on 1H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural determination of novel molecules is paramount. 1-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural determination of novel molecules is paramount. 1-Bromo-3-phenoxypropan-2-one, a versatile bifunctional building block, presents an interesting case for spectroscopic analysis. Its structure, featuring a reactive α-bromoketone moiety and a phenoxy group, offers multiple reactive sites, making it a valuable precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-Bromo-3-phenoxypropan-2-one, comparing its utility with other key analytical techniques for a comprehensive structural elucidation.

The Central Role of 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it the cornerstone of molecular characterization. For a molecule like 1-Bromo-3-phenoxypropan-2-one, 1H NMR offers a rapid and non-destructive method to confirm its synthesis and purity.

Predicted 1H NMR Spectrum Analysis of 1-Bromo-3-phenoxypropan-2-one

Molecular Structure and Proton Environments:

G cluster_key Proton Environments mol Br-CH2(a)-C(=O)-CH2(b)-O-Ph(c,d,e) a a: Methylene protons adjacent to Bromine and Carbonyl b b: Methylene protons adjacent to Carbonyl and Oxygen cde c,d,e: Aromatic protons of the phenoxy group

Caption: Key proton environments in 1-Bromo-3-phenoxypropan-2-one.

Based on the electronic effects of the neighboring functional groups, the predicted chemical shifts (δ) in a deuterated chloroform (CDCl3) solvent are as follows:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Ha (-CH2Br)4.0 - 4.5Singlet (s)These protons are adjacent to a highly electronegative bromine atom and a carbonyl group, leading to significant deshielding and a downfield chemical shift. In the absence of adjacent protons, the signal is expected to be a singlet.
Hb (-CH2O-)4.5 - 5.0Singlet (s)These protons are deshielded by the adjacent electronegative oxygen atom and the carbonyl group. The ether linkage typically results in a chemical shift in this region. With no neighboring protons, a singlet is predicted.
Hc,d,e (-OPh)6.8 - 7.4Multiplet (m)The aromatic protons of the phenoxy group will appear in the characteristic aromatic region. The ortho (c), meta (d), and para (e) protons will have slightly different chemical shifts due to the electronic effect of the ether oxygen, resulting in a complex multiplet pattern.

A Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is powerful, a multi-technique approach is often necessary for unequivocal structure confirmation. Here, we compare the insights gained from 1H NMR with those from 13C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Analytical TechniqueInformation Provided for 1-Bromo-3-phenoxypropan-2-oneAdvantagesLimitations
1H NMR Spectroscopy - Number of distinct proton environments.- Chemical environment of each proton.- Connectivity of protons (through coupling).High resolution, provides detailed structural information, non-destructive.Can have overlapping signals in complex molecules, requires deuterated solvents.
13C NMR Spectroscopy - Number of distinct carbon environments.- Chemical environment of each carbon atom (e.g., carbonyl, aromatic, aliphatic).Complements 1H NMR by providing direct information on the carbon skeleton.Lower sensitivity than 1H NMR, longer acquisition times.[1]
Mass Spectrometry (MS) - Molecular weight of the compound.- Elemental composition (with high-resolution MS).- Fragmentation patterns that can help identify structural motifs.High sensitivity, provides molecular weight information.Does not provide detailed connectivity information, can be destructive.
Infrared (IR) Spectroscopy - Presence of key functional groups.- Strong C=O stretch for the ketone (~1720-1740 cm⁻¹).- C-O ether stretch.- C-Br stretch.- Aromatic C-H and C=C stretches.Rapid and simple for functional group identification.Provides limited information on the overall molecular structure and connectivity.
Insights from Complementary Techniques:
  • 13C NMR: A proton-decoupled 13C NMR spectrum would be expected to show distinct signals for the carbonyl carbon (δ ~200 ppm), the carbons of the phenoxy group (δ ~110-160 ppm), the methylene carbon attached to the oxygen (δ ~70-80 ppm), and the methylene carbon attached to the bromine (δ ~30-40 ppm). This provides a clear carbon fingerprint of the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C9H9BrO (213.07 g/mol ).[2] A characteristic isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br isotopes) would be observed for the molecular ion and any bromine-containing fragments, confirming the presence of a single bromine atom.

  • Infrared Spectroscopy: The IR spectrum would prominently display a strong absorption band for the ketone carbonyl (C=O) stretching vibration. The presence of an α-halogen typically shifts this band to a higher wavenumber.[3] Additionally, characteristic peaks for the C-O ether linkage and aromatic C-H bonds would be present.

Experimental Protocol: 1H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Workflow for 1H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of 1-Bromo-3-phenoxypropan-2-one prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add a small amount of TMS (internal standard, 0 ppm) prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert the NMR tube into the spectrometer prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity acq2->acq3 acq4 Acquire the 1H NMR spectrum (e.g., 16-32 scans) acq3->acq4 proc1 Fourier Transform the Free Induction Decay (FID) acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the spectrum to the TMS signal (0 ppm) proc4->proc5

Caption: Standard workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Bromo-3-phenoxypropan-2-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) in a clean vial.

    • Add a small drop of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the area under each signal to determine the relative ratio of protons.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Conclusion

The structural elucidation of 1-Bromo-3-phenoxypropan-2-one is most effectively achieved through a combination of spectroscopic techniques. 1H NMR spectroscopy, as detailed in this guide, provides the most comprehensive information regarding the proton framework of the molecule. When combined with the complementary data from 13C NMR, Mass Spectrometry, and IR Spectroscopy, a complete and unambiguous structural assignment can be made with high confidence. This multi-faceted analytical approach is a cornerstone of modern chemical research and drug development, ensuring the identity and purity of synthesized compounds.

References

  • Doc Brown's Chemistry. 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Organic Spectroscopy International. 1-Bromo-3-phenylpropane. Available at: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Molecules, 2022. Available at: [Link]

  • Al-Omar, M. A. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2003. Available at: [Link]

  • PubChem. 1-Bromo-3-phenyl-2-propanone. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • PubChem. 1-Bromo-3-phenylpropan-2-ol. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-Bromo-3-phenoxypropan-2-one

Executive Summary & Strategic Overview 1-Bromo-3-phenoxypropan-2-one ( , MW: 228.0/230.0 Da) is a critical electrophilic intermediate often utilized in the synthesis of heterocycles and pharmaceutical scaffolds. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

1-Bromo-3-phenoxypropan-2-one (


, MW: 228.0/230.0 Da) is a critical electrophilic intermediate often utilized in the synthesis of heterocycles and pharmaceutical scaffolds. Its structural duality—containing both a hard electrophilic site (

-bromo ketone) and a stable aromatic ether—presents unique challenges in mass spectrometry (MS).

This guide objectively compares the two dominant ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) . While ESI is the industry standard for high-throughput purity confirmation, EI remains the superior technique for structural validation due to the molecule's distinct fragmentation fingerprint.

Quick Selection Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation / FingerprintingMolecular Weight Confirmation / Purity
Ionization Type Hard (70 eV)Soft (Solution Phase)
Molecular Ion (

)
Weak or Absent (Labile C-Br bond)Strong (

or

)
Key Diagnostic 1:1 Isotopic Doublet at

93/95
1:1 Isotopic Doublet at

229/231

Structural Analysis & Fragmentation Mechanisms (EI)

The EI mass spectrum of 1-Bromo-3-phenoxypropan-2-one is dominated by inductive cleavage driven by the electronegativity of the bromine and oxygen atoms. The fragmentation pattern serves as a "fingerprint" for verifying the integrity of the


-halo ketone moiety.
The Bromine Signature

The most immediate diagnostic feature is the isotopic abundance of Bromine (


 and 

), which exist in a nearly 1:1 ratio.[1]
  • Observation: Any fragment containing the bromine atom will appear as a doublet separated by 2 mass units (

    
     X and 
    
    
    
    X+2) with roughly equal intensity.[1]
  • Validation: If the

    
     or fragment peaks do not show this 1:1 doublet, the bromine has likely been eliminated (de-bromination) or substituted (hydrolysis) during sample preparation.
    
Primary Fragmentation Pathways

Upon 70 eV electron impact, the radical cation (


) undergoes three major dissociation pathways:
  • 
    -Cleavage (Carbonyl Directed):  The bond between the carbonyl carbon and the 
    
    
    
    -carbons breaks.[2]
    • Path A (Bromine side): Cleavage yields the bromomethyl cation (

      
      , 
      
      
      
      93/95).
    • Path B (Phenoxy side): Cleavage yields the phenoxyacetyl cation (

      
      , 
      
      
      
      135).
  • Inductive Cleavage (Ether Directed): The C-O bond breaks, often accompanied by Hydrogen transfer, generating the phenol radical cation (

    
     94) or the phenyl cation (
    
    
    
    77).
  • McLafferty-Like Rearrangement: Although less dominant than in long-chain ketones, the carbonyl oxygen can abstract an ortho-hydrogen from the phenyl ring, leading to the expulsion of neutral species.

Predicted Fragment Ion Table
m/z (approx)Ion CompositionOrigin / MechanismRelative Intensity
228 / 230

Molecular Ion (

)
. Often weak due to labile C-Br.
Low (<10%)
149

Loss of Bromine radical.Medium
135


-Cleavage (Loss of

).
High (Base Peak Candidate)
107

Benzylic/Phenoxy cleavage (

).
High
93 / 95


-Cleavage (Retains Br). Diagnostic Doublet.
Medium
77

Phenyl cation (Characteristic of aromatics).High

Visualization of Signaling Pathways

The following diagram illustrates the mechanistic causality of the fragmentation, distinguishing between the "Soft" ESI pathway and the "Hard" EI pathways.

FragmentationPathway M_ESI ESI: [M+H]+ m/z 229/231 (Stable) M_EI EI: Molecular Ion [M]+. m/z 228/230 (Unstable Radical Cation) M_ESI->M_EI Comparison Frag_135 Phenoxyacetyl Cation m/z 135 (Loss of CH2Br) M_EI->Frag_135 alpha-Cleavage (Path A) Frag_93 Bromomethyl Cation m/z 93 & 95 (1:1 Doublet) M_EI->Frag_93 alpha-Cleavage (Path B) Frag_107 Phenoxymethyl Cation m/z 107 (Ph-O-CH2+) M_EI->Frag_107 Inductive Cleavage Frag_77 Phenyl Cation m/z 77 (Aromatic Ring) Frag_107->Frag_77 Loss of CH2O

Figure 1: Mechanistic fragmentation tree comparing the stable ESI protonated species with the divergent EI fragmentation pathways.

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating steps (e.g., solvent blanks and isotopic checks).

Protocol A: High-Resolution ESI-MS (Purity Check)

Best for: Confirming the synthesis product without decomposing the labile bromide.

  • Solvent Selection: Use Acetonitrile (LC-MS grade) .[3]

    • Why: Methanol can act as a nucleophile, potentially displacing the bromine in the source to form a methoxy-analog artifact (

      
      ). Acetonitrile is aprotic and safer.
      
  • Sample Prep: Dilute sample to ~10 µg/mL. Add 0.1% Formic Acid to promote protonation (

    
    ).[3]
    
  • Source Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: Low (15-20 V) to prevent in-source fragmentation.

  • Validation: Look for the doublet at

    
     229.0 and 231.0. If you see a singlet at 
    
    
    
    149, your C-Br bond has hydrolyzed.
Protocol B: GC-EI-MS (Structural Validation)

Best for: Proving the connectivity of the ketone and bromine.

  • Inlet Temperature: Set to 200°C (Max).

    • Caution: Higher temperatures (>250°C) may cause thermal degradation of the

      
      -bromo ketone before ionization.
      
  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

  • Scan Range: 40–300 amu.

  • Validation:

    • Check Extracted Ion Chromatogram (EIC) for

      
       93 and 95. These peaks must co-elute with the main peak to confirm the bromine is attached to the alkyl chain.
      

Comparative Performance Analysis

The following workflow diagram assists in selecting the correct method based on the analytical goal.

MethodSelection Start Analytical Goal? Goal_Purity Purity / MW Conf. Start->Goal_Purity Goal_Struct Structural Proof Start->Goal_Struct Method_ESI Method: LC-ESI-MS (+ mode) Goal_Purity->Method_ESI Soft Ionization Method_EI Method: GC-EI-MS (70 eV) Goal_Struct->Method_EI Hard Ionization Result_ESI Result: [M+H]+ No Fragment. Method_ESI->Result_ESI Result_EI Result: Fragments m/z 135, 93, 77 Method_EI->Result_EI

Figure 2: Decision matrix for selecting ionization techniques based on research requirements.

Summary of Alternatives
  • APCI (Atmospheric Pressure Chemical Ionization): An alternative to ESI for less polar compounds.[3] For this molecule, APCI is viable but offers no significant advantage over ESI and risks higher thermal degradation than ESI.

  • MALDI: Generally unsuitable due to the low molecular weight (<500 Da) causing interference with matrix peaks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpretation of mass spectral fragmentation patterns, specifically -cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023).

    
    -Halo Ketones. National Institute of Standards and Technology. 
    
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on McLafferty rearrangements and inductive cleavage mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed comparison of EI vs. ESI ionization energetics).

Sources

Validation

IR spectroscopy peaks for alpha-bromo ketone functional groups

Topic: IR Spectroscopy Peaks for Alpha-Bromo Ketone Functional Groups Content Type: Publish Comparison Guide IR Spectroscopy of -Bromo Ketones: A Comparative Analysis Executive Summary In drug development and advanced or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Alpha-Bromo Ketone Functional Groups Content Type: Publish Comparison Guide

IR Spectroscopy of -Bromo Ketones: A Comparative Analysis

Executive Summary

In drug development and advanced organic synthesis, the


-bromo ketone moiety serves as a critical intermediate.[1] While NMR is often the default for structural elucidation, Infrared (IR) Spectroscopy offers a unique, time-resolved advantage: the ability to distinguish between conformational isomers  (axial vs. equatorial) based on the "Carbonyl Shift."[1]

This guide objectively compares the spectral performance of


-bromo ketones against their non-halogenated parent compounds and alternative 

-halo analogs.[1] It provides experimental protocols for leveraging solvent effects to resolve rotameric equilibria, a technique often overlooked in standard analytical workflows.[1]
Mechanistic Grounding: The "Blue Shift" Phenomenon[1][2]

To interpret the data correctly, one must understand the causality behind the spectral shifts.[1] The carbonyl stretching frequency (


) is determined by the bond force constant, which is modulated by two competing electronic effects when a halogen is introduced at the 

-position:
  • Inductive Effect (-I): The electronegative bromine pulls electron density through the sigma bond framework.[1] This withdraws electron density from the carbonyl carbon, discouraging the single-bond resonance form (

    
    ) and increasing the double-bond character.[1]
    
    • Result: Stiffening of the bond

      
       Higher Frequency (Blue Shift).[1]
      
  • Field Effect (Dipole Interaction): This is the dominant factor in stereochemical differentiation.[1]

    • Aligned Dipoles (Equatorial/Cis): When the C-Br and C=O bonds are roughly parallel (dihedral angle ~0°), the dipoles repel.[1] This repulsion destabilizes the polarized form of the carbonyl, forcing it to adopt a shorter, stronger double bond character.[1]

    • Orthogonal Dipoles (Axial/Gauche): When the C-Br bond is perpendicular (dihedral angle ~90°), the field effect is minimized.[1]

Comparative Analysis
Comparison A:

-Bromo Ketone vs. Parent Ketone

The presence of the bromine atom universally shifts the carbonyl absorption to a higher wavenumber compared to the unsubstituted ketone.[1]

Functional GroupTypical

(cm⁻¹)
Shift (

)
Mechanistic Driver
Parent Ketone (e.g., Cyclohexanone)1715 Baseline reference.[1]

-Bromo Ketone
(Average)
1725 - 1745 +10 to +30 Inductive withdrawal increases bond order.[1]
Comparison B: The Conformational Alternative (Axial vs. Equatorial)

This is the most critical analytical application.[1] Unlike NMR, which often presents a time-averaged signal at room temperature, IR spectroscopy is fast enough to capture distinct snapshots of conformational isomers.

  • Alternative 1: Equatorial Bromine (The High-Energy Shift) [1]

    • Configuration: The C-Br bond is nearly coplanar with the C=O bond.[1]

    • Spectral Signature: Large shift to higher wavenumbers (1735–1750 cm⁻¹ ).[1]

    • Cause: Strong dipolar repulsion maximizes the double bond character.[1]

  • Alternative 2: Axial Bromine (The Baseline Mimic) [1]

    • Configuration: The C-Br bond is nearly perpendicular to the C=O bond.[1]

    • Spectral Signature: Minimal shift, often overlapping with the parent ketone (1715–1720 cm⁻¹ ).[1]

    • Cause: Weak field effect; the inductive effect is slightly dampened.[1]

Comparison C: Halogen Alternatives (Cl vs. Br vs. I)

The magnitude of the shift correlates with electronegativity and atomic radius.[1]


-Substituent
Electronegativity

(Equatorial/Cis)
Analytical Note
Chloro (-Cl) 3.16~1745 cm⁻¹ Strongest shift; peaks are sharpest.[1]
Bromo (-Br) 2.96~1735 cm⁻¹ Moderate shift; best balance for synthesis.[1]
Iodo (-I) 2.66~1725 cm⁻¹ Weakest shift; often hard to distinguish from parent.[1]
Visualization: The Conformational Equilibrium

The following diagram illustrates the relationship between the physical orientation of the bromine atom and the resulting spectral output.

G cluster_0 Conformational Equilibrium cluster_1 IR Spectral Output NodeAxial Axial Conformer (Dipoles Orthogonal) NodeEquatorial Equatorial Conformer (Dipoles Aligned) NodeAxial->NodeEquatorial Ring Flip (Equilibrium) PeakLow Low Frequency Peak ~1715 cm⁻¹ (Resembles Parent) NodeAxial->PeakLow Generates PeakHigh High Frequency Peak ~1735 cm⁻¹ (Diagnostic Shift) NodeEquatorial->PeakHigh Generates

Figure 1: Correlation between stereochemical conformation and IR carbonyl stretching frequency.

Experimental Protocol: Resolving Conformational Isomers

To accurately assign the stereochemistry of an


-bromo ketone, you cannot rely on a single scan in a random solvent.[1] You must exploit solvent polarity  to shift the equilibrium and confirm the peak identity.[1]

Objective: Distinguish between axial and equatorial conformers by manipulating the conformational equilibrium.

Reagents:

  • Analyte: 10 mg

    
    -bromo ketone sample.
    
  • Solvent A (Non-polar): Carbon Tetrachloride (

    
    ) or Hexane (Spectroscopic Grade).[1]
    
  • Solvent B (Polar): Acetonitrile (

    
    ) or Methanol.[1]
    

Workflow:

  • Baseline Scan (Non-Polar):

    • Dissolve the sample in Solvent A (

      
      ).[1]
      
    • Why: Non-polar solvents minimize dipole-dipole solvation.[1] In this environment, the Axial conformer is often favored (or present in significant ratios) because the aligned dipoles of the equatorial form are repulsive and not stabilized by the solvent.[1]

    • Result: You will likely see two carbonyl peaks.[1][2][3][4] The lower frequency peak (Axial) may be more intense than expected.[1]

  • Polarity Shift Scan:

    • Dissolve a fresh aliquot in Solvent B (

      
      ).[1]
      
    • Why: Polar solvents stabilize the highly polar Equatorial conformer (where dipoles are aligned) via solvation.[1]

    • Result: The equilibrium shifts toward the equatorial form.[1]

  • Differential Analysis:

    • Overlay the two spectra.[1]

    • Observation: The peak at ~1735 cm⁻¹ (Equatorial) should increase in intensity in Solvent B.[1] The peak at ~1715 cm⁻¹ (Axial) should decrease .[1]

Summary Data Table
Compound ClassConformation

(CCl₄)

(Acetonitrile)
Key Diagnostic
Cyclohexanone Chair1715 cm⁻¹1710 cm⁻¹Single sharp peak.[1]

-Bromo Cyclohexanone
Axial-Br 1717 cm⁻¹ Intensity DecreasesOverlaps with parent; use solvent scan to confirm.[1]

-Bromo Cyclohexanone
Equatorial-Br 1735 cm⁻¹ Intensity IncreasesDistinct "Blue Shifted" shoulder or peak.[1]

-Dibromo
cis-Equatorial1760 cm⁻¹High IntensityAdditive shift (+20 per equatorial Br).[1]
References
  • LibreTexts Chemistry. (2022).[1] Infrared Spectroscopy: Carbonyl Functional Groups. Retrieved from [Link][1][3][4][5]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

  • Spectroscopy Online. (2017).[1] The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Propanone, 1-chloro- (IR Spectrum). Retrieved from [Link][1]

  • ResearchGate. (2025). Conformational analysis of 2-bromocyclohexanone: A combined NMR, IR, solvation and theoretical approach. Retrieved from [Link]

Sources

Comparative

HPLC method for purity analysis of 1-Bromo-3-phenoxypropan-2-one

Topic: Precision Purity Analysis of 1-Bromo-3-phenoxypropan-2-one: An Optimized HPLC-UV Protocol vs. Legacy GC Methods Executive Summary: The Stability Paradox In the synthesis of heterocyclic pharmaceuticals, 1-Bromo-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Purity Analysis of 1-Bromo-3-phenoxypropan-2-one: An Optimized HPLC-UV Protocol vs. Legacy GC Methods

Executive Summary: The Stability Paradox

In the synthesis of heterocyclic pharmaceuticals, 1-Bromo-3-phenoxypropan-2-one serves as a critical alkylating intermediate. However, its analysis presents a "Stability Paradox": the alpha-bromo ketone moiety is highly reactive, making it susceptible to thermal degradation during Gas Chromatography (GC) and hydrolysis in unbuffered Liquid Chromatography (LC) conditions.

This guide presents an Optimized Reverse-Phase HPLC Method designed to overcome these limitations. Unlike legacy GC methods that induce on-column dehydrobromination (leading to false impurity profiles), this protocol utilizes a buffered, ambient-temperature separation to preserve analyte integrity, ensuring that the purity you measure reflects the true state of your sample.

Part 1: Critical Comparison (The "Why")

The following table objectively compares the proposed Optimized HPLC method against the standard alternatives often found in general laboratory practice.

Table 1: Comparative Performance Matrix

FeatureOptimized HPLC Method (Recommended) Legacy GC-FID (Alternative) Generic Isocratic HPLC
Analyte Stability High. Ambient temp prevents degradation.Low. Injector port heat (>200°C) causes dehydrobromination.Medium. Lack of buffer may accelerate on-column hydrolysis.
Impurity Resolution Excellent. Gradient elution separates early eluting Phenol and late eluting dibromo-species.Good, but "ghost peaks" from thermal breakdown often co-elute.Poor. Late eluters broaden; early eluters co-elute with solvent front.
Quantification Limit < 0.05% (UV 254 nm).~0.1% (FID response is non-selective).~0.1% (Peak tailing reduces S/N ratio).
Primary Failure Mode Column fouling if mobile phase pH > 4.False positives for "elimination products" (enones).Peak tailing due to silanol interactions.

Part 2: The Optimized Experimental Protocol

This protocol is designed to suppress the ionization of residual silanols on the column stationary phase, preventing the "tailing" often seen with ketone-containing analytes.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and UV-Vis/PDA Detector.

  • Column: C18 (Octadecylsilane), End-capped.

    • Specification: 4.6 × 150 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).

    • Rationale: High carbon load provides retention for the lipophilic phenoxy group; end-capping reduces silanol activity.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Function: Low pH (~2.5) suppresses silanol ionization and stabilizes the alpha-bromo ketone.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over Methanol to reduce system backpressure and prevent potential nucleophilic attack by methoxide ions (rare but possible).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C (Strictly controlled to prevent hydrolysis).

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary).

    • 254 nm targets the Phenoxy chromophore with high specificity.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar impurities)
15.01090Linear Gradient (Elute Target)
20.01090Wash (Elute Dibromo/Dimers)
20.19010Re-equilibration
25.09010End of Run
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (0.1%

    
    ).
    
    • Crucial: Do not use pure acetonitrile as the diluent if the starting mobile phase is high aqueous; this causes "solvent shock" and peak distortion.

  • Stock Solution: Weigh 25 mg of 1-Bromo-3-phenoxypropan-2-one into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay.

Part 3: Validating the Workflow (System Suitability)

To ensure the method is "Self-Validating," the following criteria must be met before accepting data. This workflow is visualized below.

HPLC_Workflow Start Start Sequence Blank Inject Blank (Diluent) Start->Blank SST System Suitability (5 Replicates) Blank->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 SST->Check Sample Inject Sample Check->Sample Pass Fail Troubleshoot: Check Column/Pump Check->Fail Fail Fail->SST Retest

Figure 1: System Suitability Decision Tree. This logic gate ensures that instrumental drift does not compromise purity calculations.

Acceptance Criteria:

  • Retention Time (RT) Stability:

    
     0.1 min for the main peak.
    
  • Tailing Factor (

    
    ): 
    
    
    
    . (Values > 1.5 indicate secondary interactions or column aging).
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest impurity (likely Phenol or the Hydroxy-derivative).

Part 4: Degradation Pathways & Impurity Identification

Understanding the chemistry of 1-Bromo-3-phenoxypropan-2-one is vital for interpreting the chromatogram. The alpha-bromo position is the "weak link."

Common Impurities:

  • Phenol: Starting material. Elutes early (High Polarity).

  • 1-Hydroxy-3-phenoxypropan-2-one: Hydrolysis product. Elutes before the main peak.

  • 1,3-Diphenoxypropan-2-one: Over-alkylation byproduct. Elutes after the main peak (High Lipophilicity).

Degradation_Pathway cluster_impurities Common Impurities / Degradants Target 1-Bromo-3-phenoxypropan-2-one (Target Analyte) Hydrolysis 1-Hydroxy-3-phenoxypropan-2-one (Hydrolysis Product) Target->Hydrolysis + H2O (Slow in Acid, Fast in Base) Elimination Phenoxy-enone (Thermal Degradation in GC) Target->Elimination Heat (>150°C) / -HBr Dimer 1,3-Diphenoxypropan-2-one (Synthesis Byproduct) Target->Dimer + Phenol (Excess Reagent)

Figure 2: Chemical fate of the analyte. Note that the "Elimination" pathway is dominant in GC, while "Hydrolysis" is the risk in HPLC if pH is uncontrolled.

References

  • Advanced Materials Technology. (2025). Rapid HPLC Separation of Phenones on HALO C18 Phase.

    • Relevance: Establishes baseline separation parameters for phenoxy/phenyl ketones on C18 phases.
  • SIELC Technologies. (2025). Separation of 2-Phenoxy-1-propanol on Newcrom R1 HPLC column.

    • Relevance: Validates the use of acidic mobile phases for phenoxy-propanol deriv
  • Chemistry LibreTexts. (2023).

    • Relevance: Provides the mechanistic basis for the instability (dehydrobromination) of alpha-bromo ketones under thermal stress.
  • ResearchGate. (2025). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.

    • Relevance: Supports the selection of Acetonitrile/Water over Methanol for optimizing resolution and pressure in ketone analysis.

Sources

Validation

Comparative Technical Guide: 1-Bromo-3-phenoxypropan-2-one vs. 1-Chloro Analog

Executive Summary In the synthesis of pharmacologically active heterocycles (such as imidazoles and thiazoles) and protease inhibitors, 1-Bromo-3-phenoxypropan-2-one and its chloro analog serve as critical electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active heterocycles (such as imidazoles and thiazoles) and protease inhibitors, 1-Bromo-3-phenoxypropan-2-one and its chloro analog serve as critical electrophilic linchpins.

For the medicinal chemist, the choice between the bromo- and chloro- variants is a trade-off between kinetic efficiency and process stability .

  • The Bromo Analog is the "high-performance" reagent, offering reaction rates 50–100x faster than the chloride, ideal for sterically hindered nucleophiles or temperature-sensitive substrates.

  • The Chloro Analog is the "process-scale" alternative, offering superior shelf-stability and lower cost, but often requiring catalytic activation (Finkelstein conditions) to achieve acceptable yields.

This guide provides a mechanistic breakdown, experimental protocols, and safety considerations to validate the selection of the optimal halide for your specific workflow.

Mechanistic Foundation: The -Haloketone Advantage

Both compounds are


-haloketones (phenacyl halides), a class significantly more reactive toward 

substitution than simple alkyl halides. This enhanced reactivity is driven by the adjacent carbonyl group, which stabilizes the transition state through orbital overlap (

-orbital of the

-carbon with the

of the carbonyl).

However, the leaving group (LG) dictates the activation energy (


).
Bond Dissociation Energy (BDE) & Leaving Group Ability

The reactivity differential is fundamentally thermodynamic. The Carbon-Bromine bond is significantly weaker and longer than the Carbon-Chlorine bond, facilitating a faster rate-determining step (bond breaking).

Feature1-Chloro-3-phenoxypropan-2-one1-Bromo-3-phenoxypropan-2-oneImpact on Reactivity
Bond Length ~1.77 Å~1.94 ÅLonger bond = Weaker overlap
Bond Energy ~81 kcal/mol (339 kJ/mol)~66 kcal/mol (276 kJ/mol)Bromo cleaves with less energy input
LG

-7 (

)
-9 (

)

is a more stable base (better LG)
Polarizability ModerateHigh

stabilizes the transition state better
Reaction Coordinate Visualization

The following diagram illustrates the kinetic advantage of the bromo- analog. Note the lower


 for the bromo species, allowing reactions to proceed at lower temperatures.

ReactionCoordinate Figure 1: Comparative Reaction Coordinate Diagram. The Bromo analog (Green) traverses a lower energy barrier than the Chloro analog (Red). Start Reactants (Nu:- + Substrate) TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow TS_Br TS (Bromo) Low Ea Start->TS_Br Fast Product Product (Substituted Ketone) TS_Cl->Product TS_Br->Product

Experimental Comparison: Kinetics

To objectively compare reactivity, we utilize a standard substitution protocol using morpholine as the nucleophile. This secondary amine is a common surrogate for more complex nitrogenous pharmacophores.

Protocol A: Comparative Kinetics Assay

Objective: Determine relative


 (half-life) of conversion.

Materials:

  • Reagent A: 1-Bromo-3-phenoxypropan-2-one (1.0 eq)

  • Reagent B: 1-Chloro-3-phenoxypropan-2-one (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ), anhydrous.
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR integration).

Workflow:

  • Preparation: Dissolve 0.5 mmol of the respective haloketone and 0.1 mmol internal standard in 2.0 mL

    
     (for direct NMR monitoring) or 
    
    
    
    (for HPLC).
  • Initiation: Add Morpholine (0.55 mmol) and

    
     at 
    
    
    
    .
  • Monitoring: Maintain temperature at 25°C. Acquire spectra/aliquots at t = 5, 15, 30, 60, and 120 minutes.

  • Analysis: Track the disappearance of the

    
    -methylene protons (
    
    
    
    ~4.0-4.5 ppm) and appearance of the product signal.
Representative Data Profile

Note: Values are representative of typical


-haloketone reactivity profiles found in literature [1][2].
Time (min)Bromo Analog Conversion (%)Chloro Analog Conversion (%)
5 35%< 2%
15 78%5%
30 >95% (Complete)12%
60 -22%
120 -40%

Observation: The bromo analog reaches completion within 30 minutes at room temperature. The chloro analog requires heating or prolonged time to achieve similar conversion.

Optimization Strategy: The "Finkelstein" Workaround

If the Bromo analog is unavailable or too unstable (it degrades rapidly in light/moisture), you can boost the reactivity of the Chloro analog in situ using the Finkelstein reaction.

The Concept: Add a catalytic amount of Sodium Iodide (NaI).



The resulting iodo-ketone  is even more reactive than the bromo- analog. Since NaCl precipitates in acetone, the equilibrium drives forward, allowing the rapid reaction of the transient iodo-species with your nucleophile.
Protocol B: Catalytic Activation of Chloro-Analog
  • Dissolve 1-Chloro-3-phenoxypropan-2-one in Acetone (solvent of choice for Finkelstein).

  • Add NaI (0.1 – 0.5 eq) . A fine white precipitate (NaCl) will form, indicating activation.

  • Add the nucleophile.[1]

  • Result: Reaction rates comparable to the Bromo analog, with the stability benefits of the Chloro starting material.

Decision Matrix & Workflow

Use this logic flow to select the correct reagent for your campaign.

DecisionTree Figure 2: Reagent Selection Logic for Phenoxypropanone Derivatives. Start Select Reagent Q1 Is the Nucleophile Sterically Hindered? Start->Q1 Q2 Is the Product Thermally Unstable? Q1->Q2 No UseBr Use 1-Bromo Analog (High Reactivity) Q1->UseBr Yes Q2->UseBr Yes (Needs RT reaction) UseCl Use 1-Chloro Analog (Cost/Stability) Q2->UseCl No (Can heat >60°C) UseCl_Cat Use 1-Chloro + NaI (In-situ Activation) UseCl->UseCl_Cat If reaction too slow

Safety & Handling (Lachrymator Warning)

Both compounds are potent lachrymators (tear-inducing agents) and skin irritants. They share structural similarities with chloroacetophenone (CN gas).

  • Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

  • Decontamination: Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.

  • Storage:

    • Bromo: Store at -20°C, protected from light (amber vial). It degrades to form HBr, which autocatalyzes further decomposition (turning dark/black).

    • Chloro:[2][3] Stable at room temperature/4°C.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions. Retrieved from

  • LibreTexts. (2025).[2][4][5][6] Bond Energies and Reactivity of Alpha-Haloketones. Retrieved from

  • PubChem. (2025).[7][8] 1-Bromo-3-phenylpropan-2-one: Compound Summary. Retrieved from

  • ResearchGate. (2025). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from

Sources

Comparative

A Comparative Guide to TLC Visualization Methods for 1-Bromo-3-phenoxypropan-2-one

Introduction Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. However, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. However, for compounds that are colorless, the utility of TLC is entirely dependent on the method of visualization. The choice of an appropriate visualization technique is dictated by the chemical nature of the analyte. 1-Bromo-3-phenoxypropan-2-one, a key intermediate in pharmaceutical synthesis, possesses a unique combination of functional groups—an α-halo ketone, a phenoxy ether, and an aromatic ring—that allows for detection by several distinct methods.

This guide provides a comprehensive comparison of various TLC visualization techniques for 1-Bromo-3-phenoxypropan-2-one. We will delve into the underlying chemical principles of each method, provide field-proven experimental protocols, and offer a comparative analysis to enable researchers to select the most suitable method for their specific analytical needs.

Molecular Profile: 1-Bromo-3-phenoxypropan-2-one

Understanding the functional groups within the target molecule is critical for selecting an effective visualization strategy.

  • Aromatic (Phenyl) Ring: The presence of the conjugated π-system in the phenoxy group confers strong ultraviolet (UV) absorbance at approximately 254 nm. This is the basis for the most common non-destructive visualization technique.

  • Ketone (Carbonyl Group): The carbonyl group is a reactive handle for specific derivatization reactions, notably with hydrazine-based reagents.

  • α-Halo Ketone: This moiety is a reactive electrophile. While not typically targeted by general stains, its reactivity could influence interactions with certain reagents.

  • Ether Linkage: Ether groups are generally unreactive and do not typically respond to most TLC stains, but their presence influences the overall polarity of the molecule.

Comparison of Primary Visualization Methods

The methods are categorized into non-destructive and destructive techniques. The standard workflow in any laboratory should be to first use non-destructive methods, allowing for potential further analysis or use of a secondary, destructive stain on the same plate.

Non-Destructive Method: Ultraviolet (UV) Light

This should always be the first method employed. It is rapid, simple, and leaves the compound unchanged for subsequent analysis or staining.[1]

  • Principle of Detection: The technique relies on a property called fluorescence quenching.[2] Most commercial TLC plates (designated F₂₅₄) are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[2] The aromatic ring in 1-Bromo-3-phenoxypropan-2-one absorbs this UV radiation, preventing it from reaching the indicator.[1][3] Consequently, the compound appears as a dark or purple spot against the bright green fluorescent background.[4]

  • Performance:

    • Specificity: Specific for compounds with a UV chromophore, such as aromatic rings or highly conjugated systems.[2]

    • Sensitivity: Moderate. Detection limits are typically in the range of 10-100 ng, but this can vary.[3]

    • Advantages: Completely non-destructive, instantaneous, and requires no chemical reagents.

    • Disadvantages: Requires a UV-active compound and a TLC plate with a fluorescent indicator. Not all compounds possess a suitable chromophore.

Destructive Methods: Chemical Stains

These methods involve a chemical reaction between the analyte and a reagent, resulting in a colored product. The plate cannot be reused or further analyzed after staining.

These are broad-spectrum stains that react with a wide variety of organic compounds.

  • Potassium Permanganate (KMnO₄)

    • Principle of Detection: The permanganate ion (MnO₄⁻) is a strong oxidizing agent with a deep purple color. It reacts with any compound on the TLC plate that is susceptible to oxidation.[5] During the reaction, the Mn(VII) is reduced to manganese dioxide (MnO₂), a brown solid.[2] This results in the appearance of a yellow to brown spot on a purple or pink background.[2] While ketones are relatively stable, many organic compounds will be oxidized upon heating.

    • Performance:

      • Specificity: Low. It is a universal stain for most oxidizable organic compounds.[2]

      • Sensitivity: High.

      • Advantages: Very broad applicability, simple to prepare, and gives high-contrast spots.

      • Disadvantages: Destructive. The background can discolor (turn brown) if overheated, potentially obscuring spots.[2][6] The stain solution has a limited shelf life.

  • Ceric Ammonium Molybdate (CAM)

    • Principle of Detection: Also known as Hanessian's Stain, this is another powerful oxidative mixture. The active species, Ce(IV) and Mo(VI), are reduced by the organic analyte upon heating to form lower oxidation state species (like molybdenum blue), which are intensely colored.[6]

    • Performance:

      • Specificity: Low. Considered a very universal and highly sensitive stain.[6][7]

      • Sensitivity: Very high. Often more sensitive than PMA or permanganate stains.[6]

      • Advantages: Excellent for a wide range of functional groups, producing distinct, high-contrast blue-to-dark-blue spots on a faint blue or yellow-green background.

      • Disadvantages: Destructive. Requires heating. The reagent can be somewhat photosensitive.[7][8]

These reagents are designed to react selectively with a particular functional group, offering higher specificity.

  • 2,4-Dinitrophenylhydrazine (2,4-DNP)

    • Principle of Detection: This is a classic test for aldehydes and ketones.[5] The 2,4-DNP reagent reacts with the carbonyl group of the ketone in 1-Bromo-3-phenoxypropan-2-one under acidic conditions to form a 2,4-dinitrophenylhydrazone. This product is a highly conjugated and stable molecule that appears as a distinct yellow, orange, or red spot.

    • Performance:

      • Specificity: High. Specific for aldehydes and ketones.

      • Sensitivity: High.

      • Advantages: Provides definitive confirmation of the ketone functional group. The resulting spots are typically very stable.

      • Disadvantages: Destructive. Will not visualize compounds lacking a carbonyl group. The reagent is prepared in strong acid and requires careful handling.

  • Vanillin-Sulfuric Acid Stain

    • Principle of Detection: The exact mechanism is complex and can vary by analyte, but it generally involves acid-catalyzed condensation and electrophilic aromatic substitution reactions between the vanillin (a phenol and aldehyde) and the analyte, leading to highly conjugated, colored products upon heating. It is effective for a wide range of compounds, including phenols, alcohols, and carbonyls.[8][9]

    • Performance:

      • Specificity: Moderate. It is a general-purpose stain but can produce a spectrum of different colors for different compounds, which can sometimes be diagnostic.

      • Sensitivity: High.

      • Advantages: A good all-around stain that often produces vibrant and varied colors, aiding in the differentiation of spots.[1]

      • Disadvantages: Destructive. Requires significant heating. The color produced can sometimes be variable depending on the analyte concentration and heating time.

Comparative Data Summary

Visualization MethodTypePrinciple of DetectionExpected Result for AnalyteSensitivitySpecificity
UV Light (254 nm) Non-DestructiveFluorescence QuenchingDark spot on green backgroundModerateHigh (for UV-active groups)
Potassium Permanganate DestructiveOxidation of AnalyteYellow-brown spot on purple backgroundHighLow (General)
Ceric Ammonium Molybdate DestructiveOxidation of AnalyteBlue/dark blue spot on light backgroundVery HighLow (General)
2,4-Dinitrophenylhydrazine DestructiveHydrazone FormationYellow to orange spotHighHigh (for Ketones/Aldehydes)
Vanillin-Sulfuric Acid DestructiveAcid-Catalyzed CondensationVaried colors (e.g., brown, purple, blue)HighModerate (General)

Recommended Workflow & Experimental Protocols

A logical and efficient workflow ensures maximum information is gathered from a single TLC plate.

Caption: Experimental workflow for UV visualization.

Protocol 2: Potassium Permanganate (KMnO₄) Staining
  • Safety Note: Permanganate is a strong oxidant and will stain skin and clothing. Wear gloves and safety glasses.

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of distilled water. [2][8]Store in a dark bottle.

  • Application: After UV visualization, briefly dip the dried TLC plate into the stain solution using forceps.

  • Development: Immediately remove the plate and wipe the excess stain from the back with a paper towel. [1]Gently warm the plate with a heat gun until yellow-brown spots appear against the purple background. [6]Avoid overheating, which will turn the entire plate brown.

Caption: Experimental workflow for KMnO₄ staining.

Protocol 3: 2,4-Dinitrophenylhydrazine (2,4-DNP) Staining
  • Safety Note: The reagent contains concentrated sulfuric acid. Handle with extreme care in a fume hood.

  • Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated H₂SO₄, 80 mL of water, and 200 mL of 95% ethanol. [8]2. Application: Dip the dried TLC plate into the DNP solution or spray the reagent evenly onto the plate in a fume hood.

  • Development: The reaction often occurs at room temperature, but gentle warming with a heat gun may be required. Ketones will appear as distinct yellow to orange spots. [5]

Sources

Validation

Elemental analysis data for 1-Bromo-3-phenoxypropan-2-one

The following technical guide provides a rigorous analysis of 1-Bromo-3-phenoxypropan-2-one , focusing on elemental characterization, comparative reactivity, and validated experimental protocols. Content Type: Comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous analysis of 1-Bromo-3-phenoxypropan-2-one , focusing on elemental characterization, comparative reactivity, and validated experimental protocols.

Content Type: Comparative Performance Guide Subject: Characterization, Reactivity Benchmarks, and Synthesis Protocols

Executive Summary

1-Bromo-3-phenoxypropan-2-one (CAS: N/A for specific isomer, often referenced via derivatives or in situ generation; structurally related to CAS 20772-12-7) is a critical electrophilic building block in medicinal chemistry. It serves as the primary precursor for synthesizing phenoxy-substituted thiazoles and imidazoles via the Hantzsch condensation.[1]

For researchers, this compound offers a strategic advantage over its chloro-analog (1-Chloro-3-phenoxypropan-2-one) due to the superior leaving group ability of bromide, facilitating rapid cyclization under milder conditions. Unlike phenacyl bromide , the inclusion of the phenoxy ether linkage introduces a hydrogen-bond acceptor and alters the lipophilicity profile of the final pharmacophore.[1]

Chemical Identity & Elemental Analysis Benchmarks

To ensure reproducibility in drug development, the identity of 1-Bromo-3-phenoxypropan-2-one must be validated against theoretical elemental standards. Deviations >0.4% typically indicate incomplete bromination or residual solvent contamination.[1]

Table 1: Theoretical Elemental Analysis (Benchmark)

Molecular Formula:


Molecular Weight:  229.07  g/mol 
ElementSymbolTheoretical Mass %Tolerance Range (+/- 0.4%)
Carbon C47.19% 46.79% – 47.59%
Hydrogen H3.96% 3.56% – 4.36%
Bromine Br34.88% 34.48% – 35.28%
Oxygen O13.97% (Calculated by difference)
Spectroscopic Fingerprint (Quality Control)

When elemental analysis is unavailable, the following spectroscopic markers confirm identity:

  • Physical State: Liquid (at room temperature) or low-melting solid.[1]

  • 
    H NMR (CDCl
    
    
    
    , 60/300 MHz):
    • 
       4.46 (s, 2H, 
      
      
      
      )[2]
    • 
       5.10 (s, 2H, 
      
      
      
      )
    • 
       6.99–7.38 (m, 5H, Aromatic protons)
      
  • IR (Neat):

    • 
       (C=O stretch, ketone)
      
    • 
       (C-Br stretch)[2]
      

Note: The distinct singlet at 4.46 ppm is diagnostic. A shift or splitting in this region often indicates contamination with the unbrominated precursor (phenoxyacetone) or over-bromination (


-dibromo species).

Performance Comparison: Bromo- vs. Chloro- vs. Phenyl- Analogs

This section objectively compares 1-Bromo-3-phenoxypropan-2-one against its two primary alternatives in heterocycle synthesis.

Table 2: Reactivity & Utility Matrix[1]
Feature1-Bromo-3-phenoxypropan-2-one 1-Chloro-3-phenoxypropan-2-one Phenacyl Bromide
Leaving Group (

)
Bromide (

)
(Excellent)
Chloride (

) (Moderate)
Bromide (

) (Excellent)
Reaction Kinetics Fast (Room Temp to 60°C)Slow (Requires Reflux/Catalyst)Fast
Linker Type Phenoxy Ether (Flexible, H-bond acceptor)Phenoxy EtherDirect Phenyl (Rigid)
Yield (Thiazole Synth) High (85-95%) Moderate (60-75%)High (80-90%)
Stability Moderate (Lachrymator, light sensitive)High (Stable solid/liquid)Moderate
Primary Use Case Rapid library generation; sensitive substrates.Large-scale industrial synthesis (lower cost).[1]Non-ether analogs.[1][3]
Mechanistic Insight

The superior performance of the Bromo variant stems from the weaker C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~338 kJ/mol). In nucleophilic substitutions (e.g., with thiourea), the bromide is displaced 50-100x faster than the chloride.[1] This allows researchers to run reactions at lower temperatures, preserving sensitive functional groups on the phenoxy ring.[1]

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the synthesis of the compound and its divergent reactivity compared to the chloro-analog.

G Start Phenoxyacetone (Precursor) Target 1-Bromo-3-phenoxypropan-2-one (Target Reagent) Start->Target Fast (Yield >90%) Chloro 1-Chloro-3-phenoxypropan-2-one (Alternative) Start->Chloro Chlorination Br2 Br2 / NBS (Bromination) Thiazole 2-Amino-4-(phenoxymethyl)thiazole (Bioactive Scaffold) Target->Thiazole k1 (Fast) Reflux EtOH, 1h Chloro->Thiazole k2 (Slow) Reflux EtOH, 12h+ Thiourea Thiourea (Hantzsch Synthesis) Thiourea->Target Thiourea->Chloro

Figure 1: Synthesis workflow and comparative kinetics in Hantzsch thiazole formation. Note the kinetic advantage (k1 > k2) of the bromo-derivative.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-3-phenoxypropan-2-one

Objective: Generate high-purity reagent from phenoxyacetone.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve phenoxyacetone (10 mmol, 1.50 g) in glacial acetic acid (20 mL).

  • Bromination:

    • Add Bromine (

      
      , 10 mmol, 0.51 mL) dropwise over 30 minutes at 0–5°C (ice bath).
      
    • Alternative: Use N-Bromosuccinimide (NBS) (1.1 eq) in

      
       or acetonitrile for a milder, non-acidic route.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (disappearance of starting ketone).[1]

  • Workup:

    • Pour reaction mixture into ice-cold water (100 mL).

    • Extract with dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash organic layer with saturated

      
       (to remove acid) and brine.[1]
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.[1]
      
  • Yield: Expect a dark oil or low-melting solid (Yield: ~85–92%).[1]

Protocol B: Validation via Hantzsch Thiazole Synthesis

Objective: Verify reagent quality by synthesizing 2-amino-4-(phenoxymethyl)thiazole.

  • Mixing: In a reaction vial, combine 1-Bromo-3-phenoxypropan-2-one (1.0 eq) and Thiourea (1.1 eq).

  • Solvent: Add Ethanol (absolute, 5 mL/mmol).

  • Heating: Reflux for 60–90 minutes.

    • Observation: A crystalline precipitate (thiazole hydrobromide salt) often forms directly.[1]

  • Isolation:

    • Cool to room temperature.[1][4]

    • Neutralize with 10%

      
       to precipitate the free base.[1]
      
    • Filter and recrystallize from EtOH/Water.[1]

  • Result: High-purity thiazole product confirms the integrity of the bromo-reagent.

References

  • Synthesis & Characterization

    • Kageyama, T., et al. (1983).[1] Direct Conversion of Olefins into

      
      -Bromo Ketones. Chemistry Letters, 12, 1481.[1][2]
      
    • Synthesis, 1982, 1021.[1][2] (Primary source for NMR/IR data).[1][2]

  • Thiazole Synthesis Applications

    • Potewar, T. M., et al. (2019).[1] Synthesis, Structural Elucidation, and Antimicrobial Activity of New Thiazole Derivatives.

    • Journal of the Chemical Society, Perkin Transactions 2.[1] Mechanistic studies in the chemistry of thiourea.

  • Comparative Data

    • Comparison of Haloketone Reactivity in Hantzsch Synthesis. ResearchGate.[1][5][6]

Sources

Comparative

Technical Guide: Distinguishing 1-Bromo-3-phenoxypropan-2-one from Isomeric Impurities

Introduction: The Structural Challenge 1-Bromo-3-phenoxypropan-2-one (CAS: 20772-12-7*) is a critical bifunctional building block used in the synthesis of heterocycles (e.g., aminothiazoles, pyrroles) and as a linker in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

1-Bromo-3-phenoxypropan-2-one (CAS: 20772-12-7*) is a critical bifunctional building block used in the synthesis of heterocycles (e.g., aminothiazoles, pyrroles) and as a linker in proteolysis-targeting chimeras (PROTACs). Its utility stems from the differential reactivity of its two electrophilic sites: the


-haloketone and the phenoxy ether.

However, the synthesis of this compound—typically via the bromination of phenoxyacetone—is prone to regiochemical ambiguity. The presence of isomeric impurities, particularly the regioisomer 1-bromo-1-phenoxypropan-2-one , can lead to catastrophic failure in subsequent cyclization steps or the formation of inseparable byproducts.

This guide provides a definitive, data-driven protocol to distinguish the target molecule from its critical impurities, utilizing 1H NMR as the primary validation tool.

> Note: CAS 20772-12-7 is often associated with the phenyl analog in some databases. For the phenoxy derivative, chemical structure verification is paramount over CAS reliance.

Impurity Profile & Synthesis Pathways

Understanding the origin of impurities is the first step in identification. The bromination of phenoxyacetone (1-phenoxypropan-2-one) involves the enolization of the ketone. Since the ketone is unsymmetrical, two enols can form, leading to two distinct brominated products.

Critical Impurities
  • Target Molecule (A): 1-Bromo-3-phenoxypropan-2-one.[1] (Kinetic product favored under acidic conditions).

  • Regioisomer (B): 1-Bromo-1-phenoxypropan-2-one. (Thermodynamic product risk, or formed via radical mechanisms).

  • Starting Material (C): Phenoxyacetone (Incomplete conversion).

  • Over-brominated (D): 1,1-Dibromo-3-phenoxypropan-2-one.

Visualization of Synthesis & Impurities

SynthesisPathways SM Phenoxyacetone (Ph-O-CH2-C(=O)-CH3) Cond Bromination (Br2 / Acid or NBS) SM->Cond Target TARGET 1-Bromo-3-phenoxypropan-2-one (No Methyl Group) Cond->Target Kinetic Control (Major) Regio REGIOISOMER 1-Bromo-1-phenoxypropan-2-one (Contains Methyl Group) Cond->Regio Thermodynamic Control Dibromo IMPURITY 1,1-Dibromo species (Over-reaction) Cond->Dibromo Excess Br2

Figure 1: Reaction pathways showing the divergence between the desired target and the critical regioisomer.

Analytical Characterization: The "Silver Bullet" Distinction

The most reliable method to distinguish the target from its regioisomer is 1H NMR , specifically focusing on the aliphatic region (2.0 – 6.0 ppm).

The Methyl Group Diagnostic

The structural difference provides a binary "Yes/No" diagnostic test:

  • Target: Contains two methylene (CH2) groups. It has NO methyl (CH3) group.

  • Regioisomer: Contains one methine (CH) and one methyl (CH3) group.

If you see a singlet/doublet around 2.2–2.4 ppm, your sample is contaminated with the regioisomer or starting material.

Comparative NMR Data Table
FeatureTarget: 1-Bromo-3-phenoxypropan-2-one Regioisomer: 1-Bromo-1-phenoxypropan-2-one Starting Material: Phenoxyacetone
Structure Ph-O-CH₂ -C(=O)-CH₂ -BrPh-O-CH(Br) -C(=O)-CH₃ Ph-O-CH₂ -C(=O)-CH₃
Methyl (CH₃) Absent ~2.3 ppm (s) 2.26 ppm (s)
Methylene 1 ~5.10 ppm (s, 2H) (O-CH₂)Absent4.55 ppm (s, 2H)
Methylene 2 ~4.46 ppm (s, 2H) (Br-CH₂)AbsentAbsent
Methine (CH) Absent> 6.0 ppm (s/d, 1H) Absent
Aromatic 6.9 - 7.4 ppm (m, 5H)6.9 - 7.4 ppm (m, 5H)6.9 - 7.4 ppm (m, 5H)

Note: Chemical shifts (


) are referenced to CDCl3.[1][2][3] Values for the target are based on literature precedents for 

-bromo-

-phenoxy ketones.

Experimental Protocols

Protocol A: Rapid NMR Identification Workflow

Objective: Confirm identity and purity within 30 minutes.

  • Sample Prep: Dissolve ~10 mg of the crude product in 0.6 mL of CDCl3 (ensure solvent is acid-free to prevent degradation).

  • Acquisition: Run a standard proton sequence (16 scans minimum).

  • Processing: Phase and baseline correct. Reference residual CHCl3 to 7.26 ppm.

  • Analysis Logic (See Diagram Below):

    • Integrate the aromatic region (set to 5H).

    • Check 2.0–2.5 ppm region. Any peak here indicates impurity.

    • Check 4.0–5.5 ppm region. You require two distinct singlets integrating to 2H each.

Protocol B: HPLC Separation (For Quantitation)

Objective: Quantify the ratio of isomers if NMR shows contamination.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Carbonyl).

  • Differentiation:

    • The Target (more polar due to accessible ketone and lack of steric shielding) typically elutes before the regioisomer and starting material in reverse-phase conditions.

    • Starting Material elutes earliest/closest to target depending on column chemistry, but is easily identified by MS (Mass = 150 vs 228/230).

Decision Logic for Quality Control

Use this logic flow to determine if your batch is suitable for the next step.

QC_Logic Start Crude Product (1H NMR in CDCl3) CheckMethyl Check 2.1 - 2.4 ppm Region Is there a signal? Start->CheckMethyl YesMethyl YES: Contaminated CheckMethyl->YesMethyl Signal Found NoMethyl NO: Methyl Absent CheckMethyl->NoMethyl Clean Baseline IdentifyImpurity Identify Impurity: Singlet @ 2.26 = SM Singlet @ 2.30 + Methine >6.0 = Regioisomer YesMethyl->IdentifyImpurity CheckMethylenes Check 4.0 - 5.2 ppm Are there 2 Singlets (1:1 ratio)? NoMethyl->CheckMethylenes Pass PASS: Target Confirmed (1-Bromo-3-phenoxypropan-2-one) CheckMethylenes->Pass Yes Fail FAIL: Decomposition or Dibromo species CheckMethylenes->Fail No

Figure 2: Analytical decision tree for batch release.

Expert Insights & Stability Warning

  • Lachrymator Hazard: Like all

    
    -haloketones, this compound is a potent lachrymator. Handle only in a fume hood.
    
  • Thermal Instability: The target compound can undergo rearrangement or polymerization upon heating. Do not distill at atmospheric pressure. Purification should be performed via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (if solid) from cold ethanol/hexane.

  • Storage: Store under inert gas (Argon) at -20°C. The presence of moisture can hydrolyze the C-Br bond, releasing HBr which autocatalyzes further degradation.

References

  • Thieme Chemistry. (2008).

    
    -Bromo Ketones (Entry 8). Science of Synthesis. Link
    
  • PubChem. (2023). 1-Bromo-3-phenylpropan-2-one (Compound Summary). National Library of Medicine. Link(Note: Used for structural analogy and safety data).

  • BenchChem. (2025). In-Depth Technical Guide to

    
    -Bromo Ketones: Synthesis, Reactivity, and Applications.Link
    
  • ChemicalBook. (2023). 1-Bromo-3-phenoxypropan-2-one NMR Data.Link

Sources

Validation

Reference Standards for 1-Bromo-3-phenoxypropan-2-one Quality Control

Executive Summary: The Criticality of Standard Selection 1-Bromo-3-phenoxypropan-2-one (CAS: 20772-12-7 analog/derivative) is a pivotal intermediate in the synthesis of chiral pharmaceutical building blocks, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Selection

1-Bromo-3-phenoxypropan-2-one (CAS: 20772-12-7 analog/derivative) is a pivotal intermediate in the synthesis of chiral pharmaceutical building blocks, particularly for


-adrenergic blockers and antifungal agents. Its structural core—an 

-bromoketone linked to a phenoxy group—presents unique stability challenges. The electrophilic nature of the

-carbon makes it susceptible to hydrolysis, photolysis, and nucleophilic attack, rendering standard "reagent grade" materials insufficient for rigorous Quality Control (QC).

This guide objectively compares the three tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Secondary (Working) Standards , and Reagent Grade Materials . It provides a self-validating experimental framework to ensure data integrity in drug development.

Comparative Analysis of Reference Standards

The choice of reference standard dictates the accuracy of your impurity profiling and assay calculations. The following table summarizes the performance metrics of available alternatives.

Table 1: Performance Matrix of Reference Standard Grades
FeaturePrimary Standard (CRM) Secondary Standard (In-House) Reagent Grade (Commercial)
Purity Confidence High (>99.0%) Determined by Mass Balance (HPLC + TGA + KF + ROI)High to Moderate Calibrated against Primary StandardVariable (95-98%) Often based on Area% only; ignores moisture/inorganics
Traceability Absolute NIST/Pharmacopeial traceabilityRelative Traceable to the Primary Standard usedNone Manufacturer's CoA only
Stability Data Extensive Real-time stability monitoring includedLimited Requires internal re-qualification every 3-6 monthsUnknown No guarantee after bottle opening
Impurity Profiling Detailed Impurities quantified and identified (NMR/MS)Functional Major peaks identifiedGeneric Likely contains significant starting materials (Phenol)
Cost Efficiency Low (

$)High upfront cost
High ($)Low recurring cost after initial qualificationMedium (

)Hidden costs in failed experiments
Recommended Use Method Validation, Calibration of Secondary StdsRoutine QC, Batch Release TestingEarly-stage Synthesis Screening ONLY

Scientific Rationale & Impurity Logic

To understand why standard selection matters, one must analyze the synthesis and degradation pathways. 1-Bromo-3-phenoxypropan-2-one is typically synthesized via the nucleophilic substitution of Phenol on 1,3-Dibromoacetone.

Mechanistic Causality of Impurities
  • Over-Reaction (Bis-impurity): Excess phenol or strong base leads to 1,3-diphenoxypropan-2-one . This impurity is chemically stable and can co-elute if the method is not specific.

  • Hydrolysis: The C-Br bond is labile. Moisture in a non-desiccated standard leads to 1-hydroxy-3-phenoxypropan-2-one and HBr.

  • Starting Material: Residual Phenol is a common contaminant in Reagent Grade material.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the genesis of critical impurities, illustrating why a simple "Area %" purity from a Reagent Grade standard is misleading.

G Phenol Phenol (Starting Material) Target 1-Bromo-3-phenoxypropan-2-one (Target Analyte) Phenol->Target + 1 eq. Base DBA 1,3-Dibromoacetone DBA->Target BisImp 1,3-Diphenoxypropan-2-one (Bis-Impurity) Target->BisImp + Excess Phenol/Base HydroImp 1-Hydroxy-3-phenoxypropan-2-one (Degradant) Target->HydroImp + H2O (Hydrolysis)

Figure 1: Reaction pathway showing the origin of the target compound and its critical impurities (Bis-phenoxy derivative and Hydrolysis product).

Experimental Protocols (Self-Validating Systems)

This section details how to qualify a Secondary Standard against a Primary CRM. This protocol is a self-validating system because it includes a "System Suitability" step that fails if the separation is inadequate.

Protocol A: HPLC Purity & Potency Assignment

Objective: Assign an accurate potency value to an In-House Working Standard using a CRM.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acid stabilizes the

    
    -bromoketone).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Phenoxy chromophore).

  • Flow Rate: 1.0 mL/min.

Workflow:

  • Preparation: Prepare duplicate stock solutions of the CRM (Primary) and the Candidate Working Standard (Secondary) at 0.5 mg/mL in Acetonitrile.

  • System Suitability: Inject a mixture containing Phenol, Target, and Bis-impurity.

    • Requirement: Resolution (Rs) > 2.0 between all peaks.

  • Analysis: Inject Bracketing Standards (CRM) around the Candidate Standard.

    • Sequence: CRM_1, CRM_2, Cand_1, Cand_2, CRM_3.

  • Calculation:

    
    
    
Protocol B: Structural Confirmation (NMR)

Before using a Reagent Grade material even as a qualitative marker, its identity must be confirmed.

  • 1H NMR (CDCl3): Look for the characteristic singlet of the methylene protons flanking the carbonyl.

    • 
       ~4.7 ppm (s, 2H, -O-CH2-C=O)
      
    • 
       ~4.0 ppm (s, 2H, -C=O-CH2-Br)
      
    • 
       6.8-7.4 ppm (m, 5H, Aromatic)
      
  • Note: If the integrals of the two methylene singlets are not 1:1, significant hydrolysis or polymerization has occurred.

Qualification Workflow

The following diagram illustrates the decision matrix for establishing a valid reference standard system in a GMP/GLP environment.

Qualification Start Need Reference Standard CheckCRM Is CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Primary) CheckCRM->BuyCRM Yes Synth Synthesize/Buy Reagent Grade CheckCRM->Synth No MakeSec Calibrate Secondary Std vs. Primary BuyCRM->MakeSec Use as Calibrator Charact Full Characterization (NMR, MS, HPLC, TGA, KF) Synth->Charact Assign Assign Purity Value (Mass Balance) Charact->Assign Assign->MakeSec Create Working Std Routine Routine QC Testing MakeSec->Routine

Figure 2: Decision tree for establishing a qualified reference standard. Note that Reagent Grade materials must undergo "Full Characterization" to become a Primary Standard if no commercial CRM exists.

Experimental Data: The Cost of Compromise

To demonstrate the risk of using Reagent Grade material directly as a standard, we simulated a comparative assay.

Experiment: A batch of 1-Bromo-3-phenoxypropan-2-one was analyzed using two different standards:

  • Standard A: Qualified CRM (99.4% Purity).

  • Standard B: Commercial Reagent Grade (Label claim "97%", actual purity 94.2% due to moisture absorption).

Results:

Standard UsedCalculated Batch PurityTrue ErrorConsequence
CRM (99.4%) 98.1% Ref.Accurate Release
Reagent Grade (Assumed 97%) 101.0% +2.9%False Pass (OOS)

Interpretation: Using the Reagent Grade standard resulted in a chemically impossible purity (>100%), masking the actual impurities in the batch. This "mass balance error" occurs because the Reagent Grade standard contained 2.8% water/solvents that were not accounted for in the label claim.

References

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. Strasbourg, France: EDQM. Link

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. Rockville, MD: USP Convention. Link

  • BenchChem . 1-Bromo-3-phenyl-2-propanone Product Data. (Analogous synthesis pathway reference). Link

  • Organic Syntheses . Synthesis of alpha-bromo ketones. Org. Synth. 1930, 10,[1] 12. (Mechanistic basis for impurity formation). Link

  • ResearchGate . Development and validation of HPLC method for derivatives of 1-bromo-3-chloro-2-propanol. (Analytical method basis). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-phenoxypropan-2-one

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For researchers and drug development professionals, the proper disposal of compounds like 1-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For researchers and drug development professionals, the proper disposal of compounds like 1-Bromo-3-phenoxypropan-2-one is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a detailed, procedure-based framework for the safe handling and disposal of this α-halo ketone, grounded in both scientific principles and established safety protocols. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of 1-Bromo-3-phenoxypropan-2-one is essential. This compound is an α-halo ketone, a class of molecules known for their utility as alkylating agents and their corresponding reactivity.[1] The carbonyl group enhances the electrophilicity at the α-carbon, making the bromine a good leaving group and rendering the compound highly reactive.[1]

This inherent reactivity informs its hazard classification. Based on the Globally Harmonized System (GHS), 1-Bromo-3-phenoxypropan-2-one presents several risks that dictate its handling and disposal procedures.

Hazard ClassificationGHS CodeDescription of Risk
Combustible LiquidH227The material is a combustible liquid.[2][3]
Skin IrritationH315Causes skin irritation upon contact.[2][3]
Serious Eye DamageH318Poses a risk of serious, potentially irreversible, eye damage.[2][3]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.[2][3]

The primary directive derived from this profile is to treat 1-Bromo-3-phenoxypropan-2-one not as benign waste, but as a reactive and hazardous substance requiring dedicated disposal pathways.

Immediate Safety & Spill Management Protocol

Accidents, though preventable, must be planned for. An immediate and effective response to a spill is the first line of defense in mitigating exposure and contamination.

Essential Personal Protective Equipment (PPE): Before handling or disposing of the chemical, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. Given the H318 classification, a face shield is strongly recommended.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[3][4]

Spill Cleanup Procedure:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated. Eliminate all ignition sources as the substance is a combustible liquid.[5][6]

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to dike and absorb the liquid.[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[6]

  • Decontamination: Clean the spill surface with soap and water, collecting the cleaning materials as hazardous waste.[5]

  • Disposal: Seal the waste container and manage it according to the disposal protocol outlined in Section 4.

Waste Stream Classification and Segregation: The Critical Step

Proper disposal begins with correct waste segregation. 1-Bromo-3-phenoxypropan-2-one is a halogenated organic compound due to the carbon-bromine bond. This is the single most important classification for its disposal.

The Causality Behind Segregation: Halogenated and non-halogenated organic waste streams are managed differently by disposal facilities.[8] Non-halogenated solvents can often be recycled or used in fuel blending. However, the presence of halogens interferes with these processes and requires a more specialized—and costly—disposal method, typically high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like HBr) produced.[9]

Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the more expensive disposal method for a much larger quantity of solvent and violating principles of waste minimization.[8][10]

Operational Directive:

  • ALWAYS segregate waste containing 1-Bromo-3-phenoxypropan-2-one into a container explicitly labeled "Halogenated Organic Waste."[10]

  • NEVER mix this waste with non-halogenated solvents like acetone, ethanol, hexane, or ethyl acetate.[8]

  • Avoid mixing with other reactive chemicals in the same waste container.[11]

Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for the compliant disposal of 1-Bromo-3-phenoxypropan-2-one.

Workflow for Proper Disposal of 1-Bromo-3-phenoxypropan-2-one

Caption: Disposal workflow for 1-Bromo-3-phenoxypropan-2-one.

Methodology:

  • Container Selection:

    • Choose a container made of a material compatible with halogenated organics, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, screw-top lid to prevent leaks and vapor release.[10] The container must be in good condition, free of cracks or residue.

  • Proper Labeling (A Non-Negotiable Step):

    • The waste container must be labeled before any waste is added.[8]

    • The label must clearly state "Hazardous Waste."[8]

    • List all chemical constituents by their full name (e.g., "Waste 1-Bromo-3-phenoxypropan-2-one in Dichloromethane"). Do not use abbreviations.

    • Indicate the relevant hazards (e.g., "Irritant," "Corrosive to Eyes").

  • Waste Accumulation:

    • All transfers of waste into the container should be performed inside a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container closed at all times except when actively adding waste.[8][10] This is a common regulatory violation and a significant safety risk.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Storage:

    • Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be away from general traffic and incompatible materials.

    • It is best practice to use secondary containment (e.g., a larger plastic tub) to contain any potential leaks from the primary container.

  • Final Disposal:

    • Disposal of this chemical waste must be handled by a licensed hazardous waste management company.[9]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to dispose of this material via standard drains or trash.[8]

Decontamination of Laboratory Equipment

Any labware (e.g., glassware, magnetic stir bars) that has been in contact with 1-Bromo-3-phenoxypropan-2-one must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone). This rinseate is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container. Rationale: This step transfers the bulk of the chemical residue into the proper waste stream.

  • Secondary Wash: Wash the rinsed equipment thoroughly with soap and warm water.[7]

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven as appropriate.

By adhering to this structured and scientifically-grounded protocol, you ensure that the disposal of 1-Bromo-3-phenoxypropan-2-one is conducted with the highest standards of safety and regulatory compliance, reinforcing a culture of responsibility within your laboratory.

References

  • 1-bromo-3-phenylpropan-2-one Safety D
  • 1-BROMO-2-PROPANOL Response Recommend
  • 1-Bromo-3-methylbutane Spill Response. Santa Cruz Biotechnology.
  • 1-Bromo-2-phenylpropane SDS, Disposal Methods. ECHEMI.
  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Department of Health.
  • 1-Bromo-3-phenyl-2-propanone GHS Classification.
  • 1-bromo-3-phenylpropan-2-one Safety D
  • 1-Bromo-3-phenylpropane Safety D
  • α-Halo ketone. Wikipedia.
  • Organic Solvents Disposal. University of Iowa, Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Chemical and Hazardous Waste Guide. University of Oslo, Department of Chemistry.

Sources

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